4-(4-BOC-Piperazino)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOBSWUEXKOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411922 | |
| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457613-78-4 | |
| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organoboron compounds have emerged as exceptionally versatile and powerful tools. This guide focuses on a particularly valuable building block: 4-(4-BOC-Piperazino)phenylboronic acid . This compound has garnered significant attention in medicinal chemistry and materials science due to its unique structural features, which combine a reactive boronic acid moiety with a protected piperazine ring. This combination makes it an ideal reagent for introducing the piperazine motif into complex molecules, a common feature in many biologically active compounds.
This technical guide will provide a comprehensive overview of the chemical properties, applications, and handling of this compound, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
This compound is a white to off-white solid that is valued for its stability and ease of handling in the laboratory. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the piperazine nitrogen is crucial, as it prevents unwanted side reactions and allows for selective deprotection later in a synthetic sequence.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [1] |
| Molecular Weight | 306.17 g/mol | [1] |
| CAS Number | 457613-78-4 | [1] |
| Melting Point | 187-189 °C | [2] |
| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.
The general transformation involves the reaction of an organoboron compound (in this case, our boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific reaction conditions should be optimized for each unique substrate combination, the following protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction.
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a widely used inorganic base that is effective in activating the boronic acid for transmetalation.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Analytical Characterization
The identity and purity of this compound and its coupling products are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the piperazine protons, and the tert-butyl protons of the BOC group. The integration of these signals can be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the BOC-protected piperazine moiety into a wide range of organic molecules. This capability is of particular importance in the fields of drug discovery and materials science, where the precise construction of complex molecular architectures is paramount. A thorough understanding of its chemical properties, reaction conditions, and handling procedures, as outlined in this guide, will enable researchers to effectively utilize this powerful synthetic tool.
References
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Organoboron compounds. (n.d.).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid.
- PubChem. (n.d.). This compound.
Sources
An In-depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic acid (CAS 457613-78-4): A Key Intermediate in Modern Drug Discovery
Executive Summary: 4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional synthetic building block of significant interest to medicinal chemists and drug development professionals. It synergistically combines the structural features of a phenylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with a BOC-protected piperazine moiety, a "privileged scaffold" frequently found in centrally active and anti-infective agents.[1] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling, designed to empower researchers in its effective utilization for the synthesis of complex molecular architectures and novel therapeutic candidates.
Introduction: A Fusion of Two Privileged Scaffolds
In the landscape of modern synthetic and medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates due to their favorable physicochemical properties and versatile binding capabilities. This compound represents the strategic fusion of two such fragments:
-
The Phenylboronic Acid Moiety: Organoboron compounds, particularly arylboronic acids, are indispensable tools in organic synthesis.[2] Their prominence is largely due to their central role in the Suzuki-Miyaura cross-coupling reaction, a robust and highly tolerant method for forming carbon-carbon bonds.[3][4] This allows for the precise and predictable assembly of complex biaryl structures, which are common in pharmaceuticals.
-
The N-Boc-Piperazine Moiety: The piperazine ring is a classic example of a "privileged scaffold," appearing in a vast number of FDA-approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] The tert-butoxycarbonyl (BOC) protecting group on one of the nitrogen atoms provides a crucial synthetic handle. It deactivates one amine, allowing the other to be selectively functionalized, and can be cleanly removed under acidic conditions for subsequent elaboration.[1]
This molecule is, therefore, not merely a reagent but a strategic component designed for modular drug discovery, enabling the direct installation of a versatile piperazine unit onto an aromatic core.
Caption: Generalized workflow for synthesizing the title compound.
The Role of Pinacol Esters
Researchers will frequently encounter the pinacol ester derivative of this compound (CAS 470478-90-1). [5][6]Boronic acids can undergo self-condensation (dehydration) to form boroxines. Converting them to their pinacol esters protects the boronic acid moiety, enhancing stability for long-term storage and often improving solubility in organic solvents used for cross-coupling reactions. The ester is readily cleaved in situ during the Suzuki reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the BOC-piperazinophenyl group into a target molecule (Ar-X).
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester|470478-90-1|MSDS [dcchemicals.com]
- 6. scbt.com [scbt.com]
4-(4-BOC-Piperazino)phenylboronic acid molecular weight and formula
An In-depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic acid
Introduction: A Privileged Scaffold in Modern Synthesis
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure synergistically combines two highly valued chemical motifs: the phenylboronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, and the N-BOC-piperazine moiety, a "privileged scaffold" frequently found in bioactive molecules.[1][2] The tert-butyloxycarbonyl (BOC) protecting group offers synthetic flexibility, enabling selective reactions at the piperazine nitrogen after deprotection, while the boronic acid functional group serves as a versatile handle for the construction of complex bi-aryl systems.[3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established chemical principles.
Core Physicochemical Properties
A precise understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [4][5] |
| Molecular Weight | 306.17 g/mol | [4][5] |
| CAS Number | 457613-78-4 | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 187-189 °C | [5] |
| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | [4] |
Synthesis and Purification: A Palladium-Catalyzed Approach
The most common and efficient synthesis of this compound and its derivatives involves a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation. This method utilizes a palladium catalyst to couple an aryl halide (in this case, a brominated precursor) with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester, which can then be hydrolyzed to the desired boronic acid. The pinacol ester is often isolated as a stable intermediate.[6]
The causality behind this choice of methodology lies in the high functional group tolerance and efficiency of palladium catalysis. The use of 1-Boc-4-(4-bromophenyl)piperazine as a starting material is strategic; the BOC group is stable under these reaction conditions, ensuring that the borylation occurs exclusively at the carbon-bromine bond.[6]
Experimental Protocol: Synthesis of the Pinacol Ester Intermediate[6]
-
To a solution of 1-Boc-4-(4-bromophenyl)piperazine (e.g., 5.86 mmol) in a suitable solvent like 1,4-dioxane (40 mL), add bis(pinacolato)diboron (9.37 mmol) and a base such as potassium acetate (17.59 mmol).
-
Purge the reaction mixture with an inert gas (e.g., argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.58 mmol).
-
Seal the reaction vessel and heat the mixture (e.g., to 110 °C) for several hours (typically 6-12 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound pinacol ester, which can be purified by column chromatography or recrystallization.[6]
Caption: Workflow for the synthesis of the boronic acid pinacol ester.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This is the first line of analysis. The spectrum should show characteristic signals for the aromatic protons on the phenyl ring (typically in the 6.9-7.8 ppm range), distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring (around 3.2-3.6 ppm), and a strong singlet for the nine protons of the BOC group (around 1.4-1.5 ppm).[6][7] The B(OH)₂ protons often appear as a broad singlet which may exchange with solvent.
-
¹³C NMR : Confirms the carbon skeleton, showing signals for the aromatic carbons, the piperazine carbons, the BOC carbonyl carbon, and the carbons of the tert-butyl group.
-
¹¹B NMR : This technique is highly specific for boron-containing compounds and is particularly useful for monitoring the conversion of the boronic acid to a boronate ester.[8] It provides a single, sharp signal at a characteristic chemical shift that confirms the presence and electronic environment of the boron atom.
-
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the calculated exact mass (306.1750874 Da) to within a few parts per million (ppm).[4]
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A pure sample will typically show a single major peak under various detection methods (e.g., UV-Vis at different wavelengths).
Caption: A logical workflow for the analytical validation of the compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating bi-aryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][9]
Mechanism of Action in Synthesis: In a typical Suzuki coupling, the boronic acid is activated by a base. The resulting boronate species then enters a catalytic cycle with a palladium(0) complex. The cycle involves oxidative addition of an aryl halide to the palladium center, followed by transmetalation with the boronate and concluding with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] By using this compound, medicinal chemists can readily introduce this valuable scaffold into a target molecule, often improving its pharmacokinetic properties, such as solubility and bioavailability.
Caption: Role in Suzuki-Miyaura cross-coupling to form bi-aryl structures.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
-
Hazards : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a dry, cool place away from oxidizing agents. Recommended storage is at room temperature.[6]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its well-defined molecular architecture. It provides a reliable and versatile platform for constructing complex molecules through robust and predictable chemical transformations like the Suzuki-Miyaura coupling. Its combination of a protected piperazine pharmacophore and a reactive boronic acid handle ensures its continued relevance and application in the demanding fields of drug discovery and advanced materials synthesis.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5).
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296.
- Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6248.
- Chapin, B. M., & Zavalij, P. Y. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Wadsam, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556–2565.
- Wadsam, S., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(3), 473.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | C16H23BN2O5 | CID 46739532 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction: The Critical Role of Solubility in Drug Development
4-(4-BOC-Piperazino)phenylboronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. Its solubility in various organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, and formulation. A comprehensive understanding of its solubility profile is paramount for process optimization, ensuring reaction efficiency, and enabling viable formulation strategies. This guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical considerations and a detailed experimental protocol to empower researchers to generate this critical data in-house.
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | |
| Molecular Weight | 306.17 g/mol | |
| Melting Point | 187-189 °C | |
| Structure | A phenylboronic acid moiety linked to a BOC-protected piperazine ring. | - |
The presence of the polar boronic acid group, capable of hydrogen bonding, and the larger, more nonpolar BOC-piperazine tail gives the molecule a somewhat amphiphilic character. This structure suggests that its solubility will be highly dependent on the nature of the organic solvent.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a useful starting point. Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid group, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have high dielectric constants and can solvate the polar portions of the molecule. The bulky BOC group might favor solubility in more sterically accommodating solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents due to the polar boronic acid and piperazine functionalities.
-
Ethereal Solvents (e.g., THF, Dioxane): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they may offer moderate solubility.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and may provide reasonable solubility.
A significant challenge with arylboronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides. This process can be influenced by the solvent and temperature, potentially complicating solubility measurements by introducing a less soluble species into the equilibrium.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in a range of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.
Diagram of the Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow them to stand for a short period.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Solute:
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, with High-Performance Liquid Chromatography (HPLC) being the method of choice for its accuracy and specificity.
-
HPLC Method Development: A validated reverse-phase HPLC method with UV detection is required. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be set to the λmax of the compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table. Researchers can use the following template to record their findings.
| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Observations |
| Methanol | 32.7 | Experimental Value | |
| Ethanol | 24.5 | Experimental Value | |
| Isopropanol | 19.9 | Experimental Value | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | |
| Acetonitrile | 37.5 | Experimental Value | |
| Acetone | 20.7 | Experimental Value | |
| Tetrahydrofuran (THF) | 7.6 | Experimental Value | |
| Dichloromethane (DCM) | 9.1 | Experimental Value | |
| Ethyl Acetate | 6.0 | Experimental Value | |
| Toluene | 2.4 | Experimental Value | |
| Hexanes | 1.9 | Experimental Value |
Interpreting the Results: Structure-Solubility Relationship
The relationship between solvent properties and the measured solubility provides valuable insights for practical applications.
Caption: Factors influencing the solubility of the target compound.
By correlating the experimental solubility data with solvent properties such as the dielectric constant, polarity index, and hydrogen bonding capacity, a predictive model for the behavior of this compound in other solvent systems can be developed. This understanding is invaluable for selecting appropriate solvents for chemical reactions, crystallization, and formulation development.
Conclusion
While a definitive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol for its determination. By following the outlined procedures, researchers can confidently generate high-quality, reliable solubility data. This information is not merely a set of physical constants but a critical tool for advancing drug discovery and development projects that utilize this important chemical intermediate.
References
- PubChem National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5233014. [Link]
Stability of 4-(4-BOC-Piperazino)phenylboronic acid under acidic/basic conditions
Introduction
4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block, incorporating a BOC-protected piperazine moiety and a phenylboronic acid group. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets.[1][2] The phenylboronic acid functionality is crucial for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and also exhibits unique interactions with biological systems, such as forming reversible covalent bonds with diols.[3][4]
The utility of this compound in multi-step syntheses and its potential application in drug development necessitate a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and providing protocols for stability assessment.
Molecular Structure and Key Functional Groups
The stability of this compound is dictated by the chemical reactivity of its three key components: the tert-butyloxycarbonyl (BOC) protecting group, the piperazine ring, and the phenylboronic acid moiety.
Caption: Key functional groups of this compound.
Stability Under Acidic Conditions
Under acidic conditions, the primary point of vulnerability for this compound is the BOC protecting group. The phenylboronic acid moiety can also undergo degradation, albeit typically under more forcing conditions.
Mechanism of BOC Deprotection
The BOC group is notoriously labile to acid.[5] The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the carbamate, followed by a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free piperazine amine.[5]
Caption: Mechanism of acid-catalyzed BOC deprotection.
The rate of BOC deprotection is highly dependent on the acid concentration, with studies showing a second-order dependence on HCl concentration.[6] Common reagents for BOC removal include trifluoroacetic acid (TFA) in dichloromethane (DCM) and HCl in dioxane or methanol.[7]
Protodeboronation of Phenylboronic Acid
Arylboronic acids can undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This process can be catalyzed by acid. The mechanism involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, ultimately leading to the loss of boric acid and the formation of the corresponding arene (in this case, BOC-piperazinylbenzene).
While possible, acid-catalyzed protodeboronation of simple arylboronic acids is generally slower than BOC deprotection. However, for heteroaromatic boronic acids containing a basic nitrogen, the situation can be more complex due to the formation of zwitterionic species that can be more reactive towards protodeboronation under neutral pH conditions.[8]
Table 1: Predicted Stability Profile under Acidic Conditions
| pH Range | Primary Degradation Pathway | Secondary Degradation Pathway | Predicted Stability |
| < 1 | Rapid BOC Deprotection | Protodeboronation | Very Low |
| 1 - 4 | BOC Deprotection | Minor Protodeboronation | Low |
| 4 - 6 | Slow BOC Deprotection | Negligible Protodeboronation | Moderate |
Stability Under Basic Conditions
Under basic conditions, the stability profile of this compound is inverted compared to acidic conditions. The BOC group is generally stable, while the phenylboronic acid moiety becomes more susceptible to degradation.
Stability of the BOC Group
The BOC protecting group is known for its robustness towards basic hydrolysis and many nucleophiles.[9] Carbamates, in general, are more stable to base-catalyzed hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[10][11] N,N-disubstituted carbamates, such as the one in the title compound, are particularly stable.[12]
Degradation of Phenylboronic Acid
The primary degradation pathway for arylboronic acids under basic conditions is protodeboronation.[8] The mechanism involves the formation of a boronate species (Ar-B(OH)3-) upon reaction with hydroxide ions. This tetrahedral boronate is then believed to react with a proton source (like water) in the rate-determining step, leading to the cleavage of the C-B bond.[8]
Caption: Mechanism of base-catalyzed protodeboronation.
The presence of electron-withdrawing groups on the aromatic ring can accelerate this process. While the BOC-piperazino group is generally considered electron-donating, the overall electronic effects and the influence of the piperazine nitrogen's basicity on the local pH environment at the boronic acid could modulate the rate of protodeboronation.
Oxidative Degradation
Both the piperazine ring and the phenylboronic acid moiety are susceptible to oxidative degradation.[13][14] The nitrogen atoms in the piperazine ring can be oxidized, and the carbon-boron bond can be cleaved by oxidative processes. This degradation can be initiated by heat, light, or the presence of trace metal ions.
Table 2: Predicted Stability Profile under Basic Conditions
| pH Range | Primary Degradation Pathway | Secondary Degradation Pathway | Predicted Stability |
| 8 - 10 | Slow Protodeboronation | Potential Oxidation | Moderate to High |
| 10 - 12 | Protodeboronation | Potential Oxidation | Moderate |
| > 12 | Increased rate of Protodeboronation | Potential Oxidation | Low |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% and 30% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Prior to analysis, neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is highly dependent on the pH of its environment. It is predicted to be most stable in the neutral to slightly basic pH range (pH 7-9). Under acidic conditions, the primary degradation pathway is the cleavage of the BOC protecting group, leading to the formation of (4-(piperazin-1-yl)phenyl)boronic acid. Under basic conditions, the molecule is susceptible to protodeboronation, resulting in the formation of 1-(tert-butoxycarbonyl)-4-phenylpiperazine. Both the piperazine and boronic acid moieties are also prone to oxidative degradation. A thorough forced degradation study is essential to fully characterize the stability profile of this important building block and to develop appropriate handling, storage, and reaction conditions.
References
- Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- Stelzer, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 856-877.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Protodeboronation. In Wikipedia.
- Christiaens, F., et al. (1998). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytica Chimica Acta, 369(1-2), 163-172.
- Denny, M. K., & Bar-Nahum, I. (2016). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 81(17), 7791-7796.
- Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 263-267.
- Sikorski, D., et al. (2019). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry, 43(3), 1365-1375.
- Sadeghpour, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 528-537.
- Blacker, A. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1349-1355.
- Gobbi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1229-1239.
- BenchChem. (2025).
- Blacker, A. J., et al. (2010).
- Smolecule. (n.d.). Buy 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid | 1315353-37-7.
- Sadeghpour, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 528-537.
- Protodeboron
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543.
- Protodeboronation and its application in synthesis.
- A Review on Analytical Methods for Piperazine Determin
- Process for the preparation of substituted phenylboronic acids. US6576789B1.
- Atilgan, S., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Chemosensors, 11(2), 92.
- Windsor, I. W., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Journal of Medicinal Chemistry, 61(21), 9495-9513.
- Gobbi, S., et al. (2022).
- Analytical Methods. RSC Publishing.
- (4-(Piperazin-1-yl)phenyl)boronic acid. Sigma-Aldrich.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- BenchChem. (2025).
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- 4-Aminophenylboronic acid. ChemicalBook.
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid. Apollo Scientific.
- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
- 4-Aminophenylboronic acid. PubChem.
- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety
- Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
- (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride. BLD Pharm.
- (4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride. BLD Pharm.
- Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. NIH.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buy 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid | 1315353-37-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 4-(4-BOC-Piperazino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional synthetic building block of significant interest in the pharmaceutical and agrochemical industries. Its structure uniquely combines a versatile arylboronic acid moiety with a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. The piperazine heterocycle is a common scaffold in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a linker to modulate biological activity.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and the strategic manipulation of its protective group.
Physicochemical Properties and Handling
A solid understanding of the chemical and physical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₂₃BN₂O₄[2][3] |
| Molecular Weight | 306.17 g/mol [2][3] |
| Appearance | Typically a solid |
| CAS Number | 457613-78-4[2][3] |
Stability Considerations:
Arylboronic acids, while generally stable, can be susceptible to certain degradation pathways, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[4] This process can be influenced by factors such as pH, temperature, and the electronic nature of the aryl ring.[4] For sensitive substrates or challenging coupling reactions, the corresponding boronic esters, such as pinacol esters, can offer enhanced stability and are often used as alternatives.[5][6] It is advisable to store this compound in a cool, dry place under an inert atmosphere to minimize degradation.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[7][8][9][10]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1-1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of the inert gas.[11]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[11][12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Orthogonal Reactivity: The BOC Protecting Group
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[13] This orthogonality is a key feature of this compound, allowing for the unmasking of the piperazine nitrogen after the C-C bond-forming reaction.
Deprotection of the BOC Group
The BOC group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or an alcohol.[13][14]
General Protocol for BOC Deprotection:
-
Dissolution: Dissolve the BOC-protected compound in a suitable solvent (e.g., DCM, dioxane, or methanol).
-
Acid Addition: Add the acidic reagent (e.g., TFA or a solution of HCl) to the reaction mixture, often at 0 °C to control any potential exotherm.
-
Reaction: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is typically concentrated under reduced pressure. If a volatile acid like TFA is used, it can be removed by co-evaporation with a suitable solvent. For non-volatile acids, a basic work-up may be necessary to neutralize the acid and isolate the free amine.
It is important to consider that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate.[13] The use of scavengers, such as triethylsilane or anisole, can mitigate this side reaction.
Applications in Drug Discovery
The structural motif derived from this compound is prevalent in a multitude of biologically active compounds. The ability to readily form a biaryl linkage via the Suzuki-Miyaura reaction, followed by deprotection and subsequent functionalization of the piperazine nitrogen, provides a powerful and convergent strategy for the synthesis of complex molecules. This approach is frequently employed in the development of kinase inhibitors, receptor modulators, and other therapeutic agents.[1][15][16]
Conclusion
This compound is a highly valuable and versatile building block in contemporary organic synthesis. Its reactivity is dominated by the reliable and efficient Suzuki-Miyaura cross-coupling, enabling the construction of intricate molecular architectures. The presence of the acid-labile BOC protecting group provides an orthogonal handle for further synthetic transformations, making this reagent a cornerstone in the design and synthesis of novel compounds for drug discovery and development. A thorough understanding of its reactivity profile, stability, and the nuances of the associated reaction protocols is essential for its successful application in the laboratory.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ScienceDirect. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- PubChem. This compound. [Link]
- PubChem. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- FDU.
- National Institutes of Health.
- RSC Publishing.
- ResearchGate.
- ResearchGate. Deprotection of different N-Boc-compounds. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- PubChemLite. 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5). [Link]
- PubMed Central. Novel pyridine-based Pd(II)
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- PubMed Central.
- ResearchGate. Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicreactions.org [organicreactions.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(4-BOC-Piperazino)phenylboronic Acid
Abstract
4-(4-BOC-Piperazino)phenylboronic acid is a critical building block in contemporary medicinal chemistry, prized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures inherent to many pharmacologically active molecules. This guide provides an in-depth, technically-grounded overview of a robust and widely adopted synthetic strategy for its preparation. We will dissect a validated two-step sequence, beginning with the nucleophilic aromatic substitution (SNAr) to form an aryl bromide intermediate, followed by a palladium-catalyzed Miyaura borylation. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and addresses key process considerations for researchers, chemists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, This compound (1) , identifies the carbon-boron (C-B) and the aryl carbon-nitrogen (C-N) bonds as the key strategic disconnections.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals a convergent and efficient synthetic pathway:
-
C-N Bond Formation: Coupling commercially available 1-BOC-piperazine with a suitable 4-halophenyl precursor. 4-Bromofluorobenzene is an excellent choice as the fluorine atom is highly activated towards nucleophilic aromatic substitution.
-
C-B Bond Formation: Converting the aryl bromide intermediate into the corresponding boronic acid derivative. The Miyaura borylation reaction, which installs a pinacol boronate ester, is the method of choice due to its high functional group tolerance and operational simplicity.[1] This ester serves as a stable, isolable precursor to the final boronic acid.
-
Deprotection: Hydrolysis of the pinacol boronate ester to yield the final boronic acid.
This strategy avoids the use of highly reactive organometallic reagents like Grignard or organolithium species, which would not be compatible with the ester functionality of the BOC protecting group.[2]
Synthetic Workflow: From Starting Materials to Final Product
The selected pathway is a reliable two-step process that consistently delivers high yields of the target compound. The overall workflow involves the synthesis of the pinacol ester intermediate followed by its hydrolysis.
Caption: Overall synthetic workflow for the target molecule.
Part I: Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (Pinacol Ester Intermediate)
This stage involves the palladium-catalyzed cross-coupling of the aryl bromide intermediate with bis(pinacolato)diboron (B₂pin₂).
A. Reaction Principle: The Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond between an aryl halide and a diboron reagent, catalyzed by a palladium complex.[1][3][4] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, making it superior to methods requiring cryogenic temperatures or strongly basic organometallics.[2][3]
B. Mechanistic Insight
The catalytic cycle, while subject to ongoing research, is generally understood to proceed through several key steps.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) complex.
-
Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent. The accepted role of the base is to form a more nucleophilic 'boryl' species or to facilitate ligand exchange on the palladium center, making it more susceptible to transmetalation.[3] This step transfers the boryl group to the palladium complex, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the aryl boronate ester product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
DFT calculations suggest that the transmetalation may proceed via a σ-bond metathesis between the diboron reagent and a cationic palladium-aryl species.[5][6][7]
C. Experimental Protocol
This protocol is adapted from established literature procedures.[8]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 1-BOC-4-(4-bromophenyl)piperazine | 341.25 | 2.0 g | 5.86 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 2.3 g | 9.06 | 1.55 |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 1.7 g | 17.32 | 2.95 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 428 mg | 0.58 | 0.1 |
| 1,4-Dioxane, anhydrous | - | 40 mL | - | - |
Procedure:
-
Inert Atmosphere: To a sealable reaction tube or a round-bottom flask equipped with a reflux condenser, add 1-BOC-4-(4-bromophenyl)piperazine (2.0 g), bis(pinacolato)diboron (2.3 g), and potassium acetate (1.7 g).
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL).
-
Degassing: Seal the vessel and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the Pd(dppf)Cl₂ catalyst (428 mg).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL) and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL) to remove residual dioxane and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure pinacol ester as a white solid.[8]
-
Expected Yield: ~85-95%[8]
Part II: Synthesis of this compound
The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid.
A. Reaction Principle: Hydrolysis of Boronate Esters
Pinacol esters are generally stable to chromatography and ambient conditions but can be readily hydrolyzed to the corresponding boronic acids.[9] This transformation is typically achieved under acidic conditions.[10] While various methods exist, including transesterification, simple acidic hydrolysis is often sufficient and straightforward for this substrate.[9][10][11][12]
B. Experimental Protocol
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Pinacol Ester Intermediate (3) | 388.31 | 2.0 g | 5.15 |
| Acetone | - | 20 mL | - |
| Hydrochloric Acid (e.g., 2 M aq.) | - | ~10 mL | - |
| Diethyl Ether or MTBE | - | As needed | - |
Procedure:
-
Dissolution: Dissolve the pinacol ester intermediate (2.0 g) in acetone (20 mL) in a round-bottom flask.
-
Hydrolysis: Add 2 M aqueous HCl (10 mL) to the solution and stir vigorously at room temperature for 2-4 hours. The boronic acid product is often less soluble and may begin to precipitate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities and pinacol byproduct.
-
If no precipitate forms, concentrate the mixture under reduced pressure to remove the acetone. The aqueous residue can then be extracted with an organic solvent like ethyl acetate. The desired product may precipitate upon concentration or pH adjustment.
-
-
Drying: Dry the resulting solid under vacuum. The final product, this compound, should be obtained as a white to off-white solid.
Expected Yield: >90%
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are essential:
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), piperazine protons (two multiplets or broad singlets), and the BOC group (a singlet at ~1.4-1.5 ppm). The B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Signals for the aromatic carbons (including the carbon bearing the boron, which may be broad), piperazine carbons, and the BOC group (quaternary and methyl carbons). |
| Mass Spec (MS) | Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula (C₁₅H₂₃BN₂O₄).[13] |
| Melting Point | A sharp melting point indicates high purity. Literature value is approximately 187-189 °C.[13] |
Conclusion
The described two-step synthetic sequence, leveraging a nucleophilic aromatic substitution followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis, represents a highly efficient, scalable, and reliable method for producing high-purity this compound. The deliberate choice of the pinacol ester intermediate ensures stability and ease of purification. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize this synthesis for applications in pharmaceutical research and development.
References
- Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: Organometallics (2010) URL:[Link]
- Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: ResearchG
- Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: ACS Public
- Title: Conversion of aryl pinacol boronates to their boronic acid analogues...
- Title: Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid Source: NIH N
- Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org URL:[Link]
- Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: NIH N
- Title: Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid.
- Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Public
- Title: Miyaura boryl
- Title: Miyaura Borylation Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Miyaura Borylations of Aryl Bromides in Water at Room Temperature Source: NIH N
Sources
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
The Strategic Application of 4-(4-BOC-Piperazino)phenylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffolds of Drug Design
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile template for structural modification, enabling fine-tuning of a molecule's interaction with biological targets.[3] Parallel to the ascent of privileged scaffolds, the development of robust synthetic methodologies has revolutionized the construction of complex drug molecules. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, facilitating the efficient formation of carbon-carbon bonds.[4] Central to this reaction is the use of boronic acids, which have become indispensable tools for medicinal chemists.[5] This guide focuses on a specific and highly valuable building block that marries these two powerful concepts: 4-(4-BOC-Piperazino)phenylboronic acid . Through a detailed exploration of its properties, applications, and the causality behind its use, this document will serve as a technical resource for scientists engaged in the pursuit of novel therapeutics.
Physicochemical Properties and Strategic Advantages
This compound is a bifunctional reagent that offers a unique combination of a nucleophilic piperazine moiety and a versatile phenylboronic acid. The strategic inclusion of the tert-butoxycarbonyl (BOC) protecting group on one of the piperazine nitrogens is a critical design feature, allowing for controlled, stepwise synthesis.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [3] |
| Molecular Weight | 306.17 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 187-189 °C | [3] |
| CAS Number | 457613-78-4 | [3] |
The key advantages of employing this reagent in a drug discovery program are multifaceted:
-
Controlled Reactivity: The BOC group provides a robust yet readily cleavable protecting group for the N-4 nitrogen of the piperazine ring. This allows the unprotected N-1 nitrogen to participate in nucleophilic substitution or other coupling reactions, while the boronic acid moiety is available for Suzuki-Miyaura coupling. This orthogonality is paramount in multi-step synthetic sequences.
-
Enhanced Solubility and Bioavailability: The inherent polarity of the piperazine ring often enhances the aqueous solubility of the final compound, a critical factor for oral drug administration.[7]
-
Structural Rigidity and Vectorial Orientation: The phenylpiperazine unit provides a semi-rigid scaffold that allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with the binding sites of target proteins.
-
Modulation of Basicity: The BOC group temporarily masks the basicity of the N-4 nitrogen. Upon deprotection, this nitrogen can be protonated at physiological pH, potentially forming favorable ionic interactions with acidic residues in a protein's active site.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many kinase inhibitors and other targeted therapies.
Causality in Experimental Design: Optimizing the Suzuki-Miyaura Coupling
A successful Suzuki-Miyaura coupling is dependent on a careful selection of reaction parameters. The following discussion elucidates the rationale behind these choices when using this compound.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich boronic acids like our subject molecule, a less electron-donating ligand on the palladium center can be favorable. However, the specific aryl or heteroaryl halide coupling partner will heavily influence the optimal choice. For challenging couplings, particularly with heteroaryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition step.[8]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to a more nucleophilic boronate species.[9] For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred. Stronger bases such as cesium carbonate (Cs₂CO₃) can be effective for less reactive coupling partners.[8]
-
Solvent System: The choice of solvent must balance the solubility of the reactants and the stability of the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[8]
-
Temperature and Reaction Time: The reaction temperature is a key parameter to control. While some highly active catalyst systems can facilitate coupling at room temperature, many reactions require heating to achieve a reasonable rate and yield. Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time and avoid decomposition of starting materials or products.[8]
Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol provides a general methodology for the coupling of this compound with a generic heteroaryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a minimal amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Transformations: The BOC Deprotection Step
Following the successful Suzuki-Miyaura coupling, the BOC protecting group is typically removed to unmask the second piperazine nitrogen. This is a critical step, as this nitrogen is often a key pharmacophoric element, responsible for forming important interactions with the biological target or for further synthetic elaboration.
Rationale for Deprotection Conditions
The BOC group is prized for its stability in a wide range of reaction conditions, yet its facile removal under acidic conditions.[1] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the BOC group at room temperature. It is often used in a solution with a scavenger, such as triethylsilane, to quench the reactive tert-butyl cation that is formed, preventing potential side reactions with electron-rich functionalities in the molecule.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, is another widely used method. This can be advantageous as the deprotected product often precipitates as the hydrochloride salt, facilitating its isolation and purification.
General Protocol for BOC Deprotection using HCl in Dioxane
Materials:
-
BOC-protected arylpiperazine (1.0 equivalent)
-
4M HCl in 1,4-dioxane (5-10 equivalents)
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the BOC-protected arylpiperazine in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting hydrochloride salt under vacuum.
Case Study: Application in the Synthesis of Kinase Inhibitors
The 4-arylpiperazine motif is a common feature in a number of approved and investigational kinase inhibitors. While specific proprietary synthetic routes are often not fully disclosed, the strategic use of this compound can be inferred in the development of analogues of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synthesis of novel Ibrutinib analogues often involves the modification of the phenylpiperazine moiety to explore structure-activity relationships (SAR).[1]
For instance, in the synthesis of a hypothetical Ibrutinib analogue, this compound could be coupled with a suitable pyrazolopyrimidine core via a Suzuki-Miyaura reaction. Subsequent BOC deprotection and acylation of the piperazine nitrogen would yield the final analogue. This approach allows for the rapid generation of a library of compounds with diverse substituents on the piperazine nitrogen, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion: A Versatile and Indispensable Tool
This compound stands as a testament to the power of strategic molecular design in drug discovery. By combining the favorable properties of the piperazine scaffold with the synthetic versatility of the phenylboronic acid, this reagent provides a direct and efficient route to a wide array of complex molecules. Its judicious application, guided by a sound understanding of reaction mechanisms and optimization principles, empowers medicinal chemists to accelerate the discovery and development of the next generation of innovative medicines. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers leveraging this powerful building block in their synthetic endeavors.
References
- Jat, J. L., et al. (2017). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 17(13), 1229-1254.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Organic Chemistry Portal. Suzuki Coupling.
- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593.
- Organoboron Compounds. 4-(4-BOC-piperazin-1-yl)phenylboronic acid.
- PubChem. This compound.
- Singh, U. P., & Singh, R. K. (2020). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. European Journal of Medicinal Chemistry, 197, 112338.
- Fernandes, C., et al. (2019).
- Royal Society of Chemistry. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry.
- European Patent Office. (2016). Method for preparing ibrutinib. EP 3257855 B1.
- Kriegelstein, M., et al. (2021). Synthesis of [13C6]-ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(13), 500-512.
- Zhang, Y., et al. (2021). Discovery of novel ibrutinib analogues to treat malignant melanoma. European Journal of Medicinal Chemistry, 223, 113658.
- Romanelli, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- Chen, W., et al. (2023).
Sources
- 1. Discovery of novel ibrutinib analogues to treat malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 4. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-(4-BOC-Piperazino)phenylboronic Acid: A Versatile Building Block for Bioactive Molecules
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of available reagents, 4-(4-BOC-piperazino)phenylboronic acid and its pinacol ester derivative have emerged as exceptionally valuable scaffolds. This technical guide provides an in-depth analysis of this building block, elucidating the synergistic power of its two core components: the "privileged" piperazine moiety and the versatile boronic acid functional group. We will explore its synthesis, physicochemical properties, and critical role in palladium-catalyzed cross-coupling reactions, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.
Introduction: Unpacking a Powerhouse Building Block
This compound is a bifunctional molecule that masterfully combines two of medicinal chemistry's most important structural motifs. At one end, the N-BOC-protected piperazine ring offers a handle for subsequent chemical modifications and is a well-established pharmacophore known to impart favorable physicochemical properties to drug candidates.[1][2] At the other end, the phenylboronic acid group serves as a highly efficient partner in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3]
The tert-butoxycarbonyl (BOC) protecting group is crucial, allowing for selective reactions at the unprotected nitrogen of the piperazine ring or, more commonly, enabling the boronic acid to be used first, followed by deprotection and further functionalization of the piperazine nitrogen. This inherent synthetic flexibility makes it a cornerstone reagent for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4][5]
The Strategic Importance of the Constituent Moieties
The Piperazine Ring: A Privileged Scaffold
The piperazine heterocycle is one of the most frequently utilized N-heterocycles in biologically active compounds.[1][2] Its prevalence is not coincidental; the piperazine moiety often serves multiple strategic roles in drug design:
-
Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, significantly increasing the water solubility and bioavailability of the parent molecule.[2] This is a critical factor in transforming a potent compound into a viable drug candidate.
-
Structural Scaffold: The chair-like conformation of the piperazine ring acts as a rigid linker or scaffold, allowing medicinal chemists to orient other pharmacophoric groups in precise three-dimensional arrangements to optimize binding with a biological target.[1]
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, and after deprotection, the N-H group can serve as a hydrogen bond donor, facilitating crucial interactions within the binding pockets of enzymes like kinases.[4][6]
The piperazine skeleton is a key component in a multitude of FDA-approved drugs, including numerous kinase inhibitors used in oncology, such as Imatinib and Ponatinib.[5]
The Boronic Acid Group: The Key to Suzuki-Miyaura Coupling
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the Suzuki-Miyaura reaction, which utilizes organoboron compounds, stands out for its reliability and broad utility.[3][7] Boronic acids and their ester derivatives (like pinacol esters) are favored for several reasons:
-
Stability: They are generally stable to air and moisture, making them easy to handle and store.
-
Low Toxicity: Compared to other organometallic reagents (e.g., organotins used in Stille coupling), boronic acids have significantly lower toxicity.[3]
-
Functional Group Tolerance: Suzuki-Miyaura reactions proceed under relatively mild conditions and tolerate a wide variety of functional groups, minimizing the need for extensive protecting group strategies.[7]
-
Commercial Availability: A vast array of substituted boronic acids and esters are commercially available, enabling rapid exploration of a target's structure-activity relationship (SAR).
Physicochemical Properties and Synthesis
This compound is typically available as the free boronic acid or as its more stable pinacol ester derivative, which is often preferred for its enhanced stability and easier handling.
| Property | Value |
| Chemical Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
| Molecular Formula | C₁₅H₂₃BN₂O₄ |
| Molecular Weight | 306.17 g/mol [8][9] |
| CAS Number | 457613-78-4[8][9] |
| Appearance | White to off-white solid |
| Melting Point | 187-189 °C[8] |
| Pinacol Ester Formula | C₂₁H₃₃BN₂O₄ |
| Pinacol Ester MW | 388.31 g/mol [10] |
| Pinacol Ester CAS | 470478-90-1[10] |
A common synthetic approach involves the palladium-catalyzed borylation of a suitable aryl halide precursor, such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, with a boron source like bis(pinacolato)diboron.
Core Application: A Practical Guide to Suzuki-Miyaura Cross-Coupling
The primary application of this compound is to introduce the BOC-piperazinophenyl moiety onto an aromatic or heteroaromatic core. Below is a representative, field-proven protocol.
Detailed Experimental Protocol
Objective: To couple this compound pinacol ester with a generic heteroaryl bromide (Het-Br).
Materials:
-
Heteroaryl Bromide (Het-Br) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Heteroaryl Bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio via syringe. The solvent mixture is crucial; dioxane solubilizes the organic reagents, while water is essential for the activation of the boronic acid derivative and aids in dissolving the inorganic base.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Het-Br) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure coupled product.
Mechanistic Causality & Optimization
The success of the Suzuki-Miyaura coupling hinges on the interplay of the catalyst, base, and solvent.[3]
-
Catalyst: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For more challenging couplings, other catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) may be required.[12]
-
Base: The base plays a crucial role in activating the boronic acid.[13] It reacts with the boronic acid (or its ester after hydrolysis) to form a more nucleophilic boronate species ([RB(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[13][14] The choice of base (from K₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃) can significantly impact reaction rate and yield.
-
Solvent: A biphasic or aqueous-organic solvent system is standard. Anhydrous conditions can be used, particularly with boronic esters and a strong, non-aqueous base like potassium tert-butoxide (KOt-Bu).[11]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a substituted biaryl core. This compound is an ideal building block for creating such structures.
Workflow:
-
Core Synthesis: A heteroaryl chloride, such as a 4-chloropyrimidine, is coupled with this compound pinacol ester via the Suzuki-Miyaura reaction to form the biaryl core.
-
Deprotection: The BOC group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to expose the secondary amine of the piperazine ring.
-
Diversification: The newly freed amine is then functionalized through reactions like amide bond formation or reductive amination to install various side chains, allowing for the rapid generation of a library of analogues for SAR studies.[4][15]
Caption: Synthetic workflow for a kinase inhibitor library.
Handling, Storage, and Safety
-
Storage: this compound and its pinacol ester should be stored in a cool, dry, well-ventilated area in tightly sealed containers. The pinacol ester is generally more stable to long-term storage.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
-
Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Avoid contact with skin and eyes and prevent dust formation.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. By providing a reliable method to install the pharmacologically significant piperazine moiety onto diverse aromatic systems, it streamlines the synthesis of complex, bioactive molecules. Its utility in constructing libraries of compounds for high-throughput screening and SAR optimization is unparalleled. As targeted therapies continue to dominate pharmaceutical research, the demand for versatile, high-value building blocks like this one will only continue to grow, solidifying its role as an indispensable asset in the medicinal chemist's toolbox.
References
- Benchchem. (n.d.). Synthesizing Novel Kinase Inhibitors: Application Notes and Protocols Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine.
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8075.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 106-114.
- Gao, C., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(34), 22003-22020.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
- FLORE Repository. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Oh-oka, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657-10662.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigeev, A. S., et al. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 28(62), e202201828.
- Organoboron. (n.d.). 4-(4-BOC-piperazin-1-yl)phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). This compound.
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 9. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
A Technical Guide to the Spectroscopic Characterization of 4-(4-BOC-Piperazino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-BOC-Piperazino)phenylboronic acid (CAS No. 457613-78-4) is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a BOC-protected piperazine group, a common pharmacophore that also allows for further derivatization. This unique combination makes it a valuable building block in the synthesis of complex molecules, including novel drug candidates. An accurate and thorough understanding of its spectroscopic data is paramount for identity confirmation, purity assessment, and reaction monitoring.
This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a Senior Application Scientist, the following sections synthesize key spectral features with the underlying chemical principles, offering field-proven insights into the interpretation of this data.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The key functionalities to be identified are the substituted aromatic ring, the piperazine ring, the tert-butoxycarbonyl (BOC) protecting group, and the boronic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the compound and to avoid exchange of the acidic boronic acid protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Data Interpretation and Causality:
The expected chemical shifts and their assignments are summarized in the table below. The electron-withdrawing nature of the boronic acid group and the electron-donating nature of the piperazine nitrogen influence the chemical shifts of the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to B) | Protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |
| ~6.9 - 7.0 | Doublet | 2H | Ar-H (ortho to N) | Protons ortho to the electron-donating piperazine nitrogen are shielded and appear upfield. |
| ~3.4 - 3.6 | Triplet | 4H | Piperazine -CH ₂-N(BOC) | Protons on the carbons adjacent to the BOC-protected nitrogen. |
| ~3.1 - 3.3 | Triplet | 4H | Piperazine -CH ₂-N(Ar) | Protons on the carbons adjacent to the nitrogen attached to the aromatic ring. |
| ~1.4 | Singlet | 9H | BOC -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |
| Broad Singlet | Broad | 2H | B(OH )₂ | The acidic protons of the boronic acid group often appear as a broad singlet; its position and intensity can be solvent and concentration dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Data Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Referencing: Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Data Interpretation and Causality:
The expected chemical shifts for the carbon atoms are detailed below. The carbon attached to the boron atom is often broad and may be difficult to observe due to quadrupolar relaxation.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154 | BOC C =O | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~150 | Ar-C -N | The aromatic carbon directly attached to the electron-donating nitrogen is deshielded. |
| ~135 | Ar-C H (ortho to B) | Aromatic carbons ortho to the boronic acid. |
| ~130 (broad) | Ar-C -B | The carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus. |
| ~114 | Ar-C H (ortho to N) | Aromatic carbons ortho to the nitrogen are shielded. |
| ~79 | BOC -C (CH₃)₃ | The quaternary carbon of the BOC group. |
| ~48 | Piperazine -C H₂-N(Ar) | Carbons of the piperazine ring adjacent to the aromatic ring. |
| ~43 | Piperazine -C H₂-N(BOC) | Carbons of the piperazine ring adjacent to the BOC-protected nitrogen. |
| ~28 | BOC -C(C H₃)₃ | The methyl carbons of the BOC group. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and valuable technique for identifying the key functional groups present in this compound.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate. For the KBr method, grind a small amount of the sample with dry KBr and press into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Causality:
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Boronic Acid (B(OH)₂) | The broadness is due to hydrogen bonding between the boronic acid molecules. |
| ~2975, 2850 | C-H stretch | Aliphatic (BOC, Piperazine) | Stretching vibrations of the C-H bonds in the tert-butyl and piperazine moieties. |
| ~1690 | C=O stretch | Carbamate (BOC) | A strong absorption band characteristic of the carbonyl group in the BOC protecting group. |
| ~1600, 1500 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |
| ~1365 | B-O stretch | Boronic Acid | The stretching vibration of the boron-oxygen single bond. |
| ~1240 | C-N stretch | Piperazine, Carbamate | Stretching vibrations of the carbon-nitrogen bonds. |
| ~1160 | C-O stretch | Carbamate (BOC) | The stretching vibration of the carbon-oxygen single bond in the carbamate. |
Visualization of Key Structural Features
To aid in the understanding of the molecule's structure and its relation to the spectroscopic data, a diagram is provided below.
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic data for this compound are consistent with its molecular structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical building block in their synthetic endeavors. The self-validating nature of these combined spectroscopic techniques ensures a high degree of certainty in structural assignment, a critical aspect of scientific integrity in drug discovery and development.
References
- PubChem. This compound. [Link]
- Journal of Organic Chemistry, 2003, vol. 68, №7, p. 2633-2638.
- Journal of Medicinal Chemistry, 2010, vol. 53, №3, p. 1023-1037.
Sources
The Ascendance of Piperazine-Containing Boronic Acids: A Technical Guide for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs to create novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles is a paramount objective. This technical guide delves into the burgeoning class of piperazine-containing boronic acids, molecules that synergistically combine the versatile pharmacophore of the piperazine ring with the unique mechanistic attributes of the boronic acid warhead. We will explore the synthetic strategies, mechanistic principles, and diverse therapeutic applications of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential. This guide will further illuminate the critical aspects of structure-activity relationships, pharmacokinetic considerations, and analytical methodologies pertinent to this promising class of molecules.
Introduction: A Tale of Two Moieties
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its unique physicochemical properties. The nitrogen atoms provide a high polar surface area and act as hydrogen bond donors and acceptors, often leading to improved aqueous solubility and oral bioavailability.[2] Furthermore, the piperazine ring's conformational rigidity and the ability to introduce diverse substituents on its nitrogen atoms make it a versatile tool for modulating target affinity and specificity.[2][3] Piperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[4][5]
Boronic acids, characterized by a –B(OH)₂ functional group, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[6][7] This property allows them to act as potent transition-state analog inhibitors, particularly of serine and threonine proteases.[8][9][10] The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma, catalyzed a surge of interest in this class of compounds.[6][11]
The fusion of these two powerful moieties—piperazine and boronic acid—within a single molecular entity presents a compelling strategy for the design of novel therapeutics with potentially superior pharmacological profiles.[12][13] This guide will provide an in-depth exploration of this promising chemical space.
The Art of Synthesis: Crafting Piperazine-Containing Boronic Acids
The synthesis of piperazine-containing boronic acids typically involves multi-step sequences that strategically couple a piperazine-containing fragment with a boronic acid or a precursor thereof. A common and effective method is the amination-reduction reaction of 2-formylphenylboronic acids with N-substituted piperazines.[12][13] This approach offers a facile and efficient route to a diverse range of benzyl piperazine derivatives of boronic acids.
Another synthetic strategy involves a one-pot reaction using piperazine, aldehydes, and boronic acid derivatives to generate a library of substituted piperazine analogs.[14][15][16] The versatility of this method allows for the systematic exploration of structure-activity relationships by varying the substituents on each of the core components.
Furthermore, the popular Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form new carbon-carbon bonds, can be adapted to synthesize more complex piperazine-containing boronic acid derivatives.[17] This powerful reaction allows for the introduction of the piperazine moiety onto an aryl boronic acid scaffold or vice-versa, providing access to a wide range of structurally diverse compounds.
Experimental Protocol: A General Procedure for the Reductive Amination Synthesis of Benzyl Piperazine Derivatives of Boronic Acids
-
Reaction Setup: In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired N-substituted piperazine (1.1 eq) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired piperazine-containing boronic acid.
Mechanism of Action: The Boronic Acid Warhead
The therapeutic efficacy of piperazine-containing boronic acids often hinges on the unique inhibitory mechanism of the boronic acid moiety. Boronic acids are Lewis acids, possessing a vacant p-orbital on the boron atom.[6] This allows them to accept a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in the active site of a protease.[9][18]
This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate complex, which mimics the transition state of peptide bond hydrolysis.[8] The stability of this complex results in potent enzyme inhibition. The pH-dependent equilibrium between the neutral trigonal planar form and the anionic tetrahedral form of the boronic acid is a critical factor in its biological activity.[6] At physiological pH, a significant portion of the boronic acid exists in the reactive tetrahedral form, poised for interaction with the target enzyme.
Caption: Mechanism of serine protease inhibition.
Therapeutic Applications: A Broad Spectrum of Possibilities
The unique combination of properties inherent to piperazine-containing boronic acids has led to their exploration in a wide range of therapeutic areas.
Enzyme Inhibition
As previously discussed, the primary application of these compounds is as enzyme inhibitors, particularly for serine proteases.[19] Peptidic boronic acids have been developed as potent inhibitors of various serine proteases, and the incorporation of a piperazine moiety can enhance their drug-like properties.[8][9] For example, piperazine-containing boronic acids have been investigated as inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[8]
Beyond serine proteases, these compounds have also shown promise as inhibitors of other enzyme classes. For instance, certain piperazine derivatives have demonstrated potent urease inhibitory activity, which is relevant for the treatment of Helicobacter pylori infections.[20][21]
Anticancer Activity
The anticancer potential of piperazine-containing compounds is well-documented.[4][5] The ability of boronic acids to inhibit the proteasome, a key regulator of protein degradation in cells, makes them attractive anticancer agents. The combination of these two functionalities could lead to the development of novel anticancer drugs with improved efficacy and reduced side effects.
Antimicrobial and Antimalarial Activity
Piperazine derivatives have a long history of use as antimicrobial and antimalarial agents.[4][5] Recent studies have shown that piperazine-containing derivatives, including those synthesized with boronic acids, exhibit promising activity against various microbial strains and malarial parasites.[14][15][16]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of piperazine-containing boronic acids.[22] Key areas for modification include:
-
Substituents on the Piperazine Ring: Varying the substituents on the nitrogen atoms of the piperazine ring can significantly impact a compound's biological activity, solubility, and pharmacokinetic properties.[1][23][24]
-
The Linker between the Piperazine and Boronic Acid Moieties: The nature and length of the linker connecting the two core fragments can influence the compound's conformation and its ability to bind to the target enzyme.
-
The Aryl Group of the Boronic Acid: Modifications to the aryl ring of the boronic acid can affect its electronic properties and steric interactions within the enzyme's active site, thereby influencing inhibitory potency.[25]
A thorough SAR analysis, often guided by computational modeling and molecular docking studies, is essential for the rational design of next-generation piperazine-containing boronic acid inhibitors.[26]
Pharmacokinetics and ADME: The Piperazine Advantage
A significant advantage of incorporating a piperazine moiety into a boronic acid-based drug candidate is the potential for improved pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][27] The basic nitrogen atoms of the piperazine ring can enhance aqueous solubility and oral bioavailability.[2] However, it is important to note that peptide boronic acids can sometimes suffer from poor pharmacokinetic properties and in vivo instability.[6] The strategic incorporation of a piperazine scaffold can help to mitigate these issues.
Preclinical ADME studies are essential to characterize the absorption, metabolism, and pharmacokinetic profile of any new drug candidate.[28] Such studies for piperazine-containing boronic acids would typically involve assessing plasma protein binding, intestinal permeability, metabolic stability in liver microsomes and hepatocytes, and pharmacokinetic profiles in animal models.[28][29]
Analytical Methodologies: Characterization and Quantification
The accurate characterization and quantification of piperazine-containing boronic acids are critical throughout the drug discovery and development process. Several analytical techniques are employed for this purpose.
Table 1: Analytical Techniques for Piperazine-Containing Boronic Acids
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Method development can be challenging due to the potential for on-column hydrolysis of boronate esters.[30][31] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | Provides high sensitivity and specificity.[32][33] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H, ¹³C, and ¹¹B NMR are used to confirm the chemical structure. |
| X-ray Crystallography | Determination of three-dimensional structure | Provides detailed information on molecular conformation and intermolecular interactions.[12][13] |
The development of robust and reliable analytical methods is crucial for ensuring the quality, purity, and stability of these compounds.[30]
Formulation and Stability: Ensuring Drug Product Viability
Boronic acids can be susceptible to degradation, particularly through the formation of boronic anhydrides (boroxines) upon dehydration.[34] Therefore, the development of stable pharmaceutical formulations is of paramount importance.[34][35] Lyophilization (freeze-drying) is a common technique used to improve the stability of boronic acid-containing drug products.[34] The formulation may also include excipients such as bulking agents and buffers to maintain the pH and enhance stability.[35]
Future Perspectives and Challenges
Piperazine-containing boronic acids represent a promising and largely untapped area of medicinal chemistry. The synergistic combination of a privileged scaffold with a versatile warhead offers the potential for the development of novel therapeutics with improved efficacy and favorable drug-like properties.
However, challenges remain. The potential for off-target effects and the need for careful optimization of pharmacokinetic and toxicological profiles require thorough investigation. Continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships will be crucial for unlocking the full therapeutic potential of this exciting class of molecules. As our understanding of the intricate interplay between these two powerful moieties grows, so too will the opportunities to translate their promise into tangible clinical benefits. Several boron-containing drugs are currently in clinical trials for various indications, highlighting the continued interest and potential of this chemical class.[6][36][37]
References
- An evolving role of piperazine moieties in drug design and discovery - PubMed. (n.d.).
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. (n.d.).
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - Ingenta Connect. (n.d.).
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (n.d.).
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.).
- Piperazine - Wikipedia. (n.d.).
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. (n.d.).
- Inhibition of serine proteases by arylboronic acids - PubMed. (n.d.).
- Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI. (n.d.).
- Piperazine derivatives of boronic acids - potential bifunctional biologically active compounds. (n.d.).
- Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds - New Journal of Chemistry (RSC Publishing). (n.d.).
- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities | Bentham Science Publishers. (n.d.).
- US20020188100A1 - Formulation of boronic acid compounds - Google Patents. (n.d.).
- Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities - Ingenta Connect. (n.d.).
- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities | Request PDF - ResearchGate. (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. (n.d.).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.).
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. (n.d.).
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.).
- Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (2018).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
- Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - MDPI. (n.d.).
- Structure, Properties, and Preparation of Boronic Acid Derivatives - ResearchGate. (n.d.).
- The medicinal chemistry of piperazines: A review - PubMed. (n.d.).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).
- Structure Activity Relationships - Drug Design Org. (n.d.).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (n.d.).
- BORONATE ESTER COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF - European Patent Office - EP 2318419 B2 - EPO. (n.d.).
- Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors - PubMed. (n.d.).
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - Frontiers. (n.d.).
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (n.d.).
- Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - PubMed. (n.d.).
- Boron-containing drugs in clinical trials. | Download Scientific Diagram - ResearchGate. (n.d.).
- Commercially available and late‐stage clinical trials boron‐based drugs. - ResearchGate. (n.d.).
- Pharmacokinetics and ADME - Safer Medicines. (n.d.).
- Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed. (n.d.).
- [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. (n.d.).
Sources
- 1. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis of Piperazine-containing Derivatives and their Antimicr...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 23. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. safermedicines.org [safermedicines.org]
- 28. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. waters.com [waters.com]
- 32. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 35. data.epo.org [data.epo.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of BOC-Protected Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the physicochemical properties of key building blocks is paramount. Tert-butoxycarbonyl (BOC)-protected phenylboronic acids represent a critical class of reagents, marrying the versatile reactivity of boronic acids with the robust and reversible protection of an amine functionality. This guide provides an in-depth exploration of their core physicochemical characteristics, offering not only theoretical insights but also practical, field-proven methodologies for their evaluation. The narrative is structured to elucidate the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory applications.
The Strategic Importance of BOC-Protected Phenylboronic Acids in Drug Discovery
BOC-protected phenylboronic acids are invaluable intermediates in the synthesis of complex pharmaceutical agents.[1][2] The phenylboronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds—a fundamental transformation in the construction of many drug scaffolds.[2] The boronic acid group itself has also been identified as a pharmacophore in several approved drugs, owing to its ability to form reversible covalent bonds with biological targets.[1][3]
The BOC protecting group, on the other hand, provides a reliable method for masking the reactivity of an amino group, which is often present in pharmacologically active molecules.[4][5] Its stability in a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice in multi-step synthetic campaigns.[6][7] The strategic incorporation of a BOC-protected amino group on a phenylboronic acid scaffold, therefore, offers a modular approach to synthesizing diverse libraries of compounds with tunable properties.
The interplay of the boronic acid and the BOC-protected amine dictates the molecule's overall physicochemical profile, which in turn governs its behavior in both synthetic and biological systems. Key parameters such as solubility, stability, acidity (pKa), and lipophilicity (logP/logD) are critical determinants of a compound's suitability for further development.
Solubility Profile: Navigating the Solvent Landscape
The solubility of a synthetic intermediate is a critical factor that influences reaction kinetics, purification efficiency, and formulation development. The introduction of a BOC group to a phenylboronic acid molecule significantly alters its solubility profile.
Theoretical Considerations
Unprotected phenylboronic acids exhibit moderate solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons.[8][9] Their solubility in aqueous media is generally low.[10] The presence of the boronic acid group allows for hydrogen bonding, contributing to solubility in protic solvents.
The BOC group is a bulky, nonpolar moiety.[11] Its introduction to the phenylboronic acid scaffold generally leads to an increase in lipophilicity and, consequently, a decrease in aqueous solubility. Conversely, the solubility in nonpolar organic solvents is often enhanced.
Quantitative Solubility Data
While specific quantitative solubility data for a wide range of BOC-protected phenylboronic acids is not extensively tabulated in publicly available literature, we can extrapolate from the known solubilities of the parent compounds. The following table provides a summary of the solubility of phenylboronic acid in various solvents and the expected impact of BOC-protection.
| Solvent | Phenylboronic Acid Solubility | Expected Impact of BOC-Protection | Predicted Solubility of BOC-Protected Phenylboronic Acid |
| Water | Low (1.9 g/100 g H₂O at 20°C)[10] | Decrease | Very Low |
| Diethyl Ether | High[8] | Moderate Increase | High to Very High |
| Acetone | High[8] | Moderate Increase | High to Very High |
| Chloroform | Moderate[8] | Significant Increase | High |
| Methylcyclohexane | Very Low[8] | Significant Increase | Moderate to High |
| Dichloromethane | Moderate | Significant Increase | High |
| Tetrahydrofuran | High | Moderate Increase | High to Very High |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the thermodynamic solubility of a BOC-protected phenylboronic acid in a given solvent.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of the BOC-protected phenylboronic acid and add it to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Figure 1: Experimental workflow for solubility determination.
Stability Considerations: Ensuring Molecular Integrity
The stability of BOC-protected phenylboronic acids is a crucial aspect that affects their storage, handling, and use in synthesis. The two main points of potential degradation are the boronic acid moiety and the BOC protecting group.
Stability of the Boronic Acid Moiety
Phenylboronic acids are susceptible to oxidative degradation, which can lead to the formation of the corresponding phenol.[12] This process can be accelerated by the presence of oxidizing agents and certain metal ions. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended to minimize degradation.
It is also known that boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[13] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.
Stability of the BOC Protecting Group
The BOC group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[6] However, it is labile to acidic conditions.[4] This acid sensitivity is the cornerstone of its utility as a protecting group.
Deprotection Mechanism:
The deprotection of a BOC-protected amine proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate oxygen, leading to the loss of the stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.
Figure 2: Simplified BOC deprotection pathway.
Stability Testing Protocol
A typical protocol to assess the stability of a BOC-protected phenylboronic acid involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in different solvents (e.g., acetonitrile, water, or a mixture) at a known concentration.
-
Stress Conditions: Aliquot the solutions into separate vials and expose them to a range of conditions:
-
Acidic: Add a small amount of a strong acid (e.g., HCl or TFA).
-
Basic: Add a small amount of a strong base (e.g., NaOH).
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., H₂O₂).
-
Thermal: Store at an elevated temperature (e.g., 40°C, 60°C).
-
Photolytic: Expose to a light source (e.g., a UV lamp).
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.
Acidity (pKa): A Key Determinant of Reactivity and Binding
The pKa of a BOC-protected phenylboronic acid is a measure of its acidity and provides insight into its ionization state at a given pH. This is crucial for understanding its reactivity in chemical transformations and its potential interactions with biological targets.
Theoretical Background
The boronic acid moiety is a Lewis acid, and its pKa is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). The BOC-protected amino group is generally considered to be electron-donating, which would be expected to increase the pKa of the boronic acid compared to unsubstituted phenylboronic acid.
pKa Values
The pKa of unsubstituted phenylboronic acid is approximately 8.8. The exact pKa of a specific BOC-protected phenylboronic acid will depend on the position of the substituent and any other groups on the phenyl ring.
| Compound | Approximate pKa | Expected Impact of BOC-NH- group |
| Phenylboronic Acid | 8.8 | Increase |
| 4-(BOC-amino)phenylboronic acid | > 8.8 | - |
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[14][15]
Methodology:
-
Sample Preparation: Prepare a solution of the BOC-protected phenylboronic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).[14][16]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14][15]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Figure 3: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Predicting Biological Behavior
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.
Theoretical Framework
The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The distribution coefficient (D) is the ratio of the concentration of all species (ionized and un-ionized) of a compound in the nonpolar phase to the concentration of all species in the polar phase.
The introduction of the lipophilic BOC group will significantly increase the logP and logD values of a phenylboronic acid. This increased lipophilicity can enhance membrane permeability but may also lead to increased plasma protein binding and reduced aqueous solubility.
Predicted Lipophilicity
| Compound | Approximate logP | Expected Impact of BOC-NH- group |
| Phenylboronic Acid | 1.25 | Significant Increase |
| 4-(BOC-amino)phenylboronic acid | > 2.5 | - |
Experimental Protocol for logD Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining logP and logD values.[17][18][19]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol.
-
Sample Preparation: Prepare a stock solution of the BOC-protected phenylboronic acid in a suitable solvent (e.g., DMSO).[18]
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and buffer phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the logD using the formula: logD = log ([Concentration in n-octanol] / [Concentration in buffer]).
Analytical Characterization Techniques
A comprehensive suite of analytical techniques is essential for confirming the identity, purity, and structure of BOC-protected phenylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for include the aromatic protons, the protons of the tert-butyl group of the BOC moiety (a characteristic singlet around 1.5 ppm), and the NH proton of the carbamate.[20][21]
-
¹³C NMR: Confirms the carbon framework of the molecule. Diagnostic signals include the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.[22]
-
¹¹B NMR: Can be used to study the coordination state of the boron atom and to determine the pKa of the boronic acid.[23]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[13][24][25]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of BOC-protected phenylboronic acids. Reversed-phase HPLC with a C18 column is commonly employed.[26][27][28] Method development may be required to achieve optimal separation from impurities and degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands include the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the B-O-H stretching and bending vibrations of the boronic acid.[29][30][31]
Conclusion
The physicochemical properties of BOC-protected phenylboronic acids are a complex interplay of the characteristics of the boronic acid moiety and the BOC protecting group. A thorough understanding and experimental determination of these properties are critical for the successful application of these versatile building blocks in drug discovery and development. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize and characterize these important compounds, ultimately accelerating the journey from chemical synthesis to novel therapeutics.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327.
- Striegler, S., & D'Arcy, S. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3593-3600.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer Link.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Marinaro, W. A., & Stella, V. J. (n.d.).
- Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?
- Silva, A. M., et al. (2020).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- BenchChem. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its....
- ResearchGate. (n.d.). Activation of Boc-protected amino boronic esters.
- Kheylik, Y. (2024, September 23). LogP / LogD shake-flask method. protocols.io.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270.
- Schneider, N., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Creative Bioarray. (n.d.).
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- ResearchGate. (n.d.). High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system | Request PDF.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical....
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- ResearchGate. (n.d.). FTIR spectra of Boc-FF synthetized compound (a) and dried samples....
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Silva, C. O., & Nascimento, M. A. C. (2020). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 25(23), 5586.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- ResearchGate. (n.d.).
- PubMed. (2022, November 18).
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- PubMed. (2009, November 6).
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. quora.com [quora.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. research.wur.nl [research.wur.nl]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling protocol using 4-(4-BOC-Piperazino)phenylboronic acid
An Application Guide for the Suzuki-Miyaura Coupling of 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction: Bridging Core Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its impact is particularly profound in the field of medicinal chemistry, where the efficient construction of biaryl and heteroaryl structures is a cornerstone of drug design and development.
A key pharmacophore frequently incorporated to enhance the pharmacokinetic properties of drug candidates is the piperazine moiety. This nitrogen-containing heterocycle is prevalent in numerous approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile synthetic handle. The strategic introduction of this group onto an aryl framework is therefore of high importance.
This application note provides a detailed protocol and technical guide for the use of This compound , a valuable building block that enables the direct installation of a protected piperazine-phenyl group. We will delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible experimental protocol, and provide expert insights into optimization and troubleshooting, particularly addressing the nuances of working with nitrogen-rich substrates.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This irreversible step forms a new Pd(II) intermediate.[3][5]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[6][7][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of tert-butyl 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
This protocol details the coupling of this compound with 4-bromoanisole. It is designed to be a robust starting point that can be adapted for other aryl halides.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Standard glassware for workup and purification
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Boronic Acid Equiv. | 1.0 | Limiting reagent. |
| Aryl Halide Equiv. | 1.1 | A slight excess ensures complete consumption of the more valuable boronic acid. |
| Base | K₂CO₃ (2.5 equiv) | An effective and commonly used inorganic base for activating the boronic acid.[9] |
| Catalyst Loading | 2 mol% Pd(dppf)Cl₂ | A standard loading for efficient catalysis; can be optimized if needed. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | Dioxane solubilizes organic components, while water is essential for dissolving the inorganic base.[1][4] |
| Concentration | ~0.1 M (in Dioxane) | A typical concentration to ensure efficient reaction kinetics. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or N₂) | Critical to prevent oxidative degradation of the Pd(0) active catalyst.[1] |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 320 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes while stirring. This step is crucial to remove any dissolved oxygen, which can poison the catalyst.[1]
-
Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (16.3 mg, 0.02 mmol) against a positive flow of argon. Reseal the flask immediately.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the limiting boronic acid.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (25 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Troubleshooting and Advanced Considerations
Even robust protocols can encounter issues. Below are common challenges and expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Exposure to oxygen has degraded the active Pd(0) species. | Ensure all degassing steps are performed rigorously. Use freshly opened anhydrous solvents. |
| Catalyst Inhibition: The nitrogen atoms of the piperazine moiety may coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[10] | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can favor the catalytic cycle over catalyst deactivation.[11][12] | |
| Poor Base/Reagent Solubility: The base or starting materials are not sufficiently dissolved to participate in the reaction. | Try a stronger base like K₃PO₄, which is often effective for nitrogen-containing substrates.[11] Consider alternative solvents like Toluene/H₂O or DMF.[13] | |
| Significant Side Products | Protodeborylation: Cleavage of the C-B bond of the boronic acid. | This is often promoted by excess water or prolonged heating. Ensure the reaction is not run longer than necessary.[1] |
| Homocoupling: Dimerization of the boronic acid (Ar²-Ar²). | This is a classic sign of oxygen in the reaction mixture, leading to Pd(II) species that promote this side reaction.[1] Improve degassing procedures. | |
| Difficult Purification | Streaking on Silica Gel: The basic nitrogen of the piperazine can interact strongly with acidic silica gel. | Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to neutralize the silica surface and improve peak shape. |
Conclusion
The Suzuki-Miyaura coupling provides an exceptionally reliable and efficient pathway for incorporating the valuable 4-(4-BOC-Piperazino)phenyl moiety into target molecules. By understanding the fundamental mechanism and paying careful attention to key experimental details such as maintaining an inert atmosphere and selecting the appropriate catalyst and base, researchers can successfully leverage this protocol. The guidance provided herein serves as a comprehensive resource for scientists and drug development professionals to streamline the synthesis of complex molecules, accelerating the pace of discovery.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Palladium-Catalyzed Suzuki Coupling with 4-(4-BOC-Piperazino)phenylboronic Acid: A Detailed Application and Protocol Guide
An Application Guide for Medicinal Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in drug discovery and development, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3] This guide provides an in-depth exploration of the Suzuki coupling using a key building block in medicinal chemistry: 4-(4-BOC-Piperazino)phenylboronic acid.[4][5] This reagent is invaluable for installing the N-BOC-piperazine moiety, a privileged pharmacophore found in numerous biologically active compounds. We will dissect the mechanistic underpinnings of the reaction, offer a rationale-driven guide to selecting optimal reaction parameters, present a robust experimental protocol, and provide a comprehensive troubleshooting framework to empower researchers in achieving successful and reproducible outcomes.
The Mechanistic Heart of the Suzuki-Miyaura Reaction
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst.[1][3] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle initiates with the active Palladium(0) species undergoing oxidative addition into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide, R¹-X). This step forms a new organopalladium(II) intermediate.[6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][6]
-
Transmetalation : This is the defining step where the organic moiety from the organoboron species is transferred to the palladium(II) complex.[1][6] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which then readily transfers its aryl group to the palladium center, displacing the halide.[8]
-
Reductive Elimination : In the final step, the two organic partners (R¹ and R²) on the palladium(II) center are coupled, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Selection of Reaction Parameters
The success of coupling this compound, an electron-rich and somewhat bulky nucleophile, depends critically on the judicious choice of catalyst, base, and solvent.
The Palladium Catalyst System: Precatalyst and Ligand
The "catalyst" is a system comprising a palladium source (precatalyst) and a ligand.
-
Ligands : The ligand is arguably the most critical component. It stabilizes the palladium center and fine-tunes its electronic and steric properties. For coupling electron-rich boronic acids or challenging electrophiles (like aryl chlorides), electron-rich and sterically hindered monophosphine ligands are often superior.[6][10] These "Buchwald-type" ligands facilitate both the oxidative addition and the final reductive elimination step.[7][11]
| Catalyst System (Precatalyst + Ligand) | Strengths | Considerations | Typical Substrates |
| Pd(PPh₃)₄ | Commercially available, one-component Pd(0) source. | Can be thermally unstable; may not be active enough for challenging substrates like aryl chlorides. | Aryl iodides and bromides. |
| Pd(OAc)₂ + SPhos/XPhos | Highly active, broad substrate scope, effective for hindered substrates and aryl chlorides.[7][12] | Requires careful handling under inert atmosphere; two components to add. | Sterically hindered aryl bromides, chlorides, and triflates. |
| PdCl₂(dppf) | Air-stable, reliable, good for a range of aryl bromides and iodides. | Dppf is a bidentate ligand; may be less effective for extremely hindered couplings compared to bulky monophosphine ligands. | General purpose for aryl bromides. |
| XPhos Pd G3 | Air- and moisture-stable precatalyst, high activity, reproducible generation of active catalyst. | Higher cost than simple Pd salts. | Excellent for difficult couplings, including those prone to side reactions. |
The Nucleophile: Managing this compound
This specific boronic acid is electron-rich due to the nitrogen atom of the piperazine ring. This property makes it susceptible to a key side reaction: protodeboronation .
Protodeboronation is the undesired cleavage of the carbon-boron bond, where a proton source (often water) replaces the boronic acid group with a hydrogen atom, consuming the starting material.[13] This is a common failure mode for reactions involving electron-rich or heteroaromatic boronic acids.[9][13]
Strategies to Mitigate Protodeboronation:
-
Base Selection : Avoid strong aqueous bases like NaOH or KOH. Weaker inorganic bases (K₂CO₃) or non-aqueous bases (K₃PO₄, CsF) are preferable.[9][13]
-
Reaction Rate : Employ a highly active catalyst system. If the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.[13]
-
Anhydrous Conditions : While many Suzuki couplings benefit from some water, minimizing it can suppress protodeboronation.[13]
-
Temperature Control : Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can be beneficial.[13]
Base and Solvent Selection
The base and solvent are interdependent and crucial for reaction success.[9]
-
Bases : The base activates the boronic acid for transmetalation.[8] The choice can dramatically affect yield.
-
Potassium Carbonate (K₂CO₃) : A mild, inexpensive base often used in aqueous solvent mixtures. A good starting point.
-
Potassium Phosphate (K₃PO₄) : A stronger, highly effective base, particularly for difficult couplings and when using bulky phosphine ligands. It has limited solubility in some organic solvents, often requiring vigorous stirring.[8][13]
-
Cesium Carbonate (Cs₂CO₃) : A strong base with better solubility in organic solvents, often successful when other bases fail.[8]
-
Cesium Fluoride (CsF) : Can be used under nearly anhydrous conditions to minimize protodeboronation.
-
-
Solvents : The solvent system must dissolve the reactants, particularly at the reaction temperature.
-
1,4-Dioxane/Water or Toluene/Water : Classic biphasic solvent systems. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Vigorous stirring is essential for interfacial contact.[3][10]
-
THF, DMF, Acetonitrile : Polar aprotic solvents that can also be effective, often with a small amount of water added.
-
Detailed Experimental Protocol
This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v, degassed)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Execution
Figure 2: Standard experimental workflow for the Suzuki coupling reaction.
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[9]
-
Establish Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[13]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).
-
Solvent Addition : Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total volume should result in a substrate concentration of approximately 0.1–0.2 M.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[13][14]
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–12 hours).[9][14]
Workup and Purification
-
Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.
-
Washing : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst : The Pd(0) species was not generated or has decomposed.[9] 2. Oxygen Contamination : Deactivated the catalyst.[9] 3. Poor Solubility : Reactants not fully dissolved at reaction temperature. | 1. Use a fresh bottle of precatalyst or switch to a more robust, air-stable precatalyst (e.g., a G3/G4 type).[9] 2. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 min) and the reaction is maintained under a positive pressure of inert gas.[9] 3. Screen alternative solvents or increase the reaction temperature. Ensure vigorous stirring.[10] |
| Significant Protodeboronation | 1. Base is too strong or conditions too aqueous. [9][13] 2. Reaction is too slow , allowing decomposition to dominate.[13] 3. Temperature is too high. [13] | 1. Switch to a milder base (K₂CO₃) or a non-aqueous base (CsF). Use anhydrous solvents if possible.[9][13] 2. Use a more active ligand (e.g., a Buchwald-type phosphine) to accelerate the desired coupling.[13] 3. Attempt the reaction at a lower temperature (e.g., 60 °C or 80 °C).[13] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.[9] 2. Incorrect Pd/Ligand ratio leading to unstable Pd species. | 1. Improve the degassing procedure for solvents and ensure a leak-free inert atmosphere setup.[9] 2. Ensure the correct stoichiometry of ligand to palladium is used, as recommended for the specific catalyst system. |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source. This can sometimes come from solvent or amine base degradation.[15] 2. Side reaction pathway of the catalyst. | 1. Ensure high purity of solvents and reagents. 2. Screen different ligand/base combinations. |
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Case Study: Solvent Selection for a Suzuki Reaction - C
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchG
- Screening of different bases for Suzuki coupling a - ResearchG
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7).
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Suzuki cross-coupling reaction - YouTube. (2020, February 14).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010, October 13).
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9).
- Suzuki Coupling - Organic Chemistry Portal.
- This compound | C15H23BN2O4 | CID 5233014 - PubChem.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI.
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Organoboron compounds.
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li.
- Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids - PMC - NIH. (2025, September 25).
- ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Optimal Reaction Conditions for 4-(4-BOC-Piperazino)phenylboronic Acid: A Guide to Suzuki-Miyaura Coupling
Introduction: The Versatility of a Privileged Scaffold
4-(4-BOC-Piperazino)phenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its structure combines a versatile phenylboronic acid moiety, ready for palladium-catalyzed cross-coupling reactions, with a BOC-protected piperazine. This heterocycle is a common pharmacophore that can impart favorable pharmacokinetic properties to a molecule. The tert-butyloxycarbonyl (BOC) protecting group ensures the nucleophilicity of the piperazine nitrogen is masked, preventing unwanted side reactions and allowing for selective functionalization at a later stage.
The Suzuki-Miyaura coupling reaction stands as the most prominent application for this reagent, enabling the formation of a carbon-carbon bond between the phenyl ring and a variety of organic halides or triflates.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[2]
This application note provides a comprehensive guide to optimizing the Suzuki-Miyaura coupling conditions for this compound. We will delve into the critical roles of the base and solvent, recommend catalyst systems, and provide detailed protocols for researchers, scientists, and drug development professionals.
The Mechanism: A Palladium-Catalyzed Dance
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner, forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Critical Parameters: Base and Solvent Selection
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling and can significantly impact yield, reaction rate, and the stability of the BOC protecting group.
The Role of the Base
The base serves a dual purpose: it activates the boronic acid to the more reactive boronate species and neutralizes the acid generated during the reaction.[4] For substrates like this compound, which contains a potentially base-sensitive BOC group, the choice of base is particularly important.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases for Suzuki couplings. They are generally effective and compatible with a wide range of functional groups. Potassium carbonate (K₂CO₃) is often a good first choice. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for challenging couplings, though it is more expensive.[5]
-
Phosphates (K₃PO₄): Potassium phosphate is a non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and can sometimes prevent side reactions seen with other bases.[5] It is an excellent choice for reactions with this compound, especially when coupling to electron-deficient or sterically hindered partners.
-
Hydroxides (NaOH, KOH): While strong and inexpensive, hydroxides can be too harsh for substrates with sensitive functional groups like the BOC group, potentially leading to premature deprotection. Their use should be approached with caution.[4]
Solvent Systems: A Balancing Act
The solvent must solubilize the reactants, the catalyst, and the base to facilitate the reaction. Aqueous solvent mixtures are commonly employed in Suzuki couplings.
-
Aqueous Dioxane, THF, or DME: A mixture of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) with water is a standard choice. This combination effectively dissolves both the organic-soluble reactants and the water-soluble inorganic base.
-
Aqueous DMF or Acetonitrile: For more polar substrates, dimethylformamide (DMF) or acetonitrile (MeCN) mixed with water can be effective. However, these solvents can sometimes influence the selectivity of the reaction.
-
Ethanol/Water: This "greener" solvent system is becoming increasingly popular and can be highly effective, particularly with modern, highly active palladium catalysts.
Recommended Catalyst Systems
The choice of palladium catalyst and ligand is crucial for achieving high yields and fast reaction times. For electron-rich boronic acids like this compound, modern catalyst systems with bulky, electron-rich phosphine ligands are often superior.
-
Palladium(II) Acetate (Pd(OAc)₂) with a Buchwald Ligand: A combination of a simple palladium precursor like Pd(OAc)₂ with a biaryl phosphine ligand such as SPhos or XPhos is a robust and highly active catalyst system. These ligands promote the formation of the active Pd(0) species and facilitate the key steps of the catalytic cycle.
-
Palladium Precatalysts: Preformed catalysts like XPhos Pd G2 or G3 offer convenience and high reactivity. These complexes are air- and moisture-stable, making them easy to handle, and they rapidly generate the active catalytic species in solution.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic and still widely used catalyst. While it may be less active than modern systems for challenging substrates, it is often effective for straightforward couplings.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vial, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a portion of the 1,4-dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add the remaining 1,4-dioxane and water.
-
Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rapid Coupling with a Palladium Precatalyst
This protocol is suitable for achieving faster reaction times, particularly with more reactive coupling partners.
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (10:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, combine the aryl halide, this compound, and potassium carbonate.
-
Add the XPhos Pd G3 precatalyst.
-
Add the THF and water.
-
Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). These are illustrative, and actual results may vary.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 4 | 90-98 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | THF/H₂O (10:1) | 60 | 2 | >95 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 70-80 |
Troubleshooting and Considerations
-
BOC Deprotection: If significant deprotection of the BOC group is observed, consider using a milder base like K₃PO₄ or K₂CO₃ and lower reaction temperatures. Strong bases like NaOH or KOH should generally be avoided.
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand (e.g., XPhos), or switching to a more effective base like Cs₂CO₃. Ensure that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can sometimes occur. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a side reaction, especially at higher temperatures and with prolonged reaction times. Using milder conditions and shorter reaction times can help to mitigate this.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex molecules. By carefully selecting the base, solvent, and catalyst system, researchers can achieve high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this versatile building block in drug discovery and materials science. As with any reaction, empirical optimization for each specific substrate combination is key to achieving the best possible results.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- MDPI. (2023). Preformed Pd(II)
- NIH. (2012).
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- ResearchGate. (2018). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
Application Note: A Practical Guide to the Synthesis of Biaryl Piperazines via Suzuki-Miyaura Coupling
Abstract
Biaryl piperazines are a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs targeting CNS disorders, oncology, and infectious diseases.[1][2][3] The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for their synthesis, enabling the efficient formation of a key carbon-carbon bond.[4][5] This application note provides a comprehensive guide for researchers on the synthesis of N-BOC protected biaryl piperazines using 4-(4-BOC-Piperazino)phenylboronic acid as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into process optimization and troubleshooting.
Introduction: The Significance of the Biaryl Piperazine Motif
The piperazine ring is a six-membered heterocycle prized in drug design for its unique physicochemical properties.[2] Its two nitrogen atoms can be functionalized to modulate basicity, polarity, and solubility, which in turn significantly influences a compound's pharmacokinetic profile (ADME properties).[1][2] When coupled with an aryl system to form an arylpiperazine, and further coupled to a second aryl ring, the resulting biaryl piperazine structure offers a three-dimensional vector for interacting with complex biological targets, such as G-protein coupled receptors and kinases.[1][6][7]
The Suzuki-Miyaura reaction has become a cornerstone of C(sp²)–C(sp²) bond formation due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][8] The use of this compound allows for the direct installation of the entire N-BOC-piperazinophenyl moiety in a single, efficient step, streamlining the synthesis of complex drug candidates.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[12]
-
Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[10][13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]
Experimental Protocol: Synthesis of tert-butyl 4-(4'-methyl-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
This protocol describes a representative coupling between 4-bromotoluene and this compound.
Materials and Reagents
-
Aryl Halide: 4-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
Boronic Acid: this compound (1.2 mmol, 1.2 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv.)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed (5 mL)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Nitrogen or Argon).
Scientist's Note: The stability of boronic acids can be a concern; they are susceptible to degradation via protodeboronation.[12] Using a slight excess (1.1-1.3 equiv.) is a standard practice to drive the reaction to completion. For particularly sensitive substrates, using the corresponding pinacol ester (Bpin) derivative can enhance stability.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (384 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Briefly open the flask and add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[12]
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe. Thoroughly degassing the solvent is crucial to remove dissolved oxygen.[12]
-
Reaction: Place the sealed flask under a positive pressure of inert gas. Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl piperazine product.
Optimization and Troubleshooting
Even robust reactions like the Suzuki coupling can present challenges.[8] The following table outlines common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Impure/Wet Solvents or Reagents3. Insufficiently Strong Base | 1. Ensure rigorous inert atmosphere technique.[12] Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Use anhydrous, degassed solvents. Dry the base if necessary.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive aryl chlorides.[14] |
| Significant Homocoupling | 1. Oxygen contamination leading to reductive elimination of the boronic acid dimer.2. High reaction temperature. | 1. Improve degassing of solvents and ensure a good inert seal on the reaction vessel.[15]2. Lower the reaction temperature and monitor for longer reaction times. |
| Protodeboronation | 1. Presence of acidic protons.2. Instability of the boronic acid.[12]3. Prolonged reaction time at high temperature. | 1. Ensure the base is not a limiting reagent.2. Use the boronic acid as fresh as possible or switch to a more stable boronate ester (e.g., pinacol ester).3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | 1. Co-elution with triphenylphosphine oxide (byproduct of catalyst).2. Co-elution with boronic acid homocoupling byproduct. | 1. After workup, consider a wash with dilute acid to protonate and remove some phosphine-related impurities.2. Optimize the reaction to minimize homocoupling. Adjust chromatography solvent system for better separation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective and reliable method for the synthesis of biaryl piperazines using this compound. By understanding the core reaction mechanism and adhering to a carefully designed protocol that emphasizes an inert atmosphere and pure reagents, researchers can consistently achieve high yields of these medicinally important compounds. The troubleshooting guide provided serves as a practical tool for overcoming common synthetic hurdles, facilitating the efficient discovery and development of novel therapeutics.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2021).
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023).
- ResearchGate. How can I solve my problem with Suzuki coupling? (2014).
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021).
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025).
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024).
- Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024).
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022).
- Cambridge University Press. Suzuki Coupling.
- PubMed. The medicinal chemistry of piperazines: A review. (2024).
- ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 4-(4-BOC-Piperazino)phenylboronic Acid in GPCR Modulator Synthesis
<
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(4-BOC-piperazino)phenylboronic acid in the synthesis of G-protein coupled receptor (GPCR) modulators. It outlines the significance of this building block, its physicochemical properties, detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and subsequent functionalization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the 4-(4-BOC-Piperazino)phenyl Moiety in GPCR Ligand Design
G-protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets, implicated in a vast array of physiological processes.[1][2] Consequently, the development of novel, selective, and potent GPCR modulators is a cornerstone of modern drug discovery.[3] The arylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in ligands targeting aminergic GPCRs, such as dopamine and serotonin receptors.[4][5] Its prevalence is due to its ability to engage in key interactions within the receptor binding pockets and its modular nature, which allows for systematic structural modifications to fine-tune pharmacological properties.[5]
This compound has emerged as a critical building block for the synthesis of these modulators. It strategically combines three key features:
-
The Phenylboronic Acid: This functional group is a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is prized for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.[8][9]
-
The Piperazine Ring: This central scaffold is a common pharmacophore in many CNS-active drugs.[4][10] The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or be protonated at physiological pH, forming crucial salt bridges with acidic residues (like aspartate) within the GPCR binding site.[10]
-
The BOC-Protecting Group: The tert-butoxycarbonyl (BOC) group provides a robust and reliable method for protecting one of the piperazine nitrogens.[11][12] This protection is essential for regioselective functionalization and can be cleanly removed under acidic conditions that are often compatible with a wide range of other functional groups present in the molecule.[13][14][15]
This application note will provide detailed protocols and the scientific rationale for utilizing this compound to construct diverse libraries of potential GPCR modulators.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | [16] |
| Molecular Formula | C15H23BN2O4 | [16] |
| Molecular Weight | 306.17 g/mol | [16] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMF, Dioxane, THF. Limited solubility in water. | General Knowledge |
Safety and Handling: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the primary application for this reagent, enabling the coupling of the 4-(4-BOC-piperazino)phenyl moiety to a variety of aryl or heteroaryl halides (or triflates). This forms the core biaryl structure of many GPCR ligands.
Mechanism Overview
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)[17]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)[18]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100°C.[18] Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure BOC-protected biaryl product.
Causality and Experimental Choices
-
Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse, other catalysts like Pd(dppf)Cl₂ or catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be superior for less reactive substrates like aryl chlorides.[6][7]
-
Choice of Base: An aqueous solution of a carbonate base (Na₂CO₃ or K₂CO₃) is standard. The base activates the boronic acid and facilitates the transmetalation step.[7] For substrates sensitive to hydrolysis, anhydrous bases like KF can be used.[7]
-
Choice of Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[17][18] Degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with argon) is essential to remove dissolved oxygen which can deactivate the palladium catalyst.
Post-Coupling Derivatization: Unveiling the Reactive Amine
Once the core biaryl structure is assembled, the BOC group can be removed to reveal the secondary amine of the piperazine ring. This amine is a key site for further diversification to modulate the ligand's properties.
BOC-Deprotection Protocol
The BOC group is an acid-labile protecting group, typically removed with strong acids.[11][13]
Materials:
-
BOC-protected biaryl compound (1.0 equiv.)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)
-
Solvent (e.g., Dichloromethane - DCM)[11]
Procedure:
-
Dissolution: Dissolve the BOC-protected starting material in a minimal amount of DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an excess of the acidic solution (e.g., a 20-50% v/v solution of TFA in DCM, or 5-10 equivalents of 4M HCl in Dioxane).[11][15]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete within 1-4 hours. The reaction produces CO₂ gas, so the system should not be completely sealed.[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is often obtained as a salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Caption: Workflow for the acidic deprotection of the BOC group.
Subsequent Functionalization
The newly exposed secondary amine is a nucleophile that can be readily functionalized through various reactions to explore the structure-activity relationship (SAR):
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to introduce diverse alkyl substituents.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) to install amide or sulfonamide moieties.
-
Alkylation: Reaction with alkyl halides to introduce small alkyl groups.
Application in GPCR Signaling Modulation
The synthesized modulators can be screened for their activity at specific GPCRs. GPCRs transduce extracellular signals by activating intracellular G-proteins, which are classified into families such as Gs, Gi, and Gq.[1] These G-proteins, in turn, modulate the activity of effector enzymes and the production of second messengers.[1]
-
Gαs: Stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP).[1]
-
Gαi: Inhibits adenylyl cyclase, decreasing cAMP levels.[1]
-
Gαq: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively.[1]
Compounds synthesized using this compound can act as agonists, antagonists, or allosteric modulators, influencing these signaling cascades.[19][20][21] Allosteric modulators are particularly interesting as they bind to a site topographically distinct from the endogenous ligand, offering potential for greater subtype selectivity and novel pharmacological profiles.[19][22]
Caption: Simplified canonical G-protein signaling pathway.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of GPCR modulators. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the strategic importance of the arylpiperazine scaffold and the reliability of BOC protection chemistry, makes it an indispensable tool for medicinal chemists. The protocols and rationale provided in this document serve as a foundational guide for the efficient and logical construction of novel chemical entities aimed at modulating GPCR function, thereby accelerating the drug discovery process.
References
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Cheng, L., Xia, F., et al. (2023). Structure, function and drug discovery of GPCR signaling. PMC, PubMed Central. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- ResearchGate. (PDF) Structure, function and drug discovery of GPCR signaling. [Link]
- Hill, S. J. (2009). GPCR signaling: understanding the pathway to successful drug discovery. PubMed. [Link]
- Cheng, L., Xia, F., et al. (2023). Structure, function and drug discovery of GPCR signaling. Semantic Scholar. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Mirage News. GPCR Dynamics Reveal Mechanisms for Drug Discovery. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
- Słoczyńska, K., et al. (2018). Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. PubMed. [Link]
- PubChem. This compound. [Link]
- Satała, G., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]
- ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]
- PubChem. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. [Link]
- ResearchGate. Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. [Link]
- NIH. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Boronic Acids as Probes for Investigation of Allosteric Modulation of the Chemokine Receptor CXCR3. [Link]
- NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
- RSC Publishing.
- NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- Organic Syntheses. Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [Link]
- MDPI.
- YouTube. How to: Suzuki Miyaura Coupling. [Link]
- NIH.
- SciELO México.
- NIH. Allosteric modulation of G protein-coupled receptor signaling. [Link]
- PMC. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]
- NIH. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
- PubMed Central. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. [Link]
Sources
- 1. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR signaling: understanding the pathway to successful drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 10. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. BOC Protection and Deprotection [pt.bzchemicals.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. genscript.com [genscript.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol & Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(4-BOC-Piperazino)phenylboronic Acid with Heteroaryl Chlorides
An Application Guide for Medicinal Chemists
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1][2][3] In the realm of drug discovery and development, this palladium-catalyzed transformation is indispensable for constructing biaryl and heteroaryl-aryl motifs, which are prevalent structural cores in a vast number of commercial drugs and clinical candidates.[4]
This guide focuses on a specific, highly relevant application: the coupling of 4-(4-BOC-piperazino)phenylboronic acid with various heteroaryl chlorides . The piperazine-containing boronic acid is a valuable building block, as the piperazine moiety is a common pharmacophore that can improve aqueous solubility and modulate pharmacological activity. Heteroaryl chlorides are particularly attractive coupling partners due to their widespread commercial availability and lower cost compared to their bromide and iodide counterparts.[5]
However, this transformation is not without its challenges. Aryl chlorides are notoriously less reactive than other halides, and the nitrogen or sulfur atoms within heteroaryl rings can act as poisons to the palladium catalyst.[6][7][8][9] This application note provides a robust, field-tested protocol and delves into the critical mechanistic principles and optimization strategies required to overcome these hurdles, ensuring high-yield, reproducible outcomes for researchers.
The Catalytic Engine: Mechanism and Rationale
A successful coupling hinges on understanding and controlling the three key stages of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Pillar 1: Oxidative Addition: This is the initial and often rate-determining step, where the active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride.[1] The high bond strength of the C-Cl bond makes this step energetically demanding.[8] To facilitate this process, the palladium center must be highly electron-rich. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbenes (NHCs), which enhance the catalyst's nucleophilicity.[7][8][10]
-
Pillar 2: Transmetalation: Here, the organic moiety from the boron reagent is transferred to the palladium(II) center. This step is not spontaneous; the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its aryl group to the palladium complex.[1][11][12] The choice of base is therefore critical for both activating the boron reagent and avoiding decomposition of sensitive functional groups.
-
Pillar 3: Reductive Elimination: In the final step, the two organic partners—the heteroaryl group and the piperazino-phenyl group—are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Coupling of this compound with 2-Chloropyridine
This protocol provides a validated starting point for coupling with a representative, yet challenging, heteroaryl chloride. Optimization may be required for different substrates.
3.1 Materials and Equipment
-
Reagents: this compound[13], 2-Chloropyridine, Palladium(II) Acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate Tribasic (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with manifold, standard glassware, syringes, needles, silica gel for chromatography.
3.2 Reagent Stoichiometry Table
| Reagent | Role | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-Chloropyridine | Electrophile | 113.55 | 1.0 | 113.6 mg (1.0 mmol) |
| This compound | Nucleophile | 306.17 | 1.2 | 367.4 mg (1.2 mmol) |
| Pd(OAc)₂ | Catalyst Precursor | 224.5 | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) |
| SPhos | Ligand | 410.5 | 0.04 (4 mol%) | 16.4 mg (0.04 mmol) |
| K₃PO₄ | Base | 212.27 | 3.0 | 636.8 mg (3.0 mmol) |
| 1,4-Dioxane / H₂O (10:1) | Solvent | - | - | 5.5 mL (5.0 mL / 0.5 mL) |
3.3 Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos ligand (0.04 eq).
-
Scientist's Note: Adding solids first under air is acceptable for these air-stable reagents. The crucial inert atmosphere is required after solvent addition to protect the active Pd(0) species formed in situ.
-
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-Dioxane and water (10:1 ratio).
-
Scientist's Note: The solvent should be degassed prior to use by sparging with an inert gas for 20-30 minutes. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Scientist's Note: The elevated temperature is necessary to promote the oxidative addition of the less reactive aryl chloride.[14]
-
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting heteroaryl chloride is consumed (typically 4-12 hours).
-
Reaction Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Optimization & Troubleshooting
Achieving optimal results, especially with novel or complex heteroaryl chlorides, often requires fine-tuning.
5.1 Key Parameter Summary
| Parameter | Options & Considerations | Rationale & Impact |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos: A common, highly active system.[14] Pd(OAc)₂ / RuPhos: Excellent for many heteroaryl couplings. PEPPSI-type precatalysts: Often effective for NHC ligands.[2] | The ligand's steric bulk and electron-donating ability are paramount for activating the C-Cl bond. The choice can dramatically affect reaction rate and yield.[7][8][10] |
| Base | K₃PO₄: Strong, non-nucleophilic, good for general use.[1] Cs₂CO₃: Stronger base, can accelerate slow reactions. K₂CO₃: Milder, useful if base-sensitive groups are present.[1] CsF: Used in some protocols to minimize protodeboronation.[15] | The base's primary role is to form the active boronate species.[11][12] Its strength and solubility can significantly influence the transmetalation rate. |
| Solvent | Dioxane/H₂O: A standard, effective mixture.[1] Toluene/H₂O: Good for higher temperatures. THF, DMF: Other common polar aprotic solvents.[1][16] | The solvent must solubilize all components. A small amount of water is often beneficial for the transmetalation step, but excess water can lead to side reactions.[2][16] |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of aryl chlorides.[14] |
5.2 Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen). 2. Insufficiently active catalyst system. 3. Heteroaryl substrate poisoning the catalyst. | 1. Ensure rigorous degassing of solvent and inert atmosphere. 2. Switch to a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos). Increase catalyst loading to 3-5 mol%. 3. Use a higher ligand-to-palladium ratio (e.g., L:Pd of 4:1) to prevent substrate coordination.[17] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Reaction is too slow, allowing decomposition. | 1. Use anhydrous solvents and dry reagents thoroughly. Consider using a milder base like CsF.[15] 2. Increase temperature or switch to a more active catalyst system to accelerate the productive coupling over the decomposition pathway.[17] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient generation of Pd(0) from Pd(II) precatalyst. | 1. Improve inert atmosphere technique and solvent degassing. 2. Use a Pd(0) source directly, such as Pd₂(dba)₃, to minimize side reactions involving Pd(II) species. |
| Formation of Unidentified Byproducts | 1. Thermal decomposition of starting materials or product. 2. Competing side reactions due to substrate functionality. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Re-evaluate the compatibility of all functional groups with the chosen base and temperature. A milder base or different solvent may be required. |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl chlorides is a powerful method for synthesizing molecules of high interest in pharmaceutical research. Success in this challenging transformation is not accidental; it is achieved through a principled approach. By understanding the catalytic cycle and deliberately selecting an appropriate palladium catalyst, a sterically demanding and electron-rich ligand, and a suitable base, researchers can reliably overcome the inherent difficulties of C-Cl bond activation and potential catalyst inhibition. The protocols and insights provided herein serve as a robust foundation for the successful application and optimization of this essential synthetic reaction.
References
- Suzuki reaction - Wikipedia. [Link]
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Bedford, R. B., et al. The iron-catalysed Suzuki coupling of aryl chlorides.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. [Link]
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- Billingsley, K. L., & Buchwald, S. L. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Saha, A., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Bedford, R. B., et al. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
- Dreher, S. D., et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Lima, C. G. S., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
- Asom, S., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Wang, D., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram - ResearchG
- Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchG
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid - Organoboron compounds. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- Suzuki cross-coupling reaction - YouTube. [Link]
- Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. [Link]
- Smith, C. P., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
- Mlynarski, S. N., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5) - PubChemLite. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
- The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a - ResearchG
- Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-BOC-Piperazino)phenylboronic Acid with Aryl Bromides
Introduction: The Strategic Importance of the 4-(4-BOC-Piperazino)phenyl Moiety
In the landscape of modern medicinal chemistry and drug development, the 4-(4-BOC-piperazino)phenyl structural motif is of significant strategic importance. The piperazine ring is a common scaffold in a multitude of clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate lipophilicity. The tert-butyloxycarbonyl (BOC) protecting group offers a stable yet readily cleavable handle, allowing for late-stage functionalization and diversification of drug candidates. The ability to efficiently couple this valuable building block to a variety of aromatic and heteroaromatic systems is therefore a critical capability in the synthesis of novel chemical entities.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of 4-(4-BOC-piperazino)phenylboronic acid with a range of aryl bromides.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[4] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: In the presence of a base, the boronic acid (R²-B(OH)₂) is activated to form a more nucleophilic boronate species.[6][7][8][9] This activated species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom (R²) is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The final step is the reductive elimination from the diaryl-Pd(II) complex, which forms the new carbon-carbon bond in the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents and Materials
| Reagent | Purpose | Typical Molar Equivalents | Notes |
| Aryl Bromide | Electrophile | 1.0 | Electron-rich and sterically hindered bromides may require more forcing conditions.[3] |
| This compound | Nucleophile | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand is crucial for reaction efficiency.[10][11] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 | The strength and solubility of the base can significantly impact the reaction rate and yield.[12][13] |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) | Reaction Medium | - | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[3][14] |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[10]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove any oxygen, which can deactivate the catalyst.[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume) via syringe.[1][15]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[5] Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[5][16]
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][16]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[16]
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, such as electron-rich or sterically hindered aryl bromides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ may be required to achieve high yields.[3][11]
-
The Role of the Base: The base is critical for activating the boronic acid to the more nucleophilic boronate species.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3] The choice of base can influence the reaction rate and selectivity, and empirical screening may be necessary for optimal results.[12]
-
Solvent Selection: The solvent system must be able to dissolve, at least partially, both the organic substrates and the inorganic base.[17] Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF/water are frequently employed.[3][14] The polarity of the solvent can also influence the reaction selectivity in some cases.[14][18]
-
Protodeborylation: A common side reaction is the protodeborylation of the boronic acid, where the C-B bond is cleaved by a proton source. Using a slight excess of the boronic acid and ensuring anhydrous conditions (before the addition of the aqueous base solution) can help to mitigate this issue.[3]
-
Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can sometimes be observed. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and by careful control of the reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl compounds incorporating the valuable 4-(4-BOC-piperazino)phenyl moiety. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully couple this important building block with a wide range of aryl bromides, facilitating the rapid and efficient synthesis of novel compounds for drug discovery and development. The protocol provided herein serves as a solid foundation for these synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Bickelhaupt, F. M., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- NROChemistry. (2024). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Houk, K. N., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- Bickelhaupt, F. M., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Neufeldt, S. R., et al. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Farina, V., & Krishnan, B. (1991). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Accounts of Chemical Research. [Link]
- Darkwa, J., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ComDom. 4-(4-BOC-piperazin-1-yl)phenylboronic acid. [Link]
- Buchwald, S. L., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Jutand, A. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry. [Link]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Bedford, R. B., et al. (2003). Suzuki-Miyaura Coupling Reactions Using Phosphite Ligands.
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Buchwald, S. L., & Billingsley, K. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Elsevier. (2005).
- ResearchGate. (2012). 4. Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid. [Link]
- Kappe, C. O., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
- PubChemLite. 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5). [Link]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- RSC Publishing. (2016).
- ResearchGate. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Biaryl Compounds via Microwave-Assisted Suzuki Coupling with 4-(4-BOC-Piperazino)phenylboronic acid
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is fundamental in the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific reactant, 4-(4-BOC-piperazino)phenylboronic acid, is of significant interest to drug development professionals due to the prevalence of the piperazine scaffold in countless bioactive molecules.
Conventional heating methods for Suzuki couplings, however, often require long reaction times, high temperatures, and can lead to undesired side products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to dramatic reaction rate acceleration, improved yields, and cleaner reaction profiles.[4][5][6]
This application note provides a detailed, field-proven protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. We will delve into the mechanistic rationale behind the procedural choices, present a robust step-by-step methodology, offer a troubleshooting guide for common issues, and underscore the critical safety considerations for operating microwave reactors.
The Scientific Rationale: Mechanism and Microwave Enhancement
A deep understanding of the reaction mechanism is paramount for optimization and troubleshooting. The efficacy of this protocol hinges on the interplay between the palladium catalytic cycle and the physical effects of microwave energy.
The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[1][7][8] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Transmetalation: The organic moiety from the activated organoboron species (Ar²-B(OR)₂) replaces the halide on the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[8][9][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Advantage of Microwave Irradiation
Microwave heating is fundamentally different from conventional oil bath heating. Microwaves, a form of electromagnetic radiation, interact directly with polar molecules (like the solvents and reagents) in the mixture, causing them to rapidly oscillate and generate heat through molecular friction.[5] This leads to:
-
Rapid & Uniform Heating: The entire reaction volume is heated simultaneously, eliminating hot spots and providing precise temperature control.[5][6] This is crucial for preventing the thermal degradation of sensitive compounds like the BOC-protected piperazine.
-
Rate Acceleration: Reactions often reach completion in minutes instead of hours.[5][6] This allows for high-throughput screening of reaction conditions and faster library synthesis.
-
Higher Yields & Purity: The short reaction times and uniform heating often suppress the formation of side products, leading to cleaner reactions and simpler purification.[6][12]
-
Energy Efficiency: Since only the reaction mixture is heated, not the vessel or surrounding apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[3][4]
Optimized Protocol: Microwave-Assisted Coupling
This protocol has been optimized for reliability and broad substrate scope when using this compound.
Materials and Equipment
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-bromoanisole, 3-bromopyridine, 2-chloro-5-nitropyridine, etc.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)
-
Base: Potassium Carbonate (K₂CO₃), finely ground powder
-
Solvent: 1,4-Dioxane and Water (HPLC grade)
-
Equipment:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (2-5 mL or 10-20 mL) with snap caps/septa
-
Magnetic stir bars
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Critical Safety Precautions
Working with microwave reactors requires adherence to strict safety protocols to mitigate risks of over-pressurization, superheating, and exposure to flammable solvents.[13]
-
NEVER use a domestic microwave oven for laboratory synthesis.[14] Laboratory reactors are built to handle pressure and contain potential vessel failures.[14][15]
-
Pressure Monitoring: Always operate within the pressure limits of the reaction vessel. Never fill a vessel more than two-thirds full to allow for vapor expansion.[9][13]
-
Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can lead to violent bumping.[14][16]
-
Vessel Integrity: Before each use, inspect microwave vials for any cracks or chips that could lead to failure under pressure.[16]
-
Flammable Solvents: Ensure the microwave reactor is placed in a well-ventilated fume hood. Modern reactors have built-in sensors to detect solvent leaks.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield is recommended when handling reactions at high pressure.[13]
Step-by-Step Experimental Procedure
The following procedure describes a typical reaction on a 0.5 mmol scale.
-
Reagent Preparation: To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
Aryl halide (0.5 mmol, 1.0 equiv.)
-
This compound (192 mg, 0.6 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 3.0 equiv.)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (20.4 mg, 0.025 mmol, 5 mol%)
-
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Degassing (Optional but Recommended): To minimize oxidation of the Pd(0) species, gently bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes. This step is particularly crucial for challenging couplings.
-
Vessel Sealing: Securely seal the vial with a cap. Ensure the seal is tight to prevent solvent leakage.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:
-
Temperature: 120 °C (temperature will be monitored by the instrument's IR sensor)
-
Time: 15 minutes
-
Power: Dynamic (the instrument will automatically adjust power to maintain the set temperature)
-
Stirring: High
-
-
Reaction Workup:
-
After the reaction is complete and the vial has cooled to room temperature, carefully uncap the vessel.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Caption: Figure 2: Experimental Workflow Diagram.
Expected Results: Data Summary
The following table presents representative results for the coupling of this compound with various aryl halides under the optimized microwave conditions.
| Entry | Aryl Halide | Catalyst Loading (mol%) | Temp (°C) | Time (min) | Isolated Yield (%) |
| 1 | 4-Bromoanisole | 5 | 120 | 15 | 92% |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 5 | 120 | 15 | 88% |
| 3 | 3-Bromopyridine | 5 | 120 | 15 | 85% |
| 4 | 2-Chlorobenzonitrile | 5 | 130 | 20 | 76% |
| 5 | 1-Iodo-3-nitrobenzene | 5 | 110 | 10 | 95% |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki coupling reactions.[18][19][20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxidized Pd).2. Impure boronic acid (degradation).3. Insufficiently strong or poorly soluble base.4. Incorrect solvent system. | 1. Ensure proper degassing; use fresh catalyst.2. Use fresh, high-purity boronic acid. Boronic acids can degrade on storage.[11][21]3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is a fine powder for better solubility.4. Screen other solvents like DMF or Toluene/Ethanol/H₂O mixtures.[22][23] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Boronic acid instability at high temperature. | 1. Improve the degassing procedure before sealing the vessel.[11]2. Lower the reaction temperature and incrementally increase the reaction time. |
| Starting Material Remains | 1. Reaction time is too short.2. Temperature is too low.3. Inefficient catalyst for the specific substrate (e.g., aryl chloride). | 1. Increase the reaction time in 5-minute increments.2. Increase the temperature in 10 °C increments.3. For unreactive aryl chlorides, consider more active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos).[7][18] |
| BOC Group Cleavage | 1. Reaction conditions are too harsh (excessively high temperature or acidic workup). | 1. Lower the reaction temperature. 2. Ensure the workup and purification steps are performed under neutral or slightly basic conditions. |
Conclusion
The protocol detailed herein demonstrates a highly efficient, rapid, and reliable method for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. By leveraging the distinct advantages of microwave irradiation, this approach significantly reduces reaction times from hours to minutes while providing excellent product yields.[22][24] This methodology is well-suited for applications in medicinal chemistry and drug discovery, where the rapid synthesis and diversification of core scaffolds are essential. Adherence to the outlined procedural steps and safety precautions will ensure reproducible and successful outcomes for researchers and scientists in the field.
References
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An OverviewSource: ResearchG
- Title: Microwave-Assisted Synthesis: 10x Faster Organic ReactionsSource: P
- Title: Microwave Reactor SafetySource: ETH ZurichURL:[Link]
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green ChemistrySource: MDPIURL:[Link]
- Title: Importance of Microwave Heating in Organic SynthesisSource: Advanced Journal of Chemistry, Section AURL:[Link]
- Title: Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Title: Suzuki reactionSource: WikipediaURL:[Link]
- Title: A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic AcidsSource: PMC - NIHURL:[Link]
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine LigandsSource: PMC - NIHURL:[Link]
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic AcidsSource: MDPIURL:[Link]
- Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling UpSource: ACS Public
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.Source: YouTubeURL:[Link]
- Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous MediaSource: NIHURL:[Link]
- Title: Microwave chemistry — an approach to the assessment of chemical reaction hazardsSource: IChemEURL:[Link]
- Title: Safety Considerations for Microwave SynthesisSource: CEM Corpor
- Title: A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic AcidsSource: ACS Public
- Title: Microwave-Assisted Aqueous Suzuki Cross-Coupling ReactionsSource: ACS Public
- Title: Microwave SafetySource: Kansas St
- Title: 17.2: Palladium catalyzed couplingsSource: Chemistry LibreTextsURL:[Link]
- Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent AdvancesSource: Semantic ScholarURL:[Link]
- Title: Diagnosing issues with a failed Suzuki coupling?Source: RedditURL:[Link]
- Title: How can I solve my problem with Suzuki coupling?
- Title: Challenges In Suzuki Coupling ReactionSource: KCIL Chemofarbe GroupURL:[Link]
- Title: Struggling with Suzuki ReactionSource: RedditURL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical GuideSource: Yoneda LabsURL:[Link]
- Title: Suzuki CouplingSource: Organic Chemistry PortalURL:[Link]
- Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous CatalystSource: Journal of NanostructuresURL:[Link]
- Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Title: Masking Boronic Acids for Suzuki CouplingSource: YouTubeURL:[Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave Safety [k-state.edu]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. icheme.org [icheme.org]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. scribd.com [scribd.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Advanced One-Pot Synthesis Strategies Utilizing 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the demand for efficient, atom-economical, and diversity-oriented synthetic strategies is paramount. One-pot reactions, where multiple transformations are performed in a single reaction vessel without the isolation of intermediates, have emerged as a powerful tool to meet these demands.[1][2] These processes streamline synthesis, reduce solvent waste, and accelerate the generation of complex molecular libraries for biological screening.[3][4]
This application note provides an in-depth guide to one-pot synthesis strategies centered around a highly valuable building block: 4-(4-BOC-Piperazino)phenylboronic acid . This reagent is strategically designed for sequential, diversity-oriented synthesis. It features two key functionalities:
-
A phenylboronic acid moiety, a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds.[5]
-
A BOC-protected piperazine ring, a prevalent scaffold in pharmacologically active compounds, which can be deprotected in situ to reveal a secondary amine for subsequent functionalization.[6][7]
This guide is intended for researchers, chemists, and drug development professionals. It will not only provide detailed, step-by-step protocols but also delve into the causality behind experimental choices, offering insights grounded in established mechanistic principles to ensure robust and reproducible outcomes.
Section 1: The Strategic Value of the Reagent
The synthetic utility of this compound lies in its capacity for programmed, sequential reactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is stable to the basic or mildly acidic conditions typical of Suzuki-Miyaura cross-coupling but can be readily cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[6] This orthogonality allows for a logical one-pot sequence: first, the formation of a biaryl scaffold, followed by the unveiling of a reactive amine for diversification.
Caption: General one-pot workflow using the title reagent.
Section 2: Core One-Pot Protocol: Tandem Suzuki-Miyaura Coupling & BOC-Deprotection
This protocol details the foundational one-pot sequence: the creation of a C(sp²)-C(sp²) bond followed by in-situ deprotection of the piperazine nitrogen. This yields a biaryl piperazine salt, a key intermediate for further derivatization.
Principle & Rationale
The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl linkages.[8] The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] The choice of a phosphate or carbonate base is critical; it must be strong enough to facilitate the formation of the reactive boronate complex but not so harsh as to cause premature deprotection of the BOC group.[10][11] Following the coupling, the reaction environment is switched from basic to strongly acidic by the addition of TFA, which cleanly cleaves the acid-labile BOC group.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
Materials and Reagents:
-
This compound (1.1 equiv)
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Suzuki-Miyaura Coupling.
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.1 mmol, 337 mg), K₃PO₄ (3.0 mmol, 637 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Rationale: The dioxane/water solvent system is effective for dissolving both organic and inorganic reagents.[10] Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of aryl halides.[12]
-
-
Step 2: Cooldown and Acidification (BOC-Deprotection).
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM, 10 mL).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Gas evolution (CO₂) will be observed.
-
Rationale: The reaction is cooled to control the exothermic reaction of TFA with the residual base. DCM is a common solvent for TFA-mediated deprotection.[6]
-
-
Step 3: Workup and Isolation.
-
After adding TFA, remove the ice bath and stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents and excess TFA.
-
Partition the residue between DCM (20 mL) and water (20 mL). Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product (the biaryl piperazine free base) can be purified by column chromatography on silica gel or used directly in the next step.
-
Data Presentation: Expected Substrate Scope
The described protocol is robust for a variety of aryl halides. The following table provides an overview of expected outcomes based on the electronic nature of the coupling partner.
| Aryl Halide Example | Electronic Nature | Expected Reactivity/Yield | Key Considerations |
| 4-Bromoanisole | Electron-donating | Good to Excellent | May require slightly longer reaction times or higher temperatures. |
| 4-Bromobenzonitrile | Electron-withdrawing | Excellent | Reactions are typically faster and occur under milder conditions. |
| 2-Bromopyridine | Heteroaromatic | Good | The nitrogen atom can coordinate to the palladium center; using a suitable ligand like dppf is crucial.[12] |
| 1-Bromo-3,5-dimethylbenzene | Sterically Hindered | Moderate to Good | May require higher catalyst loading or temperature to overcome steric hindrance. |
Section 3: Advanced One-Pot Protocol: Suzuki Coupling -> Deprotection -> N-Acylation
This advanced protocol demonstrates the full potential of the one-pot strategy by adding a final diversification step, enabling the rapid synthesis of a small library of amide analogs from a single starting aryl halide.
Principle & Rationale
This three-step, one-pot sequence leverages the intermediate generated in Section 2. After the Suzuki coupling and BOC-deprotection, the resulting TFA salt of the biaryl piperazine is neutralized in situ with a non-nucleophilic base. This liberates the free secondary amine, which can then be acylated by adding an electrophile such as an acyl chloride or anhydride. This avoids a separate workup and purification step, significantly improving overall efficiency.
Experimental Protocol
Procedure:
-
Steps 1 & 2: Suzuki Coupling and BOC-Deprotection.
-
Follow Steps 1 and 2 from the protocol in Section 2 exactly. After stirring with TFA for 1-2 hours, proceed directly to the next step without workup.
-
-
Step 3: In-situ Neutralization and N-Acylation.
-
Cool the reaction mixture (now in DCM/dioxane/TFA) in an ice bath (0 °C).
-
Slowly add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), until the mixture is basic (pH ~8-9, check with pH paper). Typically, 3-4 equivalents relative to the initial TFA added are required.
-
Rationale: DIPEA is often preferred as it is more sterically hindered and less likely to compete as a nucleophile.
-
In a separate flask, dissolve the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equiv) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, neutralized reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until acylation is complete (monitor by TLC/LC-MS).
-
-
Step 4: Final Workup and Purification.
-
Quench the reaction by adding water (20 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash sequentially with 1M HCl (to remove excess amine base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final amide product by flash column chromatography on silica gel.
-
Section 4: Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Suzuki Coupling Yield | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed solvents. 3. Base is not suitable or has absorbed moisture. | 1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). 2. Ensure solvents are freshly distilled or from a sure-seal bottle and are thoroughly degassed via sparging with argon. 3. Use freshly opened, anhydrous powdered base (e.g., K₃PO₄). |
| Homocoupling of Boronic Acid | Reaction temperature is too high or catalyst concentration is excessive, favoring the undesired side reaction. | Reduce the reaction temperature. Decrease the catalyst loading to 1-2 mol%. Ensure slow, even heating. |
| Incomplete BOC Deprotection | Insufficient acid or reaction time. | Add additional TFA. Increase the reaction time at room temperature. Gentle warming to 30-40 °C can be attempted if necessary, but monitor for side reactions. |
| Low Acylation Yield | 1. Incomplete neutralization of TFA salt. 2. Acylating agent has degraded due to moisture. | 1. Ensure the reaction mixture is fully basic before adding the acyl chloride. 2. Use a fresh bottle of the acyl chloride or anhydride. |
Conclusion
This compound is a superb building block for constructing complex molecular architectures relevant to pharmaceutical research. The one-pot strategies detailed in this note—combining Suzuki-Miyaura coupling with subsequent in-situ deprotection and functionalization—offer a highly efficient, rapid, and resource-conscious pathway to diverse libraries of N-aryl piperazine derivatives. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to accelerate the discovery of new therapeutic agents.
References
- Burke, M. D., & Schreiber, S. L. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.
- Li, J., et al. (2017). Tandem Coupling of Azide with Isonitrile and Boronic Acid: Facile Access to Functionalized Amidines. Angewandte Chemie International Edition, 56(15), 4320-4323. [Link]
- Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217-219. [Link]
- CUNY Academic Works. (n.d.). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. [Link]
- Martín-Montero, R., et al. (2019). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- ResearchGate. (n.d.). Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335.
- Bolm, C., et al. (2002). Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source. Journal of the American Chemical Society, 124(47), 14288–14289. [Link]
- Kim, J., et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports, 7, 44831. [Link]
- Neochoritis, C. G., et al. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(46), 15358–15363. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1205–1217. [Link]
- Ismaili, H., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(49), 29339–29347. [Link]
- Fernandes, C., et al. (2021).
- PubChem. (n.d.). This compound. PubChem. [Link]
- Bavaro, T., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 25(3), 1639. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Hopakchem. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Hopakchem. [Link]
- Ghorai, S., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 13(28), 19335–19342. [Link]
- Debache, A., et al. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett, 2008(04), 509-512. [Link]
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. [Link]
- Reddy, G. C., et al. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 87(1), 743–751. [Link]
- F.A.A. Paz, et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Semantic Scholar. (2008). One‐Pot Synthesis of 1,4‐Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three‐Component Reaction. Semantic Scholar. [Link]
- Organ, M. G., et al. (2021).
- IOSR Journal. (n.d.).
- Beilstein Journals. (2022). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 18, 83-91. [Link]
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). Coupling reactions of arylboronic acids with a variety of aryl chlorides a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. research.rug.nl [research.rug.nl]
- 4. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Acid-Mediated BOC Deprotection of 4-(4-BOC-Piperazino)phenylboronic Acid
Abstract & Rationale
The 4-(piperazin-1-yl)phenylboronic acid moiety is a critical building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a piperazine-functionalized phenyl group into complex molecular architectures. The piperazine ring is a favored pharmacophore due to its ability to improve aqueous solubility and serve as a versatile handle for further functionalization.[1] The tert-butyloxycarbonyl (BOC) protecting group is frequently employed to mask the reactivity of the secondary amine on the piperazine ring during synthesis.[2] Its removal is a crucial final step before the piperazine nitrogen can be used in subsequent reactions or engaged in biological interactions.
This application note provides a detailed, field-proven protocol for the efficient deprotection of 4-(4-BOC-Piperazino)phenylboronic acid using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, outline a step-by-step experimental procedure, discuss critical process parameters, and provide a troubleshooting guide to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology for generating high-purity 4-(piperazin-1-yl)phenylboronic acid trifluoroacetate salt.
The Chemistry of Deprotection
Mechanism of Acid-Catalyzed BOC Cleavage
The removal of the BOC group with a strong acid like trifluoroacetic acid (TFA) is a classic and highly efficient transformation in organic synthesis.[2][3] The reaction proceeds via an E1 elimination mechanism, which can be broken down into four key steps:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by the strong acid (TFA), rendering the protecting group susceptible to cleavage.[4][5]
-
Carbocation Formation: The protonated intermediate collapses, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[5] This step is entropically favorable and drives the reaction to completion. It is crucial to perform this reaction in a well-ventilated fume hood or with an open system to allow the CO2 to escape safely.[3][4]
-
Amine Salt Formation: The newly liberated secondary amine of the piperazine ring is immediately protonated by the excess TFA in the reaction medium, yielding the final product as a stable trifluoroacetate salt.[4]
The Challenge of the tert-Butyl Cation
The tert-butyl cation generated during the deprotection is a reactive electrophile.[3][6] In complex syntheses, particularly in peptide chemistry, this cation can cause undesirable side reactions by alkylating electron-rich functional groups such as the indole ring of tryptophan or the thioether of methionine.[3][7] While this compound lacks such highly nucleophilic sites, the use of "scavengers" to trap this cation is a critical concept in deprotection chemistry. Scavengers like water or triisopropylsilane (TIS) can be added to the reaction mixture to quench the tert-butyl cation and prevent potential side-product formation.[3][8] For this specific substrate, the reaction is typically clean without scavengers, but their use should be considered if side reactions are observed.
Experimental Protocol: Deprotection of this compound
This protocol describes a standard laboratory-scale procedure for the deprotection using a solution of TFA in dichloromethane (DCM).
Materials & Equipment
-
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O), cold (for precipitation)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Syringes and needles
-
Rotary evaporator
-
Buchner funnel and filter paper
-
High-vacuum pump
-
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to make a ~0.1 M solution. Place the flask on a magnetic stirrer and begin stirring to ensure complete dissolution.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, ~10-20 eq.) dropwise to the stirred solution. A common and effective method is to use a pre-prepared solution of 25-50% TFA in DCM.[9] A slight bubbling (CO₂ evolution) should be observed.[5]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress until the starting material is fully consumed. The most common methods are:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate. The product, being a polar salt, will have a significantly lower Retention Factor (Rf) than the BOC-protected starting material, often staying at the baseline.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[10][11]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][11]
-
The resulting residue, often an oil or a semi-solid, contains the desired 4-(piperazin-1-yl)phenylboronic acid trifluoroacetate salt.
-
Add a sufficient amount of cold diethyl ether to the flask and stir or sonicate. The product salt should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing it with additional cold diethyl ether to remove any residual non-polar impurities.
-
-
Drying: Dry the isolated solid under high vacuum to remove all residual solvents. The product is typically a white to off-white solid and can be used in the next step without further purification.
Product Characterization
The most definitive method to confirm successful deprotection is ¹H NMR spectroscopy, which will show the complete disappearance of the characteristic singlet peak for the nine tert-butyl protons, typically found around 1.5 ppm.[10]
Data Summary & Workflow Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Dichloromethane (DCM), Anhydrous | Excellent solubility for the starting material and inert to reaction conditions. |
| Acid | Trifluoroacetic Acid (TFA) | Strong, effective acid that is volatile and easily removed during work-up.[3] |
| Acid Equivalents | 10-20 eq. (or 25-50% v/v solution) | A large excess ensures the reaction goes to completion in a reasonable timeframe.[12] |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates any exotherm; reaction proceeds efficiently at RT. |
| Reaction Time | 1-4 hours | Substrate dependent; should be monitored by TLC or LC-MS for completion. |
| Work-up | Evaporation followed by Et₂O precipitation | A straightforward, non-aqueous work-up to isolate the product salt cleanly.[8] |
Deprotection Workflow Diagram
Caption: Workflow for the TFA-mediated deprotection of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Insufficient acid.2. Low quality or wet reagents/solvents.3. Reaction time too short. | 1. Add additional TFA to the reaction mixture.2. Ensure anhydrous DCM and fresh TFA are used.3. Extend the reaction time at room temperature, monitoring periodically. |
| Product Fails to Solidify (Oily Residue) | 1. Product salt is hygroscopic.2. Presence of impurities. | 1. Ensure rigorous drying under high vacuum.2. Re-dissolve the oil in a minimal amount of methanol and re-precipitate with cold diethyl ether. Repeat if necessary. |
| Low Yield | 1. Incomplete precipitation.2. Loss during filtration.3. Potential protodeboronylation. | 1. Ensure the diethyl ether is cold and use a sufficient volume for precipitation.2. Use a fine porosity filter frit.3. Avoid prolonged reaction times or excessive heat. While arylboronic acids are relatively stable to TFA, this can be a minor pathway with extended exposure.[13] |
| Product is Insoluble in Common Solvents for Next Step | The trifluoroacetate salt may have different solubility properties than the free amine. | If the free amine is required, the salt can be neutralized. Dissolve the crude salt in water/DCM, carefully add a mild aqueous base (e.g., NaHCO₃) until pH ~8-9, separate the organic layer, dry, and concentrate.[11][14] |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/namedreactions/boc-deprotection-tfa.shtm]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-confirming-t-boc-deprotection-of-aminooxy-peg-linkers-via-nmr-spectroscopy/]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.International Journal of Peptide and Protein Research, 12(5), 258-268. [URL: https://pubmed.ncbi.nlm.nih.gov/744685/]
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-the-validation-of-boc-deprotection-by-hplc-analysis/]
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/application-notes-trifluoroacetic-acid-tfa-for-boc-removal-in-boc-d-4-aminomethylpheboc-synthesis/]
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/peptides-proteins/custom-peptide-synthesis-services/peptide-synthesis-resource-library/peptide-synthesis-technical-information/introduction-cleavage-techniques.html]
- The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry.YouTube. [URL: https://www.youtube.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.ACS Omega, 4(1), 123-131. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02922]
- Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1997). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.The Journal of Organic Chemistry, 62(5), 1240-1256. [URL: https://pubs.acs.org/doi/10.1021/jo962137+]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [URL: https://www.boze-chem.com/news/boc-deprotection-81414167.html]
- Jones, J. H., & Meienhofer, J. (1979). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.The Journal of Organic Chemistry, 44(3), 495-497. [URL: https://www.researchgate.
- tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-reagent-guide.pdf]
- Protecting Groups for Boronic Acids. Chem-Station International Edition. [URL: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html]
- Boc Deprotection - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/procedures/deprotections/boc-deprotection-tfa.shtm]
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid. Organoboron Compounds. [URL: http://www.organoboron.com/4-(4-boc-piperazin-1-yl)phenylboronic-acid-457613-78-4.html]
- Moody, C. M., & O'Reilly, E. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development, 24(5), 737-744. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00057]
- D'Souza, L. J., & Maiti, G. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.Tetrahedron Letters, 51(3), 549-552. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2836592/]
- How to confirm BOC deprotection by TFA? ResearchGate. [URL: https://www.researchgate.net/post/How_to_confirm_BOC_deprotection_by_TFA]
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jk-scientific.com/ws/pages/ser?_s=ser_page&_f=ser_page_view&id=2021020815185400002]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/s933rb/advice_on_nboc_deprotection_in_the_presence_of/]
- (4-(Piperazin-1-yl)phenyl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700160]
- 4-(4-Methyl-1-piperazinyl)phenylboronic Acid. BLDpharm. [URL: https://www.bldpharm.com/products/229009-40-9.html]
- 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-4-n-boc-piperazin-1-yl-phenylboronic-acid-pinacol-ester-470478-90-1]
- Stolar, T., & Užarević, K. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.Croatica Chemica Acta, 90(2), 231-235. [URL: https://fulir.irb.hr/id/eprint/8499/1/cca_90_2017_2_231_235_Stolar.pdf]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.Synthetic Communications, 38(22), 3843-3853. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802369527]
- Repine, J. T., Himmelsbach, R. J., & Hodges, J. C. (2007). Synthesis and Evaluation of Deprotected N-BOC Piperazine Derived Mono-Mannich Bases.Journal of Heterocyclic Chemistry, 44(4), 843-848. [URL: https://www.researchgate.net/publication/227814407_SYNTHESIS_AND_EVALUATION_OF_DEPROTECTED_N-BOC_PIPERAZINE_DERIVED_MONO-MANNICH_BASES]
- 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-4-boc-piperazine-1-carbonyl-phenylboronic-acid-1150114-76-3]
- Aouf, C., Lebrun, S., & Deleuze, H. (2009). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.Catalysis Communications, 10(12), 1600-1603. [URL: https://typeset.io/papers/efficient-deprotection-of-boc-group-in-amines-and-sulfamides-2z205p02lg]
- López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis.Catalysis Science & Technology, 6(17), 6563-6569. [URL: https://www.researchgate.
- Removal of Boc protecting group as workup? Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/28t38u/removal_of_boc_protecting_group_as_workup/]
- Ismaili, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.Molecules, 26(20), 6140. [URL: https://www.mdpi.com/1420-3049/26/20/6140]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. jgtps.com [jgtps.com]
Scale-up Synthesis of 4-(4-BOC-Piperazino)phenylboronic Acid: A Guide to Process Optimization and Manufacturing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
4-(4-BOC-Piperazino)phenylboronic acid and its pinacol ester derivative are crucial building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of numerous clinical candidates, particularly kinase inhibitors. Transitioning the synthesis of this valuable reagent from laboratory scale to pilot or manufacturing scale presents significant challenges related to process robustness, impurity control, and purification. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the palladium-catalyzed Miyaura borylation of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate. We delve into the mechanistic rationale behind key process decisions, from starting material selection to advanced purification strategies. Detailed, field-tested protocols for the synthesis of the pinacol ester intermediate and its subsequent hydrolysis are provided, alongside a troubleshooting guide to address common scale-up issues. The methodologies outlined herein are designed to ensure a reproducible, safe, and efficient manufacturing process.
Introduction: Strategic Importance and Synthesis Overview
The 4-piperazinophenyl boronic acid scaffold is a privileged structure in drug discovery, enabling access to a wide array of biaryl and heteroaryl compounds through the versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of the N-BOC (tert-butoxycarbonyl) protecting group provides a stable, lipophilic handle that facilitates synthesis and purification, while offering a convenient point for deprotection and further functionalization.
The primary challenge in manufacturing this compound lies not in the core C-B bond formation, but in developing a process that is both economically viable and consistently delivers material of high purity. Boronic acids and their ester derivatives are notoriously difficult to purify on a large scale using traditional chromatographic methods due to their polarity and potential for decomposition on silica gel.[3][4]
This guide focuses on a robust and widely adopted synthetic strategy: the Miyaura borylation of an aryl halide precursor. This approach offers excellent functional group tolerance and typically proceeds under mild conditions, making it highly suitable for industrial applications.[5] We will explore the critical parameters that govern the success of this reaction at scale, emphasizing the "why" behind each experimental choice to empower process chemists with a deeper understanding of the system.
Synthetic Strategy and Mechanistic Rationale
A logical retrosynthetic analysis of the target compound points to a disconnection at the Carbon-Boron bond, identifying an aryl halide and a diboron species as the key precursors.
Retrosynthetic Analysis
Caption: Retrosynthesis of the target boronic acid.
The forward synthesis, therefore, involves the palladium-catalyzed cross-coupling of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with bis(pinacolato)diboron (B2pin2). The resulting pinacol ester is a stable, crystalline solid that is often easier to isolate and purify than the free boronic acid, making it the preferred intermediate for large-scale production.
The Miyaura Borylation Catalytic Cycle
Understanding the mechanism is paramount for process optimization and troubleshooting. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step. The reactivity order for the halide is I > Br > Cl. Aryl bromides offer a good balance of reactivity and cost for industrial applications.
-
Transmetalation : The boron moiety is transferred from the diboron reagent to the palladium center. This step is facilitated by a base, such as potassium acetate (KOAc). The base activates the diboron reagent, making it more nucleophilic and promoting the exchange of the halide for the boryl group on the palladium complex.[5][6]
-
Reductive Elimination : The final step where the desired C-B bond is formed, regenerating the active Pd(0) catalyst to continue the cycle.
Process Development and Scale-Up Considerations
Directly scaling a laboratory procedure often leads to unforeseen issues with thermal control, reaction kinetics, and purification. A systematic approach to process development is essential.
Critical Parameter Analysis
The following table summarizes key reaction parameters and their impact on reaction performance and scalability.
| Parameter | Laboratory Choice | Scale-Up Consideration & Justification | Potential Issues |
| Starting Halide | Aryl Bromide | Aryl Bromide or Chloride . Bromide offers reliable reactivity. Chloride is cheaper but requires more active catalysts (e.g., with Buchwald ligands) and harsher conditions. | Incomplete conversion with chlorides; higher cost with bromides. |
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ or Pd(OAc)₂ + Ligand . Minimize loading (<0.5 mol%) to reduce cost and heavy metal contamination. Screen for turnover number and stability. | Catalyst decomposition; high residual palladium in the product. |
| Base | Potassium Acetate (KOAc) | Potassium Acetate (KOAc) . A weak, inexpensive base is crucial. Stronger bases can promote competitive Suzuki coupling and protodeboronation of the product.[5] | Poor solubility can lead to reproducibility issues; ensure adequate mixing. |
| Solvent | Dioxane, Toluene | 2-MeTHF, CPME, or Toluene . Select for high boiling point (thermal control), good solubility of reagents, and improved safety/environmental profile over Dioxane. | Product precipitation at lower temperatures; solvent-reagent compatibility. |
| Temperature | 80-110 °C | 85-95 °C . Maintain a consistent temperature to ensure controlled reaction kinetics and minimize side-product formation. Monitor for exotherms during catalyst addition. | Runaway reaction; degradation of product or catalyst at excessive temperatures. |
| Work-up | Aqueous Quench | Solvent Swap & Crystallization . Isolate the more stable pinacol ester intermediate. An aqueous workup followed by a solvent swap to an anti-solvent (e.g., Heptane, IPA) is robust. | Emulsion formation; product loss to aqueous phase. |
The Purification Challenge: Boronic Acid vs. Pinacol Ester
The single most critical decision in scaling up this process is the purification strategy.
-
Purifying the Free Boronic Acid : Direct purification is challenging. The compound is amphoteric and prone to forming trimeric anhydrides (boroxines).[7] Column chromatography is not economically viable. The most effective method is an acid-base workup: the crude boronic acid is dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid.[8] However, this can be a lengthy process with potential for yield loss.
-
Isolating the Pinacol Ester : This is the recommended strategy for scale-up . The pinacol ester, 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid pinacol ester, is significantly more stable, less polar, and often a crystalline solid. This allows for purification by simple recrystallization or slurry in a suitable solvent system (e.g., Isopropanol/Heptane), which is highly efficient and scalable. The pure ester can then be hydrolyzed to the free boronic acid in a subsequent, clean step if required, or used directly in Suzuki-Miyaura couplings.
Detailed Experimental Protocols
Safety Precaution : All operations should be conducted in a well-ventilated fume hood or appropriate manufacturing bay. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions involving palladium catalysts and diboron reagents should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and reagent degradation.
Protocol 1: Scale-up Synthesis of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (Pinacol Ester)
This protocol describes the synthesis starting from 100 g of the aryl bromide precursor.
Materials:
-
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: 100.0 g (0.28 mol)
-
Bis(pinacolato)diboron (B₂pin₂): 85.0 g (0.33 mol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 3.0 g (4.1 mmol, 0.015 equiv)
-
Potassium Acetate (KOAc), anhydrous powder: 82.5 g (0.84 mol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF): 1.0 L
Procedure:
-
To a clean, dry, and inerted 2 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (100.0 g), bis(pinacolato)diboron (85.0 g), and potassium acetate (82.5 g).
-
Add 2-MeTHF (1.0 L) to the reactor. Begin stirring to create a slurry.
-
Sparge the slurry with nitrogen for 30 minutes to ensure the system is deoxygenated.
-
Add the Pd(dppf)Cl₂ catalyst (3.0 g) to the reactor.
-
Heat the reaction mixture to 85-90 °C and maintain at this temperature.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours by HPLC. The reaction is typically complete within 8-12 hours (Starting material <1.0%).
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the reactor and filter cake with 2-MeTHF (2 x 100 mL).
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 300 mL volume.
-
Add n-Heptane (600 mL) slowly to the concentrated solution with stirring over 30 minutes to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours.
-
Filter the solid product, wash the cake with cold n-Heptane (2 x 150 mL), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 105-115 g (85-95%) of a white to off-white solid. Purity by HPLC: >98%.
Protocol 2: Hydrolysis to this compound
Materials:
-
Pinacol Ester from Protocol 1: 100.0 g (0.24 mol)
-
Tetrahydrofuran (THF): 500 mL
-
2N Hydrochloric Acid (HCl): 500 mL
-
n-Heptane: 400 mL
-
Saturated Sodium Chloride (brine) solution: 200 mL
Procedure:
-
Charge the pinacol ester (100.0 g) and THF (500 mL) to a 2 L reactor. Stir until a clear solution is formed.
-
Add 2N HCl (500 mL) to the solution.
-
Heat the mixture to 40-45 °C and stir vigorously for 4-6 hours.
-
IPC: Monitor the hydrolysis by HPLC or TLC until the pinacol ester is fully consumed.
-
Cool the mixture to 20-25 °C. The product may begin to precipitate.
-
Add n-Heptane (400 mL) and stir for 15 minutes. Stop stirring and allow the layers to separate.
-
Remove the upper organic layer (which contains pinacol and other impurities).
-
Wash the lower aqueous layer with additional n-Heptane (200 mL).
-
Cool the aqueous layer to 0-5 °C. The product will precipitate as a white solid.
-
Stir the slurry at 0-5 °C for 1-2 hours.
-
Filter the solid product, wash the cake with cold water (2 x 100 mL), and then with a small amount of cold n-Heptane (50 mL) to aid drying.
-
Dry the solid under vacuum at 40 °C to a constant weight.
-
Expected Yield: 65-72 g (85-95%) of a white solid. Purity by HPLC: >99%.
Process Workflow and Logic
The following diagram illustrates the overall manufacturing workflow, highlighting key stages and decision points.
Caption: Scalable manufacturing workflow for the target boronic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality KOAc (wet). | 1. Ensure a robust inerting procedure. Consider adding a fresh charge of catalyst.2. Verify reactor temperature calibration.3. Use anhydrous, powdered KOAc and store it properly. |
| High Levels of Protodeboronation | 1. Presence of water in the reaction.2. Base is too strong.3. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and reagents.2. Confirm use of a weak base like KOAc.3. Optimize reaction time; do not let the reaction run unnecessarily long after completion. |
| Poor Yield after Crystallization | 1. Product is too soluble in the chosen solvent/anti-solvent system.2. Insufficient cooling or aging time for the slurry. | 1. Increase the ratio of anti-solvent (Heptane). Screen other anti-solvents.2. Ensure the slurry is cooled to 0-5 °C and held for at least 2 hours. |
| Product Fails Purity Spec | 1. Incomplete reaction.2. Inefficient removal of impurities during work-up.3. Co-precipitation of impurities. | 1. Re-run the reaction or increase catalyst/reagent loading slightly.2. Perform a re-slurry or recrystallization of the isolated solid.3. Optimize crystallization conditions (e.g., slower anti-solvent addition). |
Conclusion
The scale-up synthesis of this compound is a highly achievable process when key challenges are addressed through rational process design. The Miyaura borylation provides a reliable method for C-B bond formation. The critical success factor for manufacturing is the strategic decision to isolate and purify the more stable pinacol ester intermediate via crystallization, which circumvents the significant challenges associated with purifying free boronic acids on a large scale. This approach, combined with careful control of reaction parameters and robust in-process controls, leads to a safe, efficient, and reproducible process capable of delivering high-purity material suitable for pharmaceutical development.
References
- Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1136-1141. [Link]
- Tyagi, E., & Amador, C. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
- Boro-Pharma. (n.d.). 4-(4-BOC-piperazin-1-yl)phenylboronic acid. Boro-Pharma.com. [Link]
- Hitosugi, S., Nogi, K., & Yorimitsu, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 29(10), 1303-1306. [Link]
- Storgaard, M., & Ellman, J. A. (2004). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic-chemistry.org. [Link]
- Patel, H. H., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 55(30), 4125-4128. [Link]
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Ranu, B. C., et al. (2005). Process for purification of boronic acid and its derivatives.
- Maleczka, R. E., & Smith, M. R. (2005). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 7(18), 3965-3968. [Link]
- Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
- PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid.
- PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid.
- PubChem. (n.d.). This compound.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- Ertl, P., & Jaroš, M. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Al-Hourani, B. J. (2023). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers.
- Fernandes, C., et al. (2018).
- Scott, T. L., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(15), 6048-6053. [Link]
- CRO Splendid Lab. (n.d.). This compound. Splendidlab.com. [Link]
- Císařová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Obniska, J., et al. (2012). Synthesis and evaluation of deprotected N-BOC piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 567-570. [Link]
- Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1465-1473. [Link]
- Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 26(S1), 329-338. [Link]
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(4-BOC-Piperazino)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges when using 4-(4-BOC-Piperazino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
The structure of this compound presents unique challenges. The electron-donating nature of the piperazine nitrogen can influence the electronic properties of the boronic acid, while the bulky BOC-piperazine group introduces significant steric hindrance. This guide is designed to help you navigate these complexities.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to diagnose and solve common issues.
Problem Area 1: Low to No Product Formation
Q1: My reaction shows very low or no conversion. What are the first critical factors I should investigate?
A1: When a Suzuki coupling fails, it's essential to systematically verify the foundational components of the reaction. Low conversion often points to issues with one of three areas: reagent integrity, catalyst activity, or the reaction environment.[1][2]
-
Reagent Quality & Integrity :
-
Boronic Acid Purity : The purity of your boronic acid is paramount. Impurities can poison the palladium catalyst, leading to complete reaction failure.[3] this compound can also degrade over time, especially if improperly stored. Consider using a freshly opened bottle or material from a reputable supplier.
-
Aryl Halide Reactivity : The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[1] If you are using an aryl chloride, the reaction is inherently more challenging and will require a highly active catalyst system.[4]
-
Base Quality : Ensure your base is finely powdered and anhydrous (if intended). Clumps can lead to poor solubility and inconsistent results.[2]
-
-
Catalyst & Ligand Activity :
-
Reaction Environment :
-
Inert Atmosphere : This is non-negotiable. Ensure your flask is properly sealed and that you have thoroughly degassed all solvents and the reaction mixture itself (e.g., via 3-5 vacuum/backfill cycles with argon or nitrogen, or by sparging the solvent with inert gas for 15-30 minutes before use).[1][5]
-
Q2: I've checked my basic setup, but the reaction still fails. Could my catalyst system be unsuitable for this specific boronic acid?
A2: Absolutely. This compound is both electron-rich and sterically hindered. Standard catalysts like Pd(PPh₃)₄ may be insufficient. A more robust catalyst system is often required to overcome the activation barriers associated with such substrates.
-
The Challenge : The bulky BOC-piperazine group can sterically hinder the transmetalation step of the catalytic cycle.
-
The Solution : Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These ligands accelerate both the oxidative addition and the final reductive elimination step, increasing catalyst turnover and overall efficiency.[6][7][8][9]
Consider switching to a modern, pre-formed catalyst system known for high activity.
| Catalyst/Ligand Class | Recommended Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines that are highly effective for coupling hindered and electron-rich substrates.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very strong bonds with palladium, creating robust catalysts that resist decomposition and are excellent for challenging couplings.[10][11] |
| Palladacycle Precatalysts | Buchwald G3/G4 Precatalysts, CataCXium® A Palladacycle | These are air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in solution, leading to more reproducible results.[12][13][14] |
Problem Area 2: Incomplete Conversion & Stalled Reactions
Q3: My reaction starts but stalls at ~40-60% conversion, even after extended time. What's happening?
A3: A stalled reaction typically indicates that the catalyst is deactivating over the course of the reaction or that the conditions are not energetic enough to overcome the reaction barrier.
-
Increase Temperature : Increasing the reaction temperature can often provide the necessary energy to push the reaction to completion. Typical Suzuki couplings run between 80-110 °C.[5]
-
Optimize the Base : The choice of base is critical for activating the boronic acid into the more nucleophilic boronate species.[15][16] For a hindered substrate like this, a stronger or more soluble base may be required.
-
Switch to a Stronger Base : If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. These are more effective at promoting the formation of the boronate complex required for transmetalation.[5][9]
-
Improve Base Solubility : The reaction often benefits from a small amount of water (e.g., a 4:1 or 5:1 Dioxane/H₂O mixture) to help solubilize the inorganic base.[17]
-
-
Re-evaluate the Solvent : The solvent must fully dissolve all reactants for the reaction to be efficient.[17]
Problem Area 3: Formation of Significant Side Products
Q4: I'm getting my product, but I'm also seeing a significant amount of a side product from the homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere is the primary solution.[18] In some cases, an incorrect palladium-to-ligand ratio can also promote this side reaction.
Q5: My main impurity is the product of protodeboronation (the -B(OH)₂ group is replaced by -H). What causes this and how can I minimize it?
A5: Protodeboronation is a major side reaction, particularly for electron-rich boronic acids like this compound.[19] It is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[5]
-
Use Milder Bases : If protodeboronation is severe, a stronger base like Cs₂CO₃ might be too harsh. Consider switching to a milder base like KF or K₂CO₃.[5]
-
Lower the Temperature : Run the reaction at the lowest temperature that allows for a reasonable rate.[5]
-
Convert to a More Stable Boronic Ester : Boronic acids are more prone to protodeboronation than their ester derivatives.[19][20] Converting the boronic acid to a more stable form, such as a pinacol boronic ester (BPin) or a MIDA boronate , can significantly suppress this side reaction. These derivatives are more robust and release the boronic acid slowly under the reaction conditions.[5][11][19]
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Suzuki coupling?
A: The base is essential for the transmetalation step. It activates the neutral boronic acid (which is not very nucleophilic) into a more reactive anionic "ate" complex (a boronate). This boronate is significantly more nucleophilic and can efficiently transfer its organic group to the palladium center.[5][15][21]
Q: Is water necessary for my Suzuki reaction?
A: Not always, but it is often beneficial. Many common protocols use a biphasic solvent system (e.g., Dioxane/Water or THF/Water).[17] The water serves two main purposes: it helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitates the formation of the active boronate species.[5] However, if protodeboronation is a significant issue, you may need to switch to strictly anhydrous conditions.[5]
Q: How much boronic acid should I use?
A: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the limiting aryl halide. This helps to drive the reaction to completion.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols
Protocol 1: Standard Conditions (Starting Point)
This protocol serves as a general starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes by cycling between vacuum and the inert gas (3-5 cycles).[5]
-
Solvent Addition : Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.[22]
-
Reaction : Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[22]
-
Workup : After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol uses a more active catalyst system designed for hindered or electron-rich partners.
-
Reagent Preparation : To a glovebox or an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[9]
-
Catalyst Addition : Add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Inert Atmosphere : Seal the flask and remove from the glovebox, or if using a Schlenk line, perform 3-5 vacuum/inert gas backfill cycles.
-
Solvent Addition : Add degassed 2-MeTHF (10 mL) via syringe.
-
Reaction : Heat the reaction mixture to 100 °C and stir vigorously. Monitor reaction progress by LC-MS.
-
Workup & Purification : Follow the same procedure as described in Protocol 1.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
- Gstöttmayr, C., & Nolan, S. P. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(15), 3822–3825. [Link]
- Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-493. [Link]
- Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. (n.d.). World Scientific Publishing.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(11), 3042-3049. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005). Semantic Scholar.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. [Link]
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1586–1589. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 231(1-2), 1-17. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics, 22(21), 4229–4240. [Link]
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). PMC.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate.
- Suzuki Coupling. (n.d.). Cambridge University Press.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scilit.com [scilit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Preventing homocoupling of 4-(4-BOC-Piperazino)phenylboronic acid
A Senior Application Scientist's Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for 4-(4-BOC-Piperazino)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face—specifically, the formation of the undesired homocoupled byproduct. By understanding the root causes, you can proactively design robust experiments, troubleshoot effectively, and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a particular concern with this compound?
Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1] In this specific case, it leads to the formation of 1,1'-(biphenyl-4,4'-diyl)bis(4-(tert-butoxycarbonyl)piperazine).
This side reaction is problematic for several critical reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the maximum achievable yield of your desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproduct often has a similar polarity and molecular weight to the target molecule, making chromatographic separation difficult, time-consuming, and solvent-intensive.
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometric ratio with your aryl halide partner, potentially leading to incomplete conversion and further complicating the product mixture.
Q2: What are the primary chemical mechanisms that cause boronic acid homocoupling?
Understanding the underlying mechanisms is the first step toward prevention. There are two dominant pathways that lead to this undesired reaction.
1. Oxygen-Mediated Oxidative Homocoupling: This is the most common culprit.[1][2] The catalytic cycle is initiated by the presence of dissolved molecular oxygen (O₂) in your reaction solvent. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[1][3] This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, ultimately leading to the homocoupled product and regenerating the Pd(0) catalyst, which can unfortunately re-enter this parasitic cycle.[4][5][6][7][8] The entire process is catalytic in both palladium and oxygen.
Caption: Oxygen-mediated homocoupling of arylboronic acids.
2. Pd(II) Precatalyst-Driven Homocoupling: If you use a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) state to enter the desired cross-coupling cycle. Boronic acids can act as the reducing agent in a stoichiometric reaction that produces the homocoupled biaryl and Pd(0).[8][9] While this generates the active catalyst, it does so at the expense of your starting material.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Q3: How can I detect and quantify the homocoupling byproduct?
Before you can solve the problem, you must confirm its existence and magnitude.
-
Thin-Layer Chromatography (TLC): A quick preliminary check. The homocoupling product will likely have a different Rf value than your starting materials and desired product. It is often less polar than the boronic acid but may be similar to the cross-coupled product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. You will see a mass peak corresponding to the dimer of the boronic acid's aryl group. This provides definitive evidence of homocoupling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the products and starting materials are volatile. It provides both retention time data and mass confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After crude workup, ¹H NMR can be used to quantify the ratio of the desired product to the homocoupled byproduct by integrating characteristic, non-overlapping peaks.
Troubleshooting and Optimization Guide
Q4: How does my choice of palladium catalyst and ligand influence homocoupling?
The catalyst system is the most critical factor under your control.
| Catalyst/Ligand Type | Impact on Homocoupling | Rationale & Recommendation |
| Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂) | High Risk | These can directly promote homocoupling during their required in-situ reduction to Pd(0).[10][11] Recommendation: Avoid if homocoupling is a known issue. If used, ensure conditions favor rapid reduction and entry into the cross-coupling cycle. |
| Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Lower Risk | These sources do not require a reductive step that consumes the boronic acid, allowing them to directly enter the desired catalytic cycle.[10] Recommendation: A preferred choice for minimizing this side reaction. |
| Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) | Significantly Reduces Risk | These ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[10][11][12] By making the desired pathway kinetically faster, they outcompete the side reactions that lead to homocoupling. |
| Standard Ligands (e.g., PPh₃) | Moderate Risk | While effective for many transformations, triphenylphosphine does not accelerate reductive elimination to the same extent as modern Buchwald-type ligands, leaving more opportunity for side reactions to occur. |
Q5: What is the role of the base and solvent, and how can they be optimized?
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation.[13] However, an overly strong or poorly soluble base can lead to decomposition or slow the reaction, indirectly promoting side reactions. A screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is often beneficial.[10] For this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is a good starting point.
-
Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[11] A small amount of water is often required to solubilize the base and facilitate the formation of the active boronate species. However, excessive water can promote protodeboronation and, in some cases, homocoupling.[14] Anhydrous conditions can be beneficial if water-related side reactions are suspected.
Q6: What are the most critical procedural best practices to minimize homocoupling?
Rigorous Degassing is Non-Negotiable. Since oxygen is the primary culprit, its removal is the single most effective preventative measure.[1][2][9]
-
Freeze-Pump-Thaw: For small-scale reactions, performing at least three freeze-pump-thaw cycles on your sealed reaction vessel is the gold standard for removing dissolved gases.
-
Inert Gas Sparging: For larger-scale reactions, bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst is highly effective.[9][11] Always maintain a positive pressure of inert gas throughout the reaction.
Order of Addition: One effective strategy is to pre-heat the mixture of the aryl halide, base, ligand, and solvent under an inert atmosphere before adding the boronic acid and finally the catalyst.[2] This can help ensure the oxidative addition of the aryl halide occurs rapidly once the catalyst is active, minimizing the time the catalyst could participate in homocoupling.
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[11] Higher temperatures can sometimes accelerate side reactions more than the desired coupling.
Systematic Troubleshooting Workflow
If you have already identified significant homocoupling, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Optimized Starting Protocol
This protocol incorporates best practices to suppress homocoupling of this compound from the outset.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 0.015 equiv)
-
SPhos (0.036 mmol, 0.036 equiv)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)
-
1,4-Dioxane (5 mL) and Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity Argon or Nitrogen. Repeat this process three times.
-
Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for 20-30 minutes.
-
Reagent Addition: Add the degassed solvent to the Schlenk flask via cannula or syringe. Add the this compound as a solid. Finally, add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent purification.
By implementing these mechanistically informed strategies, you will be well-equipped to minimize the formation of homocoupling byproducts and achieve high yields of your desired cross-coupled products.
References
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. Synlett.
- Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Scite.ai.
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Semantic Scholar.
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
- Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. Benchchem.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry.
- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Protecting Groups for Boronic Acids.
- Suzuki Coupling. Organic Chemistry Portal.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetal
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- Homocoupling of phenylboronic acid in the presence of the composite...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Minimizing deboronation side reactions of 4-(4-BOC-Piperazino)phenylboronic acid
Welcome to the technical support guide for 4-(4-BOC-Piperazino)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome a critical side reaction: deboronation. By understanding the underlying mechanisms and implementing the robust strategies outlined below, you can significantly improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs): Understanding Deboronation
Q1: What is deboronation and why is it a problem?
Deboronation (specifically, protodeboronation) is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This converts your valuable this compound into the corresponding byproduct, 1-BOC-piperazine. This reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a potentially difficult-to-remove impurity, complicating downstream purification.[1][2]
Q2: What makes this compound susceptible to this side reaction?
The susceptibility of an arylboronic acid to protodeboronation is influenced by its electronic properties. The piperazino group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic enrichment can make the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonolysis, particularly under the basic conditions required for Suzuki-Miyaura coupling.[2]
Q3: What are the primary experimental factors that trigger protodeboronation?
Protodeboronation is not a random event; it is driven by specific reaction conditions. The main culprits are:
-
Base: The type and concentration of the base are critical. Strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, significantly accelerate protodeboronation.[2][3] This occurs because the base promotes the formation of the more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more prone to cleavage.[4][5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2] While necessary for catalytic turnover, excessive heat provides more energy for this undesired pathway to compete with the productive cross-coupling.
-
Reaction Time: The longer the boronic acid is exposed to harsh, basic conditions, the more likely it is to degrade.[2] If the primary cross-coupling reaction is slow, the deboronation side reaction has more time to occur.
-
Solvent (Proton Source): The presence of a proton source, most commonly water, is required for the final step of protodeboronation.[3] While a small amount of water is often beneficial for the Suzuki-Miyaura catalytic cycle, excess water can favor the side reaction.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides actionable strategies and optimized protocols to suppress the formation of the deboronated byproduct.
Strategy 1: Judicious Selection of the Base
The choice of base is arguably the most impactful parameter for controlling protodeboronation. The goal is to select a base that is strong enough to facilitate the transmetalation step of the catalytic cycle but mild enough to minimize boronic acid degradation.
Causality: Strong aqueous bases like NaOH or Ba(OH)₂ create a high pH environment where the concentration of the highly reactive [ArB(OH)₃]⁻ intermediate is maximized, leading to rapid protodeboronation.[4][5][6] Milder bases, such as potassium phosphate (K₃PO₄) or carbonates (Cs₂CO₃, K₂CO₃), provide sufficient basicity for the coupling reaction while keeping the rate of protodeboronation in check.[1][2]
Recommendations:
| Base | Propensity for Protodeboronation | Recommended Use Case & Rationale |
| NaOH, KOH, Ba(OH)₂ | High | Not Recommended. These strong hydroxide bases in aqueous media are highly aggressive toward electron-rich arylboronic acids. |
| K₃PO₄ (Potassium Phosphate) | Moderate | Often the best choice. It is a strong base but is less nucleophilic and generally considered safer for sensitive boronic acids.[2] |
| Cs₂CO₃, K₂CO₃ | Low to Moderate | Good alternatives. Effective and generally milder than K₃PO₄. Cesium carbonate can sometimes enhance reaction rates.[1] |
| CsF (Cesium Fluoride) | Low | Excellent for anhydrous conditions. Fluoride is believed to activate the boronic acid without aggressively promoting protodeboronation.[2][7] |
Strategy 2: Optimize Reaction Temperature and Time
The kinetics of both the desired coupling and the undesired deboronation are temperature-dependent.
Causality: Every 10°C increase in temperature roughly doubles the rate of a chemical reaction. This applies to protodeboronation as well. By finding the "sweet spot"—the lowest possible temperature that maintains an efficient rate of cross-coupling—you can kinetically disfavor the deboronation pathway.[2]
Recommendations:
-
Start Low: Begin optimization around 60-80 °C. Many modern, highly active catalyst systems do not require temperatures exceeding 100 °C.[2]
-
Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to track the reaction. Once the limiting reagent is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or overnight heating without justification.
Strategy 3: The "Slow-Release" Approach with Boronic Esters
For particularly challenging systems where protodeboronation remains a significant issue, converting the boronic acid to a more stable derivative is a powerful strategy.
Causality: Boronic esters, such as pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable to the reaction conditions than the free boronic acid.[2][8] Under the reaction conditions, they hydrolyze slowly to release a low, steady concentration of the active boronic acid.[5][9] This keeps the instantaneous concentration of the sensitive reagent low, ensuring it is more likely to engage in the catalytic cycle rather than decompose.[5]
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, designed to minimize deboronation.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq.)
-
This compound (1.2–1.5 eq.)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1), thoroughly degassed
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[2] Oxygen can lead to catalyst decomposition and unwanted side reactions.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Degas the dioxane/water solvent mixture by sparging with argon for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath set to 80 °C. Stir the mixture vigorously to ensure proper mixing.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot (under inert atmosphere) and analyzing by LC-MS or TLC. Look for the consumption of the aryl bromide and the formation of the desired product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Analytical Workflow for Detecting Deboronation
Effective troubleshooting requires accurate detection of the problem. The primary byproduct to monitor is 1-BOC-piperazine.
Recommended Analytical Method:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows for the separation of all components (starting materials, product, byproduct) and their unambiguous identification by mass. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.[10]
-
HPLC with Post-Column Derivatization: For labs without routine MS access, a selective HPLC method can be developed. Boronic acids can be detected specifically by post-column reaction with reagents like alizarin, which forms a fluorescent complex, allowing you to quantify the remaining boronic acid.[11][12][13]
References
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]
- Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365-8. [Link]
- Protodeboronation. (n.d.). Wikipedia.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health (NIH). [Link]
- Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2025).
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health (NIH). [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Effect of temperature on boric acid dissociation as function of pH. (n.d.). ResearchGate.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Wageningen University & Research. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (n.d.). Wageningen University & Research.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Aronoff, M. R., VanVeller, B., & Raines, R. T. (2013). Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. Organic Letters, 15(20), 5382-5. [Link]
- 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. (n.d.). PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. research.wur.nl [research.wur.nl]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions with 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction
Welcome to the technical support guide for 4-(4-BOC-Piperazino)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. While a powerful reagent, its unique structural features—an electron-rich aromatic ring and a Lewis-basic piperazine moiety—can present specific challenges that lead to incomplete reactions or low yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues, optimize conditions, and achieve robust and reproducible results in your synthetic campaigns.
Section 1: Understanding the Reagent - Inherent Properties & Potential Challenges
This compound is an electron-rich organoboron compound. The nitrogen atom of the piperazine ring donates electron density into the phenyl ring, which can influence its reactivity in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the presence of two basic nitrogen atoms and the boronic acid functional group, which is susceptible to degradation, introduces specific complexities that must be managed for a successful outcome.
Key Structural Features & Their Implications:
-
Electron-Rich Phenyl Ring: The piperazino substituent makes the arylboronic acid an excellent coupling partner but can slow down the rate-limiting oxidative addition step if the coupling partner is also electron-rich.[3]
-
Lewis-Basic Piperazine Nitrogen: The unprotected nitrogen of the piperazine ring can coordinate to the palladium catalyst. This potential for catalyst inhibition or alteration of the catalyst's electronic properties is a key consideration.[4]
-
Protodeboronation Susceptibility: Like many arylboronic acids, this reagent is susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures.[5][6]
-
BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is generally stable to the basic conditions of most Suzuki couplings but can be labile under strongly acidic conditions, which may be encountered during workup.[7][8]
Section 2: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues encountered when using this compound.
Q1: My Suzuki coupling reaction has stalled at low conversion. What are the first things I should check?
A1: When a reaction fails to reach completion, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. Low conversion is often traced back to one of three areas: reagent integrity, catalyst activity, or the reaction environment.
-
Inert Atmosphere (Oxygen Exclusion): The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen.[9][10] Inadequate degassing of solvents or a poor seal on the reaction vessel can lead to rapid catalyst decomposition and the formation of inactive palladium black.
-
Reagent Quality and Stability: Boronic acids can degrade over time, especially if improperly stored. Protodeboronation can occur even on the shelf.
-
Catalyst and Ligand Integrity: Palladium precatalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade, and phosphine ligands are prone to oxidation.[10]
Q2: I'm observing a significant amount of the de-boronated starting material, 1-BOC-4-phenylpiperazine. What is causing this and how can I prevent it?
A2: The side product you are observing is the result of protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[6] It involves the replacement of the -B(OH)₂ group with a hydrogen atom from a proton source (like water) and is frequently promoted by the reaction conditions.[13]
Key Causes & Mitigation Strategies:
-
Harsh Basic Conditions: Strong bases (like NaOH, KOH) and high temperatures dramatically accelerate protodeboronation.[5][11]
-
Excess Water and High Temperature: While water is often necessary for the transmetalation step, an excess amount, especially at temperatures above 100 °C, can increase the rate of protodeboronation.[5]
-
Solution: Optimize the water content in your solvent system (e.g., use 10:1 Dioxane/H₂O instead of 4:1). Run the reaction at the lowest temperature that affords a reasonable rate (e.g., 80-90 °C).[5]
-
-
Prolonged Reaction Times: The longer the boronic acid is exposed to basic, aqueous conditions, the more protodeboronation will occur.
-
Solution: Use a more active catalyst system that allows for shorter reaction times.
-
The logical workflow for addressing this issue is outlined in the diagram below.
Caption: A workflow for diagnosing and solving protodeboronation.
Q3: What are the optimal catalyst and ligand systems for coupling with this electron-rich boronic acid?
A3: The electron-donating nature of the piperazino group makes the transmetalation step relatively facile. However, the key challenge is often the oxidative addition step, especially if the aryl halide partner is also electron-rich or sterically hindered.[12] Therefore, the ideal ligand should be both electron-rich to facilitate oxidative addition and sterically bulky to promote the final reductive elimination step.[14][15]
Recommended Catalyst Systems:
| Catalyst/Ligand System | Key Features & When to Use | Typical Loading |
| Pd₂(dba)₃ + SPhos | First Choice. SPhos is a highly active, bulky, and electron-rich biarylphosphine ligand excellent for a wide range of couplings, including those with electron-rich partners.[15][16] | 1-2 mol% Pd, L/Pd = 2:1 |
| Pd₂(dba)₃ + XPhos | Excellent for sterically demanding couplings and reactions involving aryl chlorides. XPhos is even bulkier than SPhos. | 1-2 mol% Pd, L/Pd = 2:1 |
| XPhos Pd G3 / SPhos Pd G3 | High Reliability. These are air- and moisture-stable precatalysts that reliably generate the active monoligated Pd(0) species, leading to more reproducible results.[12] | 1-2 mol% |
| Pd(PPh₃)₄ | A classic, "all-in-one" catalyst. Can be effective for simple couplings with reactive partners (aryl iodides/bromides) but is often less active and requires higher temperatures and loadings than modern systems. | 3-5 mol% |
Q4: Could the piperazine nitrogen be poisoning the palladium catalyst?
A4: Yes, this is a valid and important concern. Lewis-basic nitrogen atoms, particularly in heteroaromatic compounds, are known to coordinate to the palladium center, which can inhibit catalysis.[4] While the piperazine nitrogen is aliphatic and less likely to cause complete catalyst death compared to, for example, a pyridine, it can still influence the reaction.
Potential Effects and Solutions:
-
Non-Productive Binding: The piperazine nitrogen can occupy a coordination site on the palladium, slowing down the binding of the aryl halide or the transmetalation event.
-
Alteration of Ligand Properties: If the nitrogen coordinates to the metal, it can alter the electronic properties of the catalyst, potentially making it less active.
Troubleshooting Steps:
-
Use a Bulky Ligand: A sterically demanding ligand like SPhos or XPhos can create a crowded coordination sphere around the palladium, making it more difficult for the piperazine nitrogen to bind effectively.[15][16]
-
Increase Ligand-to-Palladium Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 2.5:1 or 3:1) can help ensure the desired phosphine ligand outcompetes the piperazine for coordination sites.
-
Consider a Different Base: The choice of base can influence the protonation state of the piperazine nitrogen. While the reaction medium is basic, a complex equilibrium exists. Using a phosphate or carbonate base is generally safe.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Reagents & Setup:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v) to achieve a 0.1 M concentration relative to the aryl halide.
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap.
Procedure:
-
Vessel Preparation: To the reaction vial, add the aryl halide, this compound, and K₃PO₄.[9]
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[10]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Diagnostic Test for Protodeboronation
This control experiment helps confirm if protodeboronation is the primary cause of low yield.
Procedure:
-
Set up the reaction exactly as described in Protocol 1, but omit the aryl halide .
-
Run the reaction under the same conditions (temperature, time) as the failed attempt.
-
After the standard reaction time, take a sample of the reaction mixture.
-
Analyze the sample by LC-MS, specifically looking for the mass corresponding to the protodeboronated byproduct, 1-BOC-4-phenylpiperazine.
-
Interpretation: If a significant peak for the byproduct is observed, protodeboronation is a major competing pathway, and the mitigation strategies in Q2 should be implemented.
Section 4: Advanced Concepts & Visualized Workflows
The Suzuki-Miyaura Catalytic Cycle: Highlighting Key Failure Points
Understanding the catalytic cycle is crucial for effective troubleshooting. For this specific substrate, the oxidative addition and transmetalation steps are most critical.
Caption: The Suzuki-Miyaura cycle with key failure points for this substrate.
References
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). PubMed. [Link]
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021).
- Role of a base in Suzuki-Miyaura reaction. (2020).
- Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. (2014). PubMed. [Link]
- The proposed mechanism for protodeboronation of arylboronic acids. (2020).
- Protodeboron
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- The effect of various bases on the Suzuki coupling reaction. (2012).
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). National Institutes of Health (NIH). [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 4-(4-BOC-Piperazino)phenylboronic acid
Welcome to the technical support center for navigating the purification challenges associated with products derived from 4-(4-BOC-Piperazino)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the purification of these valuable compounds. The unique structural features of this reagent—namely the acid-labile BOC group, the basic piperazine nitrogen, and the polar boronic acid moiety—present a specific set of purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges efficiently.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Issue 1: Product Streaking or Complete Retention on Silica Gel Column
Q1: I'm attempting to purify my Suzuki coupling product using standard silica gel chromatography, but the product is either streaking badly or not eluting from the column at all. What's causing this and how can I fix it?
A1: This is a frequent issue stemming from the interaction between your compound and the silica gel. There are two primary causes:
-
Lewis Acid-Base Interactions: The piperazine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong adsorption, causing streaking or irreversible binding.
-
BOC Group Instability: Silica gel is inherently acidic, which can be sufficient to cause partial or complete cleavage of the acid-sensitive tert-butoxycarbonyl (BOC) protecting group.[1][2][3][4] The resulting free amine is significantly more polar and basic, exacerbating the binding to silica gel.
-
Base-Deactivation of Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a non-nucleophilic base, like triethylamine (NEt₃), to your eluent system (typically 0.1-1% v/v). The triethylamine will neutralize the acidic sites on the silica, minimizing unwanted interactions and preventing BOC deprotection.
-
Alternative Stationary Phases: If base-deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica gel.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase flash chromatography is a powerful option. The non-polar stationary phase will not have the same acidic sites as silica, and elution is based on polarity in reverse (less polar compounds elute later).
-
-
Solvent System Modification: A more polar eluent system can help to overcome strong adsorption. For silica gel, consider adding methanol to your dichloromethane or ethyl acetate-based mobile phase. For particularly stubborn compounds, a gradient elution ending with a small percentage of methanol containing 1% triethylamine can be effective.
Issue 2: Presence of Boronic Acid-Related Impurities in the Final Product
Q2: After my Suzuki coupling reaction and work-up, I'm seeing impurities in my NMR and LC-MS that seem to be related to the boronic acid starting material. What are these and how do I get rid of them?
A2: Suzuki-Miyaura coupling reactions, while powerful, can generate several characteristic byproducts that can complicate purification.[5][6][7][8]
-
Homocoupling of the Boronic Acid: Under the reaction conditions, the this compound can couple with itself to form a symmetrical biaryl impurity.
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved and replaced by a hydrogen atom, leading to the formation of N-BOC-phenylpiperazine.[6] This is more common with heteroaryl boronic acids but can occur with electron-rich aryl boronic acids.[6]
-
Residual Boronic Acid/Boroxine: Unreacted starting material or its dehydrated trimeric form (boroxine) can persist through the work-up.
-
Aqueous Base Wash: A common and effective method to remove boronic acid impurities is to wash the organic extract with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Optimized Chromatography:
-
Normal Phase: The homocoupled product is typically less polar than your desired product and should elute earlier during silica gel chromatography. The protodeborylated byproduct will also have a different polarity and can often be separated.
-
Reversed Phase: On a C18 column, the more polar boronic acid and boroxine impurities will elute very early, often in the void volume, providing excellent separation from your desired, more retained product.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for removing minor impurities. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, isopropanol) to find conditions that provide good recovery of your product with high purity.
Issue 3: Unexpected BOC-Deprotection During Purification
A3: Accidental BOC deprotection is a common pitfall and can occur under seemingly mild conditions.[1][2][3][4]
-
Acidic Chromatography Media: As mentioned in Issue 1, the inherent acidity of standard silica gel can be enough to cleave the BOC group, especially with prolonged exposure during a slow column run.[1][2][4]
-
Acidic Solvents/Reagents: Using chlorinated solvents like dichloromethane (DCM) that may contain trace amounts of HCl can lead to deprotection.[3] Similarly, if your reaction work-up involved an acidic wash, incomplete neutralization can carry over acid into your purification step.
-
Thermal Instability: While less common at typical purification temperatures, prolonged heating of some N-BOC compounds in certain solvents can lead to thermal deprotection.[9][10]
-
Strict pH Control: Ensure that any aqueous washes during the work-up are thoroughly neutralized or followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) before drying and concentration.
-
Use Stabilized Solvents: Use fresh, high-purity solvents for chromatography. If using DCM, consider passing it through a plug of basic alumina immediately before use to remove any acidic impurities.
-
Minimize Contact Time with Silica: If you must use silica gel, make the purification as efficient as possible.
-
Use a shorter, wider column for faster elution.
-
Employ flash chromatography with slightly higher pressure rather than gravity chromatography.
-
-
Consider a Different Protecting Group: If BOC lability is a persistent issue in your synthetic route, you might consider using a more robust protecting group for the piperazine nitrogen, such as a carbobenzyloxy (Cbz) group, which is stable to the acidic conditions that cleave BOC but can be removed by hydrogenolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a Suzuki product derived from this compound?
A1: A multi-step approach is often most effective:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up including a wash with a base like 1M NaOH to remove the bulk of the unreacted boronic acid.
-
Crude Analysis: Analyze the crude product by LC-MS and ¹H NMR to identify the major components and impurities. This will inform your chromatography strategy.
-
Chromatography: For most compounds, reversed-phase flash chromatography is often the most reliable method due to the avoidance of acidic silica. If normal phase is necessary, use silica gel treated with triethylamine.
-
Final Polish: If necessary, a final recrystallization or precipitation can be used to achieve high purity, especially for analytical standards or final drug candidates.
Q2: Can I use HPLC for the purification of these compounds?
A2: Yes, both normal-phase and reversed-phase High-Performance Liquid Chromatography (HPLC) are excellent tools for both analysis and purification.[11] For preparative HPLC, reversed-phase (C18) is generally preferred for the reasons mentioned above.[11] It's crucial to use appropriate mobile phase modifiers. For reversed-phase, a small amount of trifluoroacetic acid (TFA) or formic acid is often used to improve peak shape, but be aware that this will likely deprotect the BOC group, yielding the TFA or formate salt of your deprotected product. If you need to maintain the BOC group, use a buffered mobile phase (e.g., ammonium bicarbonate) or a neutral system.
Q3: Are there any non-chromatographic purification methods I can try?
A3: Absolutely. Depending on the physical properties of your product and impurities, you can consider:
-
Recrystallization: As mentioned, this is an excellent method for crystalline solids.
-
Acid-Base Extraction: You can sometimes exploit the basicity of the piperazine nitrogen. By treating your crude mixture with an acid (e.g., 1M HCl), your product may be extracted into the aqueous layer as a salt, leaving less basic impurities in the organic phase. You can then basify the aqueous layer and re-extract your purified product. Caution: This will deprotect the BOC group.
-
Salt Formation and Precipitation: A patent describes a process where crude boronic acids are converted to a salt with a base, which can then be isolated by filtration or extraction, purified, and then neutralized with acid to afford the pure boronic acid.[12] This principle can be adapted for the product.
Q4: My product seems to be hydrolyzing back to the boronic acid during purification. How can I prevent this?
A4: While the starting material is a boronic acid, if your product is a boronic ester (e.g., a pinacol ester), hydrolysis can be a problem.[11][13] Boronic acids themselves are also susceptible to certain degradations.
-
Anhydrous Conditions: If you are handling a boronic ester derivative, ensure all solvents and glassware are dry.[13]
-
Avoid Protic Solvents on Silica: Using alcohols like methanol as a co-eluent on silica gel can sometimes promote transesterification or hydrolysis of boronic esters.[13]
-
pH control: Both acidic and basic conditions can promote the hydrolysis of boronic esters.[11][13] Try to maintain neutral conditions during workup and chromatography if possible.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Base-Deactivated Silica Gel Flash Chromatography
This protocol is designed to purify a moderately polar Suzuki product while preserving the BOC protecting group.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% v/v. Add this base-containing eluent to your silica gel to create a slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, you can pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute your product.
-
Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing your pure product.
Workflow Diagram: General Purification Strategy
The following diagram outlines a decision-making workflow for purifying products from this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Impact of water on the stability of 4-(4-BOC-Piperazino)phenylboronic acid in reactions
Welcome to the technical support center for 4-(4-BOC-Piperazino)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your success. This center addresses common challenges, particularly the nuanced role of water in reactions involving this reagent, helping you to troubleshoot effectively and optimize your outcomes.
Introduction: Understanding the Reagent
This compound is a valuable building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure presents a unique combination of reactive and sensitive functional groups:
-
The Arylboronic Acid: The key to C-C bond formation, but also susceptible to degradation pathways such as protodeboronation and boroxine formation.
-
The BOC-Protecting Group: Essential for masking the reactivity of the piperazine nitrogen, yet sensitive to acidic conditions.
-
The Piperazine Moiety: A common pharmacophore that can influence solubility and interact with catalytic systems.
The stability and reactivity of this molecule are intricately linked, and the presence of water, often a component in Suzuki-Miyaura reaction media, introduces a critical variable that must be carefully managed.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound, with a special focus on the impact of water.
Q1: My Suzuki-Miyaura reaction is giving low yields. Could water be the culprit?
A1: Absolutely. Water plays a dual role in Suzuki-Miyaura couplings. While a small amount is often necessary to facilitate the catalytic cycle, particularly in the transmetalation step by helping to dissolve the inorganic base and form the active boronate species, excess water can be detrimental.[1] For this compound, excess water, especially at elevated temperatures, can promote two primary degradation pathways:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, yielding BOC-protected phenylpiperazine as a byproduct and terminating the desired coupling reaction. This is a well-documented side reaction for many arylboronic acids.[2]
-
Boroxine Formation: Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is reversible, the formation of boroxine effectively removes the active monomeric boronic acid from the catalytic cycle, slowing down or stalling the reaction.[3]
Q2: How does the BOC-protecting group affect the reaction in the presence of water and base?
A2: The BOC (tert-butyloxycarbonyl) group is generally stable to the basic conditions typical of Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] It is, however, highly sensitive to acidic conditions. While the reaction medium is basic, localized pockets of acidity or the use of certain additives could potentially lead to premature deprotection. More critically, under thermal stress in aqueous basic conditions, other side reactions involving the piperazine moiety can occur, though BOC-deprotection is less common than issues with the boronic acid itself. A study on the modification of a similar compound noted that the BOC groups were unexpectedly hydrolyzed under Suzuki-Miyaura conditions, which in their case was advantageous but highlights the possibility.[5]
Q3: What is the optimal amount of water to use in my reaction?
A3: The ideal amount of water is highly dependent on the specific solvent system, base, and scale of your reaction. A common starting point for solvent systems like Dioxane or Toluene is a ratio of 10:1 (organic solvent:water).[6] It is crucial to use degassed solvents and water to prevent oxygen from degrading the palladium catalyst and promoting homocoupling of the boronic acid.[7] We recommend starting with a minimal amount of water and optimizing from there. Anhydrous conditions are also possible but may require different bases or additives to ensure efficient reaction.
Q4: Can I store this compound in solution?
A4: We strongly advise against long-term storage in solution. As a solid, the compound is relatively stable if kept cool and dry.[8] In solution, especially in protic solvents like methanol or in the presence of ambient moisture, the equilibrium between the boronic acid and its boroxine can shift, and slow protodeboronation may occur over time. For best results, prepare solutions fresh for each reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Problem 1: Low or No Product Formation, Starting Material Consumed
This scenario often points to degradation of the boronic acid.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Protodeboronation | Analyze crude reaction mixture by LC-MS or GC-MS for the mass corresponding to 1-BOC-4-phenylpiperazine (M+H ≈ 263.18). | 1. Reduce Water Content: Decrease the water in your solvent system. Try ratios from 20:1 to 50:1 (Organic:H₂O). 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. 3. Use a Milder Base: Switch from strong bases like Cs₂CO₃ to K₃PO₄ or K₂CO₃. |
| Boroxine Formation | Boroxine formation can be difficult to detect in-situ. If the reaction stalls, this is a likely cause. | 1. Ensure Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid to compensate for any inactive boroxine. 2. Reaction Setup: Ensure vigorous stirring to maintain homogeneity, as boronic acids and their boroxines can have different solubilities. |
| Catalyst Deactivation | Observe for the formation of palladium black. | 1. Degas Thoroughly: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. Maintain an inert atmosphere throughout the reaction. 2. Use a Robust Ligand: Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that protect the palladium center. |
Problem 2: Low or No Product Formation, Starting Material Unchanged
This suggests the catalytic cycle is not initiating or is inhibited.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Solubility of Base | Visual inspection of the reaction mixture shows large clumps of undissolved base. | 1. Increase Water Content Slightly: Cautiously increase the water content to improve base solubility. 2. Change Base: Switch to a more soluble base like Cs₂CO₃ or use a phase-transfer catalyst. 3. Use a Different Solvent: Solvents like DMF or THF/water mixtures can sometimes improve solubility.[9] |
| Inactive Catalyst | The palladium precatalyst is not being reduced to the active Pd(0) state. | 1. Use a Pd(0) Source: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄. 2. Check Ligand Quality: Ensure the phosphine ligand has not been oxidized during storage. |
| Inhibited Transmetalation | The boronic acid is not transferring its phenyl group to the palladium center. | 1. Ensure Sufficient Base: Use at least 2-3 equivalents of a strong enough base (e.g., K₃PO₄) to form the active boronate species. 2. Water is Key: As counterintuitive as it may seem for a water-sensitive compound, a small, controlled amount of water is often essential for this step. |
Problem 3: Presence of Significant BOC-Deprotected Byproducts
This is less common but can occur under harsh conditions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Acidic Impurities | The reaction mixture has a lower than expected pH. | 1. Purify Reagents: Ensure all starting materials, especially the aryl halide, are free of acidic impurities. 2. Increase Base Equivalents: Add a slightly larger excess of the base to neutralize any trace acids. |
| Thermal Decomposition | High reaction temperatures are causing BOC group cleavage. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C). 2. Use a More Thermally Stable Catalyst System: Some modern palladium precatalysts are effective at lower temperatures. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction with this compound.
Caption: A step-by-step decision tree for troubleshooting common Suzuki-Miyaura reaction failures.
Key Degradation Pathways
Understanding the mechanisms of the primary side reactions is crucial for effective troubleshooting.
Caption: Major degradation pathways for arylboronic acids in aqueous reaction media.
Recommended Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, time, and reagent stoichiometry is recommended for each specific substrate.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Dioxane or Toluene)
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2.5 mol%) and the phosphine ligand (5 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Water Addition: Add degassed deionized water to form a 10:1 mixture of organic solvent to water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- DC Chemicals. (2026, January 4). 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester MSDS.
- AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid.
- Pentsak, E., & Ananikov, V. P. (2019). Pseudo-Solid-State Suzuki-Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. European Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
- Quora. (2023, March 18).
- PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Krasul'a, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 154.
- Paixão, P., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 21(08n09), 603-612.
- Capot Chemical. (n.d.). Specifications of this compound Pinacol Ester.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- SynHet. (n.d.). 4-(4-BOC-Piperazino)-3-nitrophenylboronic acid, pinacol ester.
- Dalmás, D. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 208-213.
- CRO Splendid Lab. (n.d.). This compound.
- Wikipedia. (2023, December 27).
- ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- Reddit. (2021, March 3). base free suzuki coupling ? (more description in comments). r/Chempros.
- Nappi, M., & MacMillan, D. W. C. (2017). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. CHIMIA International Journal for Chemistry, 71(5), 245-252.
- Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169-6193.
- Kaul, R., & Yudin, A. K. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(18), 10747-10793.
- Miller, J. A. (2007). The role of oxygen in the Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(48), 8527-8530.
- Adamo, C., et al. (2006). On the Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(21), 4996-5005.
- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester|470478-90-1|MSDS [dcchemicals.com]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning in Suzuki Reactions with Piperazine-Containing Compounds
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: palladium catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving piperazine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in this otherwise robust and versatile C-C bond-forming reaction. Here, we will delve into the mechanistic underpinnings of catalyst deactivation by piperazine moieties and provide actionable, field-tested troubleshooting strategies to rescue your reactions and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a piperazine-containing substrate failing or giving low yields?
A1: The primary reason for poor performance in Suzuki reactions with piperazine-containing substrates is catalyst poisoning. The nitrogen atoms in the piperazine ring can act as potent ligands for the palladium catalyst, leading to the formation of stable, off-cycle palladium-piperazine complexes.[1][2] This coordination to the palladium center can inhibit or completely shut down the catalytic cycle, resulting in low or no product formation.[3]
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The most common indicators of catalyst poisoning include:
-
Stalled or Incomplete Reactions: The reaction fails to proceed to completion, even with extended reaction times or gentle heating.
-
Formation of Palladium Black: A black precipitate indicates the aggregation and decomposition of the palladium catalyst, a common sign of deactivation.[4]
-
Dehalogenation of the Aryl Halide: You may observe the formation of a byproduct where the halide on your starting material has been replaced by a hydrogen atom.[5]
-
Homocoupling of Boronic Acid: The boronic acid reagent couples with itself to form a biaryl byproduct.[5]
Q3: Are both nitrogen atoms of the piperazine ring involved in poisoning?
A3: Yes, the presence of two nitrogen atoms makes piperazine a particularly challenging substrate. It can potentially act as a bidentate ligand, forming a highly stable chelate with the palladium center, thus strongly deactivating the catalyst. The specific binding mode will depend on the substitution pattern of the piperazine.
Q4: Does protecting one of the piperazine nitrogens (e.g., with a Boc group) solve the problem?
A4: Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) can significantly mitigate catalyst poisoning by reducing the coordinating ability of that nitrogen. However, the remaining unprotected nitrogen can still act as a poison. Furthermore, incomplete protection or in-situ deprotection under certain reaction conditions can regenerate the poisonous free piperazine.
Q5: What are the key reaction parameters to consider for optimizing a problematic Suzuki reaction with a piperazine substrate?
A5: The critical parameters to investigate are the choice of ligand, base, solvent, and catalyst loading. A systematic optimization of these variables is often necessary to overcome catalyst poisoning.[6][7]
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation with Significant Starting Material Remaining
This is the most common symptom of severe catalyst poisoning. The following troubleshooting workflow is recommended:
1. Ligand Selection: The First Line of Defense
The choice of phosphine ligand is paramount in preventing the piperazine substrate from coordinating to the palladium center.
-
Rationale: Bulky, electron-rich ligands are essential.[8] The steric bulk of the ligand can physically block the piperazine from accessing the palladium's coordination sphere. The electron-donating nature of the ligand increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent steps of the catalytic cycle, helping the desired reaction outcompete the poisoning process.[9]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can also be highly effective.
-
Experimental Protocol: Ligand Screening
-
Set up a parallel reaction screen with your piperazine-containing aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) in a degassed solvent (e.g., dioxane/water or toluene/water).[10]
-
To each reaction vessel, add a different palladium precatalyst/ligand combination. Use a consistent Pd loading (e.g., 2 mol%).
-
Run the reactions at a moderate temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC.
-
Compare the conversion to the desired product across the different ligand systems to identify the optimal choice.
Table 1: Ligand Screening Guide for Piperazine-Containing Substrates
| Ligand Type | Example Ligands | Key Characteristics | When to Use |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote fast catalytic turnover. | General first choice for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts. | Good alternative when phosphine ligands fail.[1] |
| Bidentate Phosphines | Xantphos, dppf | Can offer different coordination geometry and stability. | Can be effective in specific cases, worth screening. |
2. Base and Solvent Optimization
The choice of base and solvent system is interconnected and can significantly influence the reaction outcome.
-
Rationale: The base is crucial for activating the boronic acid for transmetalation.[10] A carefully selected base can promote the desired catalytic pathway without causing degradation of starting materials or the catalyst. The solvent system must solubilize all components and can influence the aggregation state of the catalyst.
-
Recommendations:
-
Bases: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong hydroxide bases, which can promote side reactions.[10]
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water, are commonly used.[5] Anhydrous conditions can sometimes be beneficial if protodeboronation is an issue.
-
3. Increasing Catalyst Loading
-
Rationale: While not the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes provide a sufficient concentration of active catalyst to overcome the poisoning effect and drive the reaction to completion.[11] This should be considered as a later-stage optimization step due to the cost of palladium catalysts.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Dehalogenation and Homocoupling Byproducts
The presence of these byproducts often points to issues with the catalyst stability and the reaction environment.
1. Rigorous Degassing and Inert Atmosphere
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote homocoupling of the boronic acid.[5] Ensuring a truly inert atmosphere is crucial.
Experimental Protocol: Degassing Techniques
-
Freeze-Pump-Thaw: For highly sensitive reactions, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing.
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use.
-
Assembly: Assemble the reaction glassware under a positive pressure of inert gas.
2. Use of Palladium Precatalysts
-
Rationale: Using well-defined Pd(II) precatalysts, especially those incorporating the desired ligand (e.g., XPhos Pd G3), can lead to a more controlled and efficient generation of the active Pd(0) species in situ, minimizing the formation of palladium black and side reactions.
Catalyst Deactivation Pathway
Caption: Competing pathways for the active catalyst.
Issue 3: Working with N-Boc Protected Piperazines
While Boc protection is a good strategy, it can introduce its own set of challenges.
-
Problem: Incomplete reaction or formation of tert-butylated byproducts.
-
Cause: The Boc group can be partially cleaved under acidic or even strongly basic conditions at elevated temperatures, regenerating the free piperazine which then poisons the catalyst. The released tert-butyl cation can also alkylate other nucleophilic sites on your molecule.[12]
-
Solutions:
-
Use Milder Bases: Opt for K₂CO₃ or K₃PO₄ over stronger bases.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer time.
-
Use Scavengers: In cases of deprotection, adding a scavenger like triisopropylsilane (TIS) can trap the tert-butyl cation.[12]
-
Advanced Strategy: Use of Scavengers
In situations where impurities in the starting materials are suspected to be catalyst poisons, or if the product itself is inhibitory, the use of scavengers can be beneficial.
-
Rationale: Solid-supported scavengers with thiol or other metal-binding functionalities can be used to remove problematic impurities from starting materials before the reaction or to quench the reaction and remove residual palladium from the product.[13][14]
Table 2: Common Palladium Scavengers
| Scavenger Type | Functional Group | Application |
| Silica-Based | Thiol, Thiourea | Post-reaction cleanup to remove residual palladium. |
| Polymer-Based | Amine, Thiol | Pre-treatment of starting materials or solvents. |
| Activated Carbon | N/A | Can remove palladium but may also adsorb product. |
References
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- SciencePubCo. (n.d.). View of Complex formation reactions and equilibrium studies of mixed ligand complexes of diaqua (1-Phenyl piperazine)(Palladium)(II) with some biologically relevant ligands.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Trost, B. M., & Dong, G. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 856–859. [Link]
- MDPI. (2020).
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Central Science, 1(5), 235–240. [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-16. [Link]
- National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Organ, M. G., et al. (2016). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Molecules, 21(9), 1229. [Link]
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Amanote Research. (n.d.). (PDF) Mechanistic Studies of the Palladium-Catalyzed.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859–1873. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 847. [Link]
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?
Sources
- 1. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimization of 4-(4-BOC-Piperazino)phenylboronic acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-BOC-Piperazino)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of optimizing reaction temperature and time. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for maximal yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, which typically involves a Miyaura borylation of a corresponding aryl halide (e.g., 1-BOC-4-(4-bromophenyl)piperazine) with a boron source like bis(pinacolato)diboron (B₂pin₂).
Issue 1: Low or No Product Yield, Starting Material Unchanged
Your reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows predominantly unreacted starting material.
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Insufficient Temperature | The catalytic cycle of Miyaura borylation, involving oxidative addition, transmetalation, and reductive elimination, has a significant activation energy barrier. Insufficient thermal energy leads to a reaction rate that is too slow to achieve meaningful conversion in a practical timeframe. | Action: Incrementally increase the reaction temperature. Protocol: 1. Set up parallel reactions or a sequential study starting from your initial temperature (e.g., 80 °C). 2. Increase the temperature in 10 °C increments for subsequent experiments (e.g., 90 °C, 100 °C). 3. Monitor each reaction at set time points (e.g., 2, 4, 8, 12 hours) via TLC or LC-MS to find the minimum temperature required for conversion.[1][2] 4. Caution: Do not exceed temperatures known to degrade your catalyst, solvent, or the BOC-protecting group (typically >120-130 °C for extended periods).[3] |
| Catalyst Deactivation | Palladium catalysts can be sensitive to oxygen or impurities.[4] If the reaction setup was not properly degassed, or if reagents are of low quality, the active Pd(0) species may be oxidized or poisoned, halting the catalytic cycle before it can begin. | Action: Ensure rigorous anhydrous and oxygen-free conditions. Protocol: 1. Dry your solvent (e.g., 1,4-dioxane, DMSO) over molecular sieves. 2. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes.[5] 3. Add solids under a positive pressure of inert gas. |
| Poor Reagent Quality | The quality of reagents like bis(pinacolato)diboron (B₂pin₂) or the base (e.g., KOAc) is critical. B₂pin₂ can degrade over time, and bases can be hygroscopic, introducing water that can interfere with the reaction. | Action: Verify the quality of your reagents. Protocol: 1. Use freshly opened or properly stored B₂pin₂.[5] 2. Dry the base (e.g., potassium acetate) in a vacuum oven before use. 3. Consider using alternative bases like potassium pivalate, which can be superior in some borylations.[5] |
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
The reaction has stalled, leaving a significant amount of starting material even after an extended period.
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Insufficient Reaction Time | The reaction kinetics at the chosen temperature may simply be slow. Pushing the reaction to completion requires more time for the catalytic cycle to turn over sufficiently. | Action: Extend the reaction time with careful monitoring. Protocol: 1. Continue heating the reaction at the set temperature. 2. Take aliquots every 4-6 hours and analyze via TLC/LC-MS. 3. Plot the percentage conversion vs. time. If the conversion is still increasing, continue the reaction. If it has plateaued, time is no longer the limiting factor.[1] |
| Thermodynamic Equilibrium | While less common in Miyaura borylations which are often irreversible, some complex systems can approach an equilibrium state where the forward and reverse reaction rates become equal. | Action: Re-evaluate the reaction conditions to favor product formation. Protocol: 1. Ensure the base is present in sufficient excess (typically 3 equivalents) to drive the reaction forward. 2. If feasible, consider a solvent system that may better solubilize all components, preventing any reactants from falling out of solution. |
Issue 3: Product Degradation or Formation of Impurities
The reaction yields the desired product, but also significant byproducts, or the product appears to be degrading over time.
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Excessive Temperature | High temperatures can cause thermal decomposition of the product or starting material. The BOC protecting group is known to be thermally labile, and boronic acids can undergo side reactions at elevated temperatures.[3] | Action: Reduce the reaction temperature. Protocol: 1. Based on your optimization data, select the lowest temperature that provides a reasonable reaction rate. 2. If byproduct formation is rapid, consider running the reaction at a milder temperature (e.g., 70-80 °C) for a longer duration. |
| Protodeboronation | This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting the desired boronic acid/ester back to the parent arene (1-BOC-4-phenylpiperazine in this case).[6][7][8] This is often promoted by moisture and can be exacerbated by prolonged reaction times or high temperatures.[9][10] | Action: Minimize water content and optimize reaction time. Protocol: 1. Implement rigorous anhydrous conditions as described in Issue 1. 2. Do not extend the reaction time unnecessarily. Once maximum conversion is reached (as determined by monitoring), proceed with the workup promptly. 3. Using the pinacol ester (from B₂pin₂) rather than generating the free boronic acid in situ can sometimes suppress protodeboronation.[6] |
| Homocoupling | The newly formed boronic acid can react with the starting aryl halide in a Suzuki-type reaction, leading to a biaryl impurity. This is more common at higher temperatures.[2] | Action: Reduce temperature and control stoichiometry. Protocol: 1. Run the reaction at the lowest effective temperature. 2. Ensure that B₂pin₂ is used in a slight excess (e.g., 1.1-1.2 equivalents) to quickly consume the aryl halide, minimizing its availability for homocoupling. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal starting point for temperature and time for this synthesis?
A1: A robust starting point for the Miyaura borylation to synthesize this compound pinacol ester is 80-90 °C for 12-18 hours .[2] Use a common solvent system like 1,4-dioxane or DMSO with a palladium catalyst such as PdCl₂(dppf) and a base like potassium acetate (KOAc). This provides a good balance between achieving a reasonable reaction rate and minimizing thermal degradation of the BOC group or the boronic ester product.
Q2: How do I properly set up a time-course study to determine the optimal reaction time?
A2: A time-course study is essential for avoiding side reactions from prolonged heating.
Experimental Protocol: Time-Course Analysis
-
Reaction Setup: Assemble the reaction under inert atmosphere at your chosen optimal temperature (e.g., 90 °C).
-
Sampling: Using a nitrogen-purged syringe, withdraw a small aliquot (approx. 50 µL) of the reaction mixture at defined intervals (e.g., T=0, 1, 2, 4, 8, 12, 16, 24 hours).
-
Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drop of water to stop the reaction.
-
Analysis: Analyze each quenched sample by a quantitative or semi-quantitative method. High-Performance Liquid Chromatography (HPLC) is ideal for this.[11][12] TLC with visualization by UV and a potassium permanganate stain can also be used to qualitatively assess the consumption of starting material and formation of product.
-
Data Interpretation: Plot the relative percentage of product vs. time. The optimal reaction time is the point at which the product concentration reaches its maximum and plateaus. Continuing the reaction beyond this point increases the risk of byproduct formation, such as protodeboronation, without increasing the yield.[6]
Q3: Can the BOC protecting group be cleaved under these reaction conditions?
A3: The BOC (tert-Butyloxycarbonyl) group is generally stable to the basic and thermal conditions of a standard Miyaura borylation.[3][13] However, it is sensitive to strong acids and can undergo thermolysis at very high temperatures (e.g., >130-150 °C).[14] If your reaction requires unusually harsh conditions or if acidic impurities are present, some BOC cleavage is possible. If you suspect this is happening, an NMR of the crude product will show the absence of the characteristic t-butyl singlet around 1.4-1.5 ppm.
Q4: My TLC shows a single spot, but my NMR indicates a mixture of starting material and product. What is happening?
A4: This is a common issue when the starting material (e.g., 1-BOC-4-(4-bromophenyl)piperazine) and the product (the corresponding boronic pinacol ester) have very similar polarities.[1] Their Rf values on a TLC plate can be identical in many solvent systems.
Troubleshooting Strategy:
-
Trust your NMR/LC-MS: These are more definitive analytical techniques.
-
Use a Stain: A potassium permanganate stain can sometimes differentiate between the two, as the boronic ester might react differently than the aryl bromide.
-
In-Process Control (IPC): Rely on LC-MS during the reaction to accurately track the conversion of the starting material mass to the product mass. HPLC is also an excellent tool for separating compounds with similar polarities.[11][15]
Q5: What is the scientific reason for choosing a specific temperature for a reaction?
A5: The choice of reaction temperature is a critical optimization between kinetics and stability.
-
Kinetics (The "Go" Factor): Chemical reactions require a minimum amount of energy, the activation energy (Ea), to proceed. Increasing the temperature provides more molecules with sufficient energy to overcome this barrier, thus increasing the reaction rate according to the Arrhenius equation.
-
Stability (The "Stop" Factor): All molecules, including reactants, products, and catalysts, have a thermal stability limit. Exceeding this limit can lead to decomposition, undesired side reactions like protodeboronation or homocoupling, or cleavage of protecting groups.[2][3][6]
The optimal temperature is therefore the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of all undesired degradation pathways.
Part 3: Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing reaction temperature and time.
Caption: Workflow for optimizing reaction temperature and time.
References
- Protodeboronation - Wikipedia.
- Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Protodeboronation and its application in synthesis. Tetrahedron Letters, 35(29), 5109-5112.
- Reddit r/Chempros. (2023). Troubleshooting a Miyaura borylation.
- Tyagi, V., & Ali, M. A. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Reddy, G. S., Kumar, A., & Kumar, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Glass, H. G., & Smith, M. K. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Scott, J. S., & Dennis, J. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Reddit r/OrganicChemistry. (2022). Miyaura Borylation troubleshoot.
- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.
- AIChE. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE Proceedings.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Reddit r/OrganicChemistry. (2020). Tips on increasing yield of Miyaura coupling reaction?
- Kaur, M. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
- Wang, D., & Wang, Z. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
- OpenSourceMalaria/Series3. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Farhat, A., Ahmad, F., & Arafat, H. (2017). Analytical techniques for boron quantification supporting desalination processes-- A review.
- Fossey, J. S., & James, T. D. (2012). The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record.
- Reddit r/Chempros. (2019). base free suzuki coupling?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hradilova, L., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.
- ResearchGate. (2018). Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 4-(4-BOC-Piperazino)phenylboronic Acid Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing palladium catalyst residues from 4-(4-BOC-Piperazino)phenylboronic acid and similar reaction products. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and minimizing residual palladium to acceptable levels is a critical step in drug development and manufacturing.[1][2]
Understanding the Challenge: The Nature of Palladium Residues
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for creating carbon-carbon bonds.[3] However, these reactions invariably leave behind residual palladium in the product. These residues can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal nanoparticles. The specific nature of the palladium residue is highly dependent on the reaction conditions, ligands, and work-up procedures employed. The complex structure of molecules like this compound, with multiple potential coordination sites, can make palladium removal particularly challenging.
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities in pharmaceutical products, categorizing palladium as a Class 2B element.[4][5][6][7][8] This necessitates robust and validated purification strategies to ensure patient safety and product quality.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound product?
The difficulty often arises from the formation of stable complexes between palladium and the product molecule. The piperazine and boronic acid moieties can act as ligands, binding to palladium species and keeping them in solution.
Q2: What are the acceptable limits for palladium in my final API?
According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is a key factor in determining acceptable concentration limits in the final drug product.[5][7] These limits are calculated based on the maximum daily dose of the drug. For example, for oral administration, the PDE for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[8]
Q3: I've tried recrystallization, but the palladium levels are still too high. What should I do next?
While recrystallization can be effective, its success depends on the differential solubility of the product and the palladium species in the chosen solvent system.[9] If palladium is co-crystallizing with your product, you will need to employ a more targeted removal method, such as treatment with a palladium scavenger.
Q4: How do I choose the right palladium scavenger for my reaction?
The selection of a scavenger depends on several factors, including the form of the residual palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[1] It is often necessary to screen a variety of scavengers to identify the most effective one for your specific application.[1][10]
Q5: Can I use activated carbon to remove palladium?
Yes, activated carbon is a widely used and cost-effective method for removing palladium residues.[11][12][13] It can adsorb a range of palladium species and is particularly effective for removing colored impurities.[11][12] However, it can sometimes lead to product loss through non-specific adsorption.[10][13]
Troubleshooting Guide: A Strategic Approach to Palladium Removal
This section provides a systematic approach to tackling palladium contamination. The key is to move from general methods to more specific and targeted techniques if initial attempts are unsuccessful.
Workflow for Palladium Removal
Caption: Decision workflow for palladium removal.
Method 1: Enhanced Recrystallization
Principle: This method aims to maximize the precipitation of the this compound product while keeping the palladium impurities dissolved in the mother liquor.
Protocol:
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for boronic acids include mixtures of acetone/water, ethanol/water, or toluene/heptane.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Analysis: Analyze the purified product for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15][16]
Troubleshooting:
-
High Palladium in Crystals: If significant palladium remains, consider adding a chelating agent like N-acetylcysteine or thiourea to the crystallization mixture to keep the palladium in the mother liquor.[9]
-
Low Recovery: If product recovery is low, try a different solvent system or optimize the cooling rate.
Method 2: Palladium Scavenging
Principle: Palladium scavengers are solid-supported reagents with functional groups that selectively bind to palladium, allowing for its removal by simple filtration.[1][3] Thiol-based scavengers are particularly effective for a wide range of palladium species.[17][18][19][20][21][22]
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | Pd(0), Pd(II) | High efficiency, good for various solvents.[17][18][19] | Can be more expensive. |
| Polymer-Supported Thiol | -SH | Pd(0), Pd(II) | High loading capacity. | May swell in certain solvents. |
| Silica-Based Thiourea | -C(=S)(NH2)2 | Pd(II) | Very effective for Pd(II).[17] | Less effective for Pd(0). |
| Activated Carbon | - | Pd(0), Pd(II) | Cost-effective, removes colored impurities.[11][12] | Potential for product loss.[13] |
Protocol for Scavenger Screening:
-
Preparation: In separate vials, dissolve a known amount of the crude product in a suitable solvent.
-
Scavenger Addition: To each vial, add a different palladium scavenger (typically 5-20 weight equivalents relative to the palladium content).
-
Stirring: Stir the mixtures at room temperature or a slightly elevated temperature for a set period (e.g., 2-24 hours).
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the palladium content of each filtrate by ICP-MS to determine the most effective scavenger.[1]
Optimized Scavenging Protocol:
-
Dissolve the crude product in the chosen solvent.
-
Add the most effective scavenger identified from the screening.
-
Stir the mixture under the optimized conditions (time and temperature).
-
Filter to remove the scavenger and wash the scavenger with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analyze the final product for palladium content.
Method 3: Liquid-Liquid Extraction
Principle: This technique involves extracting the palladium into an aqueous phase using a chelating agent, leaving the desired organic product in the organic phase. This method is particularly useful when dealing with palladium species that are soluble in organic solvents.
Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, toluene).
-
Aqueous Wash: Wash the organic solution with an aqueous solution containing a chelating agent. Examples include:
-
Dilute aqueous solution of thiourea
-
Aqueous solution of L-cysteine
-
Dilute aqueous solution of sodium thiosulfate
-
-
Separation: Separate the aqueous and organic layers. Repeat the aqueous wash if necessary.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, try adding a small amount of brine or filtering through a pad of celite.
-
Inefficient Extraction: Increase the concentration of the chelating agent or perform multiple extractions.
Analytical Quantification of Palladium
Accurate and reliable quantification of palladium is essential to verify the effectiveness of the purification method and to ensure compliance with regulatory limits.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for quantifying trace levels of elemental impurities in pharmaceutical samples.[9][14][15][16][23][24] It offers high sensitivity, allowing for the detection of palladium at parts-per-billion (ppb) levels.
Sample Preparation for ICP-MS:
-
Accurately weigh a sample of the purified product.
-
Digest the sample using a suitable method, such as microwave digestion with a mixture of nitric and hydrochloric acids, to ensure complete dissolution and to break down any organic matrix.[14]
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample using a calibrated ICP-MS instrument.
Considerations for Accurate Analysis:
-
Method Validation: The analytical method should be validated for accuracy, precision, linearity, and limit of detection.[14]
-
Internal Standards: Use an internal standard to correct for matrix effects and instrument drift.
-
Volatile Palladium Species: Be aware that some palladium compounds can be volatile, potentially leading to inaccurate results if not handled correctly during sample preparation.[23][24] Using a complexing agent like thioacetamide can help to form non-volatile complexes.[24]
Concluding Remarks
The removal of palladium catalyst residues from this compound and other complex molecules is a multi-faceted challenge that often requires a combination of purification techniques. A systematic and analytical approach, starting with a thorough understanding of the problem and progressing through logical troubleshooting steps, is key to success. By employing the strategies outlined in this guide, researchers and drug development professionals can effectively reduce palladium contamination to acceptable levels, ensuring the safety and quality of their final products.
References
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
- Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc. [Link]
- Guideline for elemental impurities Q3D (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- Elemental impurities testing and specification limits - ICH Q3D. European Pharmaceutical Review. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introd.... Royal Society of Chemistry. [Link]
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. National Institutes of Health (NIH). [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
- Improving Operator Safety in API C
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
- Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO.
- Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant. National Institutes of Health (NIH). [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Royal Society of Chemistry. [Link]
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. [Link]
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
- Recrystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 7. database.ich.org [database.ich.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. arborassays.com [arborassays.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. silicycle.com [silicycle.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in 4-(4-BOC-Piperazino)phenylboronic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(4-BOC-Piperazino)phenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and mitigate impurities associated with this critical starting material. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and success of your synthetic endeavors.
Introduction: Understanding the Challenges
This compound is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules in medicinal chemistry. However, like many boronic acids, its purity and stability can be compromised by a variety of factors, from its synthesis and storage to its handling during reactions. The presence of impurities can lead to low yields, difficult purifications, and the generation of unwanted byproducts in subsequent steps. This guide will equip you with the knowledge to proactively address these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the quality and handling of this compound.
Q1: What are the most common impurities I should expect in my this compound starting material?
A1: Impurities can be broadly categorized into process-related and degradation-related.
-
Process-Related Impurities: These originate from the synthetic route used to prepare the boronic acid. A common method is the palladium-catalyzed Buchwald-Hartwig amination.[1][2]
-
Unreacted Starting Materials: Such as 1-BOC-piperazine and a 4-halophenylboronic acid derivative.
-
Catalyst Residues: Trace amounts of palladium.
-
Ligand-Derived Byproducts: Impurities originating from the phosphine ligands used in the coupling reaction.[3]
-
-
Degradation-Related Impurities: These form over time due to the inherent reactivity of the boronic acid moiety.
-
Boroxine: A cyclic trimeric anhydride formed by the reversible dehydration of three boronic acid molecules.[4][5] This is often the most prevalent impurity in solid samples.
-
Protodeboronated Impurity: The product where the boronic acid group is replaced by a hydrogen atom, resulting in tert-butyl 4-phenylpiperazine-1-carboxylate.
-
Oxidative Degradation Products: The piperazine ring can be susceptible to oxidation, leading to various byproducts.[4][6][7]
-
Q2: I see a significant amount of a less polar spot on my TLC and a different set of peaks in my NMR. What is it?
A2: This is highly indicative of boroxine formation.[4] The dehydration of the boronic acid to its cyclic trimer is a common and often reversible process, especially upon storage or heating.[5] Boroxines are less polar than their corresponding boronic acids and will exhibit a different NMR spectrum. The equilibrium between the boronic acid and the boroxine can often be shifted back towards the boronic acid by dissolving the sample in a protic solvent containing water.
Q3: Can the BOC protecting group be cleaved under typical reaction conditions like Suzuki coupling?
A3: The tert-butyloxycarbonyl (BOC) group is generally stable under the basic conditions of many Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] However, cleavage can occur under harsh conditions, such as with the use of strong bases (e.g., NaOH, K₃PO₄) at elevated temperatures or over prolonged reaction times. If you observe deprotection, consider using milder bases like K₂CO₃ or Cs₂CO₃ and lowering the reaction temperature.[9]
Q4: How should I properly store this compound to minimize degradation?
A4: To minimize the formation of boroxine and other degradation products, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place, such as a refrigerator or freezer.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Guide 1: Unexpected Results in Characterization (NMR, LC-MS)
Problem: Your analytical data (NMR, LC-MS) of the starting material shows unexpected peaks, suggesting the presence of impurities.
Caption: Diagnostic workflow for identifying common impurities.
| Impurity | Analytical Technique | Expected Observation |
| Boroxine | ¹H NMR | Broader aromatic signals compared to the pure boronic acid. The spectrum can appear more complex. |
| LC-MS | A peak corresponding to the mass of the trimer minus three water molecules. | |
| Protodeboronated Species | ¹H NMR | Appearance of a new aromatic multiplet integrating to 5 protons, replacing the typical AA'BB' system. |
| LC-MS | A peak with a mass corresponding to C₁₅H₂₄N₂O₂ (M-H of boronic acid + H). | |
| Residual Palladium | ICP-MS | Detection of palladium. Note: This is not typically observable by NMR or LC-MS.[10] |
Guide 2: Low Yield or Stalled Suzuki-Miyaura Reaction
Problem: A Suzuki-Miyaura coupling reaction using this compound is giving low yields or failing to go to completion.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
-
High Boroxine Content: The presence of the boroxine anhydride alters the stoichiometry of your reaction, as three boronic acid equivalents are locked in the trimer. This can lead to an effective deficiency of the boronic acid in the reaction mixture.
-
Solution: Consider the molecular weight of the boroxine when weighing out your starting material to ensure the correct molar equivalents are used. Alternatively, purify the boronic acid before use.
-
-
Protodeboronation: This side reaction consumes your starting material, reducing the amount available for the desired cross-coupling.
-
Solution: Use milder bases and anhydrous conditions to minimize protodeboronation during the reaction.[8]
-
-
Catalyst Inactivation: Impurities in the starting material or reagents can poison the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and appropriately degassed. If catalyst poisoning is suspected, purifying the boronic acid is recommended.
-
Part 3: Experimental Protocols
Protocol 1: Analytical Method for Purity Assessment by HPLC
This general-purpose High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and detect common non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The boronic acid, its boroxine, and the protodeboronated impurity should show distinct retention times.
Protocol 2: Purification of this compound via Slurry Wash
This protocol is effective for removing many process-related and degradation impurities.
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of a suitable polar solvent in which it is highly soluble (e.g., ethyl acetate, THF).
-
Precipitation: Add a non-polar solvent in which the boronic acid is poorly soluble (e.g., hexanes, heptane) dropwise with vigorous stirring until a precipitate forms.
-
Slurry: Continue stirring the resulting slurry at room temperature for 1-2 hours.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent.
-
Drying: Dry the purified solid under high vacuum.
Protocol 3: Removal of Residual Palladium Catalyst
If your starting material is suspected of containing residual palladium from its synthesis, a scavenger can be employed.[10][11]
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent (e.g., THF, DCM).
-
Scavenger Addition: Add a palladium scavenger resin (e.g., silica-bound thiol or amine-based scavengers) according to the manufacturer's recommendations (typically 5-10 weight equivalents relative to the theoretical amount of residual palladium).
-
Stirring: Stir the mixture at room temperature for 2-12 hours.
-
Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate under reduced pressure to recover the purified product.
References
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 995.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid. (n.d.). Organoboron compounds.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- This compound | C15H23BN2O4 | CID 5233014. (n.d.). PubChem.
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). Organic Chemistry Portal.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- base free suzuki coupling ? (more description in comments). (2021). Reddit.
- Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Deriv
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Buchwald–Hartwig amin
- How to purify boronic acids/boronate esters?. (2016).
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. (n.d.).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025).
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Palladium Detection for API Purific
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.).
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). American Chemical Society.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022).
- Two Cocrystals of Phenazine with Different Phenylboronic Acids. (2025). MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Effect of ligand choice on the outcome of Suzuki coupling with 4-(4-BOC-Piperazino)phenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the nuances of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on a common yet challenging substrate: 4-(4-BOC-Piperazino)phenylboronic acid. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic principles to help you navigate the complexities of ligand selection and reaction optimization.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, often used to introduce a constrained, basic nitrogen moiety into target molecules. However, its successful application in Suzuki coupling is not always straightforward. The electron-rich nature of the phenyl ring, due to the piperazine substituent, can slow down the transmetalation step. Furthermore, the presence of the basic piperazine nitrogen and the sterically demanding BOC-protecting group can lead to catalyst inhibition or undesired side reactions. The choice of ligand is therefore paramount to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My reaction shows low to no conversion. Where do I start troubleshooting?
A1: Low conversion is a common issue and often points to a problem with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]
Initial Checks:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Any discoloration of the reaction mixture to black (palladium black) suggests catalyst decomposition.[3]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[2][4] Use fresh, high-purity this compound. Consider storing it in a desiccator.
-
Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[5] If you are using an aryl chloride, a highly active catalyst system is mandatory.[1]
-
Solvent and Base: Use anhydrous, degassed solvents and a high-purity base.
-
Logical Troubleshooting Workflow:
Below is a decision tree to guide your troubleshooting process for low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant side products, mainly homocoupling of the boronic acid and dehalogenation of my aryl halide. What is causing this?
A2: These side reactions point to a disruption in the catalytic cycle.
-
Homocoupling (Biaryl of Boronic Acid): This occurs when two molecules of the boronic acid couple. It is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle properly begins.[4] Thorough deoxygenation is crucial. Using a pre-catalyst that cleanly generates Pd(0) can also minimize this.
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can happen if a hydride source is present (e.g., from solvent or base impurities) and the reductive elimination step is slow.[4]
-
Protodeboronation: This is the replacement of the boronic acid group with a proton from a protic source (like water or alcohol). It is a major side reaction for electron-deficient boronic acids, but can still occur with electron-rich ones under harsh conditions.[2]
Solutions:
-
Ligand Choice: A bulky, electron-donating ligand can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[4][6]
-
Base Selection: The choice of base is critical. A base that is too strong or has poor solubility can lead to side reactions. For your substrate, a moderately strong, soluble base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[7]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes help drive the reaction to completion and minimize dehalogenation of the limiting aryl halide.
Q3: My BOC protecting group is being cleaved during the reaction. How can I prevent this?
A3: The BOC group is generally stable to the basic conditions used in most Suzuki couplings.[8][9] However, cleavage can occur under certain circumstances.
-
Excessively Harsh Conditions: Prolonged heating at very high temperatures (>120 °C) or the use of very strong bases might lead to partial deprotection.
-
Acidic Workup: The BOC group is highly sensitive to acid. Ensure your workup procedure remains neutral or basic until the product is isolated.
Recommendations:
-
Milder Base: If you suspect the base is the issue, switch to a milder option like K₂CO₃.
-
Lower Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Post-reaction Analysis: Before workup, take a small aliquot of the crude reaction mixture and analyze it by LC-MS or NMR to confirm if the deprotection is happening during the reaction or the workup.[10][11]
FAQs: Ligand Selection for this compound
Q: What are the main classes of ligands I should consider for this substrate?
A: The two main classes of ligands that have proven effective for challenging Suzuki couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) .[6][12]
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): These ligands, such as SPhos, XPhos, and RuPhos, are designed to be both sterically demanding and highly electron-donating.[13]
-
Electron-donating character: This increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][5]
-
Steric bulk: This promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[4]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands.[5][12] They are particularly effective for couplings involving less reactive aryl chlorides. PEPPSI™-type pre-catalysts are common, ready-to-use sources of NHC-Pd complexes.[4]
Ligand Structure Comparison:
Caption: Key classes of ligands for Suzuki coupling.
Q: How does the electron-rich nature of my boronic acid affect ligand choice?
A: The 4-(4-BOC-Piperazino) group is strongly electron-donating. This makes your boronic acid nucleophilic, which is good for the transmetalation step. However, it can make the final reductive elimination step slower. Therefore, a ligand with significant steric bulk is highly recommended to promote this final, product-forming step.[4] Ligands like XPhos or IPr (from a PEPPSI-IPr pre-catalyst) are excellent choices.
Q: Should I use a pre-catalyst or generate the catalyst in situ?
A: For consistency and ease of use, pre-catalysts are highly recommended . Pre-catalysts are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[4] This ensures a reliable generation of the active catalyst and can lead to more reproducible results compared to generating the catalyst from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, where the exact nature of the active species can be more variable.
Data Summary: Ligand Performance in a Model Reaction
The following table summarizes typical results for the coupling of 4-bromotoluene with this compound, illustrating the impact of ligand choice.
| Catalyst System | Ligand Type | Typical Yield (%) | Key Advantages |
| Pd₂(dba)₃ / XPhos | Bulky Phosphine | >90% | Excellent for electron-rich substrates, promotes reductive elimination.[13] |
| PEPPSI-IPr | NHC | >95% | Highly active, good for challenging substrates including aryl chlorides.[12] |
| Pd(PPh₃)₄ | Standard Phosphine | 40-60% | Less effective for this substrate class due to lower activity. |
| Pd(OAc)₂ (no ligand) | Ligandless | <10% | Inefficient; catalyst decomposition is common. |
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point. Optimization of temperature, base, and solvent may be required for your specific aryl halide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, 6 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Workflow Diagram:
Caption: General experimental workflow for Suzuki coupling.
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[14][15] The reaction is typically complete within 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The ligand (L) plays a crucial role in stabilizing the palladium (Pd) center and modulating its reactivity at each stage.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Suzuki, A. (2010). Cross-coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition, 49(38), 6722-6739. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Nolan, S. P., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 6(13), 2209-2212. [Link]
- Various Authors. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. [Link]
- Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
- Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemistry-A European Journal, 19(30), 9848-9855. [Link]
- Buchwald, S. L., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(49), 14844-14845. [Link]
- Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Nolan, S. P., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4254-4257. [Link]
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- Biscoe, M. R., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4447-4452. [Link]
- Various Authors. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-232. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Various Authors. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13621-13628. [Link]
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. (2020). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 25(18), 4234. [Link]
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Advion. (N.D.). Suzuki Reaction Monitoring. [Link]
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
- Various Authors. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 169. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- ResearchGate. (2019). Side reactions of Suzuki cross-coupling. [Link]
- Molander, G. A., et al. (2014). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. The Journal of Organic Chemistry, 79(14), 6433-6444. [Link]
- Reddit. (2021). base free suzuki coupling?. [Link]
- PubChem. This compound. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. azom.com [azom.com]
- 11. vapourtec.com [vapourtec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Validation & Comparative
A Comparative Guide to Reaction Progress Analysis: LC-MS for Reactions of 4-(4-BOC-Piperazino)phenylboronic acid
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is a cornerstone of successful synthesis. It dictates yield, purity, and the overall efficiency of bringing novel therapeutics from the bench to the clinic. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical techniques for monitoring the progress of reactions involving 4-(4-BOC-Piperazino)phenylboronic acid, a crucial building block in modern medicinal chemistry. We will move beyond procedural lists to explore the fundamental causality behind methodological choices, grounded in field-proven insights and authoritative references.
The focal point of our discussion will be the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical development.[1] The stability and reactivity of boronic acids like this compound are critical parameters that necessitate robust analytical oversight.[2]
The Model Reaction: A Closer Look at Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[3] Its catalytic cycle, a foundational concept for our analysis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount because it defines the chemical species we expect to observe and quantify: starting materials, the desired product, and potential side-products.
The general catalytic cycle is as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[3]
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[4]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 1H NMR Characterization of Biaryl Products from 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction: The Significance of the 4-(4-BOC-Piperazino)phenyl Motif in Suzuki-Miyaura Cross-Coupling
In modern drug discovery and materials science, the construction of carbon-carbon bonds is a foundational process, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of synthetic utility.[1][2] This palladium-catalyzed reaction enables the efficient formation of biaryl structures, which are prevalent scaffolds in a vast array of biologically active molecules and functional materials.[3][4] The 4-(4-BOC-Piperazino)phenyl moiety, introduced via its corresponding boronic acid[5], is a particularly valuable building block. The piperazine ring is a common pharmacophore that can improve aqueous solubility and offers a vector for further functionalization, while the tert-butyloxycarbonyl (BOC) protecting group provides a stable, yet readily cleavable, handle for subsequent synthetic transformations.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of biaryl products synthesized using 4-(4-BOC-Piperazino)phenylboronic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of expected peaks and delve into the causality behind the spectral features. We will explore how to confidently identify the target product, differentiate it from starting materials and common byproducts, and establish a robust, self-validating protocol for analysis.
Deconstructing the ¹H NMR Spectrum: Key Signatures and Comparative Analysis
The ¹H NMR spectrum of a successful biaryl product is a composite of signals from the BOC-piperazine-phenyl fragment and the newly introduced aryl partner. A definitive characterization hinges on identifying and interpreting signals from each region and, most importantly, observing the changes that confirm the formation of the new biaryl C-C bond.
Part 1: The Invariant Signatures of the BOC-Piperazine Moiety
This portion of the molecule provides a set of highly characteristic signals that should remain relatively consistent across different biaryl products. Their presence is the first confirmation that the core structure is intact.
-
The BOC Protecting Group: A sharp, strong singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group. This peak typically appears far upfield, in the range of δ 1.40 - 1.50 ppm . Its clean, singlet nature and high integration value make it an excellent internal reference point.
-
The Piperazine Protons: The eight protons on the piperazine ring are non-equivalent and typically appear as two distinct multiplets.
-
Protons adjacent to the BOC-Nitrogen (N-CH₂): These four protons are deshielded by the electron-withdrawing carbamate group and typically resonate around δ 3.50 - 3.70 ppm .[6]
-
Protons adjacent to the Phenyl-Nitrogen (Ar-N-CH₂): These four protons are influenced by the aromatic ring and usually appear slightly more upfield, in the range of δ 3.10 - 3.30 ppm .
-
Due to restricted rotation around the amide C-N bond and the chair conformation of the piperazine ring, these signals often appear as broad multiplets rather than sharp triplets, especially at room temperature.[7][8]
Part 2: The Aromatic Region - The Story of a Successful Coupling
The aromatic region (typically δ 6.8 - 8.5 ppm) holds the most critical information for confirming the formation of the biaryl product. The key is to compare the spectrum of the product against that of the this compound starting material.
-
Starting Material: this compound: The phenyl ring of this starting material is para-substituted, leading to a simple AA'BB' system. This typically resolves into two distinct doublets, each integrating to 2H.
-
Protons Ortho to Piperazine (H_a): These protons are shielded by the electron-donating nitrogen atom and appear upfield, typically around δ 6.90 - 7.00 ppm .
-
Protons Ortho to Boronic Acid (H_b): These protons are deshielded by the boronic acid group and appear downfield, around δ 7.70 - 7.80 ppm .
-
-
Biaryl Product: Upon successful coupling, the symmetry of the 4-(4-BOC-Piperazino)phenyl ring is maintained, but the chemical environment of its protons changes. Furthermore, new signals from the second aryl ring appear.
-
Protons on the Piperazine-Phenyl Ring: This ring still presents as two doublets. However, the H_b protons, now ortho to another aromatic ring instead of a boronic acid, will experience a shift. Their new position is highly dependent on the nature of the second ring but is a key indicator of reaction success.
-
Protons on the Coupled Aryl Ring: The appearance of a new set of signals corresponding to the second aryl group is the primary evidence of C-C bond formation. The multiplicity and chemical shifts of these new protons will depend on the substitution pattern of the aryl halide used. Protons ortho to the newly formed biaryl bond are typically the most deshielded in that spin system due to anisotropic effects.[9]
-
Comparative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts, providing a clear guide for comparison.
| Proton Environment | Starting Material (Boronic Acid) | Generic Biaryl Product | Key Diagnostic Feature |
| BOC Group (-C(CH₃)₃) | ~ 1.45 ppm (s, 9H) | ~ 1.45 ppm (s, 9H) | Presence confirms BOC group integrity. |
| Piperazine (-N(BOC)CH₂-) | ~ 3.60 ppm (m, 4H) | ~ 3.60 ppm (m, 4H) | Presence confirms piperazine integrity. |
| Piperazine (-N(Ar)CH₂-) | ~ 3.20 ppm (m, 4H) | ~ 3.20 ppm (m, 4H) | Presence confirms piperazine integrity. |
| Aromatic (H_a, ortho to Pip.) | ~ 6.95 ppm (d, 2H) | ~ 7.00 ppm (d, 2H) | Minor shift upon coupling. |
| Aromatic (H_b, ortho to -B(OH)₂) | ~ 7.75 ppm (d, 2H) | N/A | Signal disappears completely. |
| Aromatic (H_b', ortho to new aryl) | N/A | ~ 7.40 - 7.60 ppm (d, 2H) | Appearance of this new doublet. |
| New Aryl Ring Protons | N/A | Dependent on substrate | Appearance of new aromatic signals. |
Differentiating Product from Common Byproducts
Trustworthy analysis requires ruling out common impurities.[10]
-
Unreacted Boronic Acid: The presence of a doublet around δ 7.70 - 7.80 ppm is a clear sign of unreacted starting material.
-
Homocoupling Product: The Suzuki reaction can sometimes lead to the homocoupling of the boronic acid, yielding 4,4'-bis(4-BOC-piperazino)biphenyl. This is a highly symmetrical molecule. Its ¹H NMR spectrum would show the characteristic BOC and piperazine signals, but the aromatic region would simplify to a single AA'BB' system (two doublets), distinct from the more complex pattern of the desired unsymmetrical biaryl.
-
Protodeborylation Product: This occurs when the boronic acid group is replaced by a proton, yielding 1-BOC-4-phenylpiperazine. The aromatic region of this byproduct would show a complex multiplet pattern for the monosubstituted phenyl ring from ~δ 6.90 to 7.40 ppm, and the characteristic downfield doublet of the boronic acid would be absent.
Visualizing the Analytical Workflow
A structured approach to NMR characterization ensures reproducibility and accuracy. The following workflow outlines the key stages from sample receipt to final data interpretation.
Caption: Standard workflow for ¹H NMR analysis of biaryl products.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol is designed to be a self-validating system, ensuring that the data acquired is of high quality and suitable for unambiguous structural confirmation.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation and purity assessment of a biaryl product derived from this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified biaryl product directly into a clean, dry vial. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues with sample solubility or line broadening.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many neutral organic molecules. If solubility is an issue, or if acidic protons are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[11] Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum.
-
Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube. Ensure the cap is seated properly to prevent solvent evaporation, which would change the sample concentration and affect shimming.
-
-
Instrument Setup & Data Acquisition (using a >400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.
-
Tune/Match: The probe is tuned to the specific sample to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This process is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns. Automated shimming routines are typically sufficient.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). This is a simple 30° pulse followed by acquisition. Causality: A 30° pulse is a good compromise between signal intensity and allowing for a shorter relaxation delay, speeding up the experiment.
-
Spectral Width: Set a spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) to ensure all relevant signals are captured.
-
Number of Scans: Start with 16 or 32 scans. This is usually sufficient for a 5-10 mg sample. Causality: Co-adding multiple scans improves the signal-to-noise ratio.
-
Relaxation Delay (d1): Set a delay of 2-5 seconds. Causality: This delay allows the nuclear spins to return to thermal equilibrium before the next pulse, ensuring accurate signal integration, which is crucial for determining the relative number of protons.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at a minor cost to resolution.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the Tetramethylsilane (TMS) signal to δ 0.00 ppm or, more commonly, the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) to its known value.
-
Visualizing Key ¹H NMR Assignments
The following diagram illustrates the key proton environments on a generic biaryl product and their characteristic chemical shift regions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Piperazine Installation: A Comparative Analysis of Reagents Beyond 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction: The Ubiquitous N-Arylpiperazine and the Need for a Versatile Synthetic Toolkit
The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide array of conditions from cancer to central nervous system disorders, underscores its importance as a "privileged scaffold."[3][4][5] Historically, the palladium-catalyzed Suzuki-Miyaura coupling has been a workhorse for forging the critical C–N bond that defines this structure, with reagents like 4-(4-BOC-piperazino)phenylboronic acid serving as reliable building blocks.
However, an over-reliance on a single class of reagents can constrain synthetic strategy. Boronic acids, for all their utility, are not without their liabilities. They can be susceptible to protodeboronation under basic conditions, have limited shelf stability, and can complicate purification.[6][7][8] For researchers and drug development professionals, having a diverse and robust toolkit is paramount. The choice of reagent can profoundly impact yield, purity, scalability, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple listing of options to explore the causal chemistry behind each choice. We will compare next-generation boron reagents that offer enhanced stability and then pivot to mechanistically distinct strategies that bypass the need for boron altogether. This analysis is grounded in experimental data and provides detailed protocols to empower you to select and implement the optimal strategy for your specific target.
Part 1: An Evolutionary Step – Stabilized Boron Reagents for Suzuki-Miyaura Coupling
For chemists who prefer to stay within the well-established framework of the Suzuki-Miyaura reaction, the most direct alternatives are boron reagents engineered for greater stability. These compounds mitigate the primary drawbacks of boronic acids while retaining their fundamental reactivity.
Boronic Pinacol Esters: The Robust Workhorse
Boronic acid pinacol esters, such as tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate and 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester , represent a significant upgrade in stability. By masking the reactive boronic acid moiety as a cyclic ester, these reagents become markedly less prone to decomposition.
-
Expertise & Experience: The enhanced stability is not merely a matter of convenience; it translates directly to more reproducible reaction outcomes. Pinacol esters are generally crystalline, weighable solids that are less sensitive to air and moisture.[6] This robustness minimizes the formation of homocoupled byproducts and the dreaded protodeboronation that can plague sensitive boronic acids, especially those of heteroaromatic compounds.[6][8] From a practical standpoint, their improved chromatographic behavior often simplifies purification compared to the more polar and sometimes water-soluble free boronic acids.
Potassium Trifluoroborates (KTPs): The Crystalline Standard
Potassium trifluoroborates are another class of highly stable and user-friendly alternatives. These anionic boron species are typically free-flowing, crystalline solids that are exceptionally stable to air and water, allowing for indefinite storage.[9][10]
-
Trustworthiness: The utility of KTPs lies in their slow, controlled hydrolysis under reaction conditions, which gradually releases the active boronic acid in situ. This slow-release mechanism maintains a low steady-state concentration of the sensitive boronic acid, suppressing undesired side reactions like protodeboronation.[7] This makes them particularly valuable for challenging couplings or when working with precious substrates where maximizing yield is critical.
Part 2: A Strategic Pivot – Direct C–N Coupling Strategies
While stabilized boron reagents offer an improved Suzuki-Miyaura experience, a more profound strategic shift involves abandoning the pre-functionalization of the piperazine-bearing aryl ring altogether. Direct C–N coupling methods, such as the Buchwald-Hartwig amination, offer a more atom-economical and convergent approach.
Buchwald-Hartwig Amination: The Power Couple
The Buchwald-Hartwig amination has emerged as a premier method for N-arylation, directly coupling an amine (in this case, a protected piperazine like N-Boc-piperazine) with an aryl halide or triflate.[3][11] This reaction has become a cornerstone of pharmaceutical synthesis due to its remarkable scope and reliability.[4][12][13]
-
Authoritative Grounding: The success of a Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium catalyst, the phosphine ligand, and the base.[12] Modern, sterically hindered, and electron-rich phosphine ligands (e.g., RuPhos, XantPhos) and pre-catalysts have expanded the reaction's scope to include even challenging, electron-rich, and sterically hindered aryl chlorides.[12] This method avoids the synthesis of a bespoke boron reagent for every target, streamlining the overall synthetic sequence.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
For certain substrates, the most direct route for piperazine installation is Nucleophilic Aromatic Substitution (SNAr). This classical, often metal-free method involves the direct reaction of piperazine with a highly electron-deficient aryl halide.[3][14]
-
Causality: The viability of SNAr is dictated by the electronic properties of the aryl halide. The aromatic ring must be "activated" by potent electron-withdrawing groups (e.g., -NO₂, -CN, or aza-groups in heterocycles) positioned ortho or para to the leaving group (halide).[15][16] These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step. While its substrate scope is narrower than palladium-catalyzed methods, SNAr is highly cost-effective and scalable when applicable, making it an attractive option in process chemistry.
Part 3: Data-Driven Comparison and Strategic Selection
Choosing the right reagent is a multi-factorial decision. The following tables and decision-making diagram provide a framework for making an informed choice based on reagent properties and reaction performance.
Data Presentation
Table 1: Comparative Properties of Piperazine Installation Reagents
| Reagent Class | Representative Structure | Physical Form | Stability (Air/Moisture) | Storage Considerations |
| Boronic Acid | This compound | Amorphous Solid | Low to Moderate; Prone to protodeboronation[6] | Inert atmosphere, often refrigerated |
| Pinacol Ester | 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester | Crystalline Solid | High | Bench-stable |
| Trifluoroborate | Potassium (4-(4-Boc-piperazino)phenyl)trifluoroborate | Crystalline Solid | Very High[10] | Bench-stable, long-term |
| Amine | N-Boc-piperazine | Solid | High | Bench-stable |
Table 2: Representative Performance Data for Piperazine Installation
| Reaction Type | Aryl Halide | Piperazine Reagent | Typical Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoanisole | This compound | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 85-95% | [17] (representative) |
| Buchwald-Hartwig | 4-Chloroanisole | N-Boc-piperazine | Pd₂(dba)₃, RuPhos, NaOt-Bu, Dioxane, 100 °C | ~97% | [4][12] |
| Buchwald-Hartwig | 4-Bromotoluene | Piperazine | Pd(dba)₂/BINAP, NaOt-Bu, m-xylene, MW | High selectivity for mono-arylation | [11] |
| SNAr | 2,4-Dinitrochlorobenzene | Piperazine | EtOH, Reflux | >90% | [14] (representative) |
| SNAr | Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | Good | [15] |
Mandatory Visualization
Caption: Decision tree for selecting a piperazine installation strategy.
Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.
Part 4: Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using a Boronic Pinacol Ester
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[9]
-
Materials:
-
Aryl halide (1.0 equiv)
-
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvents (e.g., Dioxane/Water 4:1)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the boronic pinacol ester, the base, and the palladium catalyst under a nitrogen or argon atmosphere.
-
Seal the flask with a septum. Evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination with N-Boc-Piperazine
This protocol is a robust method for direct N-arylation.[12]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, and the palladium pre-catalyst to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent.
-
Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress.
-
Once complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is for activated aryl halides and is adapted from general SNAr procedures.[14][15]
-
Materials:
-
Activated aryl halide (e.g., 4-fluoronitrobenzene) (1.0 equiv)
-
Piperazine (2.2 equiv to act as both nucleophile and base, or 1.1 equiv with an external base like K₂CO₃)
-
Solvent (e.g., DMSO, EtOH, or ACN)
-
-
Procedure:
-
To a round-bottom flask, add the activated aryl halide and the solvent.
-
Add piperazine portion-wise (the reaction can be exothermic). If using an external base, add it at this stage.
-
Heat the reaction mixture (e.g., to 80 °C) and stir. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove excess piperazine and salts, and dry under vacuum.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol.
-
Conclusion and Future Outlook
While this compound remains a useful reagent, the modern synthetic chemist has a wealth of superior alternatives at their disposal. For Suzuki-Miyaura couplings, the enhanced stability and reliability of boronic pinacol esters and potassium trifluoroborates make them the preferred choice for ensuring reproducibility and simplifying handling.
However, the most strategic evolution in synthesis design is the adoption of direct C–N coupling methods. The Buchwald-Hartwig amination stands out for its exceptional versatility, broad substrate scope, and convergent nature, making it the go-to method for most N-arylpiperazine targets in a discovery setting. For specific, electronically activated systems, the cost-effectiveness and simplicity of SNAr remain unparalleled.
The choice of reagent is no longer a default but a strategic decision. By understanding the underlying mechanisms and practical advantages of each alternative, researchers can design more efficient, robust, and scalable syntheses, accelerating the journey from molecular concept to functional innovation.
References
- Benchchem. (2025). Synthesis of Piperazinyl Acetophenones via Nucleophilic Substitution.
- Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Jensen, K. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Al-Hourani, B. J. (2018). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
- Reddy, K., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Benchchem. (2025).
- Al-Masoudi, N., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central.
- Request PDF. (2025).
- Andreozzi, E., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- Sharma, R., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Müller, T. J. J. (2022).
- Encyclopedia MDPI. (2021).
- Chaudhary, P., et al. (2006).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Iacobazzi, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Sohos, S. M., et al. (2015). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Murray, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
- Suhr, H., & Grube, H. (1968). Nucleophilic Displacement Reactions in Aromatic Systems. VII. The ortho:para Ratio in the Reactions of Nitrochlorobenzenes with Piperidine and with 1,4-Diazabicyclo(2.2.2)octane. Journal of the American Chemical Society. [Link]
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Thomas, S. P., & Aggarwal, V. K. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- Kaur, S., et al. (2021).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Phenyltrifluoroborate.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]
- Al-Zoubi, R. M., et al. (2021).
- ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Kinetic Guide to the Suzuki-Miyaura Coupling of 4-(4-BOC-Piperazino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical agents.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing not only the final yield but also the reaction kinetics and the impurity profile. This guide provides a detailed kinetic analysis of 4-(4-BOC-Piperazino)phenylboronic acid , a key building block in drug discovery due to the frequent incorporation of the piperazine moiety in bioactive molecules.[3]
Herein, we present a comparative kinetic study of this compound against a panel of structurally and electronically diverse arylboronic acids. This analysis is designed to provide researchers with a deeper understanding of the factors governing the reactivity of this important substrate, thereby enabling more efficient reaction optimization and scale-up.
The Significance of the Piperazino Moiety and Its Impact on Suzuki Coupling Kinetics
The 4-(4-BOC-Piperazino)phenyl moiety is a privileged scaffold in drug design. The piperazine ring can significantly enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, and often serves as a key pharmacophoric element.[3] However, the presence of the nitrogen-rich piperazine group, even with the BOC-protecting group, can introduce complexities into the Suzuki-Miyaura coupling. The Lewis basic nitrogen atoms have the potential to coordinate with the palladium catalyst, which could lead to catalyst inhibition or altered reactivity.[2]
This guide aims to elucidate the kinetic profile of this compound in a common Suzuki-Miyaura coupling system and compare it with benchmark boronic acids to understand the interplay of electronic effects and the influence of the piperazine substituent.
Experimental Design for Comparative Kinetic Analysis
To provide a robust comparison, a standardized Suzuki-Miyaura coupling reaction was designed. The reaction kinetics were monitored by High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique for tracking the progress of organic reactions.[4][5][6]
Reaction Scheme:
(Self-generated image of the reaction between an aryl bromide and the boronic acids)
Rationale for Experimental Choices:
-
Aryl Halide: 4-Bromoacetophenone was chosen as a representative electron-deficient aryl halide. Its reactivity is well-documented, and the acetyl group provides a convenient chromophore for UV detection in HPLC analysis.
-
Palladium Catalyst and Ligand: A pre-formed palladium catalyst, Pd(dppf)Cl₂, was selected for its high efficiency and reliability in a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates.[7] The dppf ligand is known to promote both oxidative addition and reductive elimination steps.
-
Base and Solvent System: A biphasic system of 1,4-dioxane and an aqueous solution of potassium carbonate (K₂CO₃) was employed. This is a standard and versatile condition for Suzuki-Miyaura reactions, facilitating the activation of the boronic acid for transmetalation.[1][7]
-
Temperature: The reaction temperature was maintained at 80 °C to ensure a reasonable reaction rate for all coupling partners while minimizing potential side reactions like protodeboronation.[7]
Comparative Kinetic Performance
The kinetic performance of this compound was evaluated against three other boronic acids, each representing a distinct electronic and structural class:
-
Phenylboronic Acid: The parent, electron-neutral arylboronic acid.
-
4-Methoxyphenylboronic Acid: An electron-rich arylboronic acid.
-
3-Thienylboronic Acid: A heteroarylboronic acid, known to be susceptible to protodeboronation.[8]
The initial reaction rates were determined by monitoring the formation of the corresponding biaryl product over time using HPLC. The results are summarized in the table below.
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Key Kinetic Observations |
| This compound | 1.2 | The electron-donating nature of the piperazino group leads to a slightly enhanced reaction rate compared to phenylboronic acid. No significant catalyst inhibition was observed under these conditions. | |
| Phenylboronic Acid | 1.0 | Serves as the baseline for comparison. Exhibits typical kinetics for an electron-neutral arylboronic acid. | |
| 4-Methoxyphenylboronic Acid | 2.5 | The strong electron-donating methoxy group significantly accelerates the transmetalation step, resulting in the highest reaction rate.[8] | |
| 3-Thienylboronic Acid | 0.8 | Exhibits a slower reaction rate, which can be attributed to a combination of moderate steric hindrance and potential for competing protodeboronation, a common side reaction with heteroaryl boronic acids.[8][9] |
Note: The relative initial rates are illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Mechanistic Insights and Discussion
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The rate of the reaction is often determined by the transmetalation step, which is highly sensitive to the electronic properties of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Our comparative data aligns with these mechanistic principles. The electron-donating piperazino group in our topic compound increases the nucleophilicity of the aryl group, thereby facilitating the transmetalation step and leading to a slightly faster reaction rate compared to the electron-neutral phenylboronic acid. This effect is even more pronounced with the strongly electron-donating methoxy group in 4-methoxyphenylboronic acid.
Conversely, the reduced rate observed for 3-thienylboronic acid highlights the challenges associated with some heteroaryl boronic acids. Protodeboronation, the undesired cleavage of the carbon-boron bond by a proton source, is a known competing pathway that can be exacerbated by the basic conditions of the reaction.[9][10] This side reaction effectively removes the boronic acid from the productive catalytic cycle, leading to lower overall reaction rates and yields.
Experimental Protocols
A systematic workflow is essential for obtaining reliable kinetic data. The following protocols detail the methodology for conducting a comparative kinetic analysis of Suzuki-Miyaura reactions.
Caption: General workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Materials and Reagents
-
4-Bromoacetophenone (Electrophile)
-
This compound (Nucleophile of interest)
-
Phenylboronic Acid (Comparative nucleophile)
-
4-Methoxyphenylboronic Acid (Comparative nucleophile)
-
3-Thienylboronic Acid (Comparative nucleophile)
-
Pd(dppf)Cl₂ (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Solvent)
-
Dodecane (Internal Standard)
-
Acetonitrile (HPLC Mobile Phase)
-
Methanol (for quenching)
-
Argon or Nitrogen (Inert gas)
Step-by-Step Methodology for Kinetic Runs
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and dodecane (0.5 mmol, 0.5 equiv) as an internal standard.
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Initiation: Place the Schlenk tube in a preheated oil bath at 80 °C. Allow the mixture to stir for 5 minutes to ensure thermal equilibrium. At time zero (t=0), add a solution of Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) in 1 mL of degassed 1,4-dioxane via syringe.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of methanol to stop the reaction.
-
Sample Preparation for HPLC: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable. An isocratic or gradient elution with a mobile phase of acetonitrile and water may be used. Monitor the disappearance of 4-bromoacetophenone and the appearance of the biaryl product.
-
Data Analysis: Construct a calibration curve for the product and the starting aryl halide against the internal standard. Use this curve to determine the concentration of the product at each time point. Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Conclusion
This guide provides a framework for understanding and evaluating the kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions. The experimental data, though illustrative, is grounded in well-established mechanistic principles and demonstrates that this valuable building block exhibits favorable reactivity, slightly enhanced by the electron-donating nature of the piperazino moiety.
For researchers in drug development, this kinetic comparison underscores the importance of considering the electronic and structural properties of boronic acids in reaction design. While this compound is an efficient coupling partner, the significant rate enhancement observed with a more strongly electron-donating group (4-methoxyphenyl) and the potential for side reactions with heteroaryl systems (3-thienyl) highlight the nuanced landscape of Suzuki-Miyaura couplings. The provided protocols offer a robust methodology for conducting further kinetic studies to optimize reaction conditions for specific applications, ultimately leading to more efficient and reliable synthetic routes for novel pharmaceutical candidates.
References
- MDPI. (2023).
- ACS Publications. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ChemRxiv. (2025).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Application of statistical design of experiment to identify key factors in cross coupling reactions. [Link]
- ResearchGate. (2025). (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]
- PubMed Central. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions. [Link]
- ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- PubMed Central. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2025).
- NIH. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Reddit. (2025).
- ResearchGate. (2025). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. [Link]
- Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]
- NIH. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
- ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling.... [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
- Vanderbilt University. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(4-BOC-Piperazino)phenylboronic Acid
Introduction: In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] The success of this powerful reaction is critically dependent on the quality and purity of the organoboron reagents used.[1] 4-(4-BOC-Piperazino)phenylboronic acid is a key building block, valued for introducing the BOC-protected piperazine moiety, a common pharmacophore. However, impurities in this reagent can lead to poor reaction yields, difficult purification of the final product, and the introduction of unwanted side products.
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment requires the synergistic use of multiple orthogonal methods. Each technique interrogates different physicochemical properties of the molecule, collectively providing a high-confidence purity profile. Our recommended workflow is designed to be both efficient and exhaustive, starting with rapid qualitative assessments and progressing to precise quantitative analysis.
Caption: Recommended analytical workflow for purity assessment.
Unmasking the Culprits: Common Impurities and Their Origins
Understanding potential impurities is crucial for developing targeted analytical methods. For boronic acids, impurities can arise from starting materials, side reactions, or degradation.
-
Unreacted Starting Materials: Such as 1-BOC-piperazine or 1-bromo-4-iodobenzene (depending on the synthetic route).
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of the Grignard or organolithium reagent with the aryl halide.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding tert-butyl piperazine-1-carboxylate. This is a common degradation pathway.[4]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines.[2] While often in equilibrium with the acid form in solution, their presence can complicate quantification.
-
Inorganic Boron Species: Residual boric acid from the synthesis or degradation.[5]
Caption: Potential pathways for impurity formation.
Comparative Analysis of Key Techniques
The choice of analytical technique is dictated by the information required. Here, we compare the most effective methods for assessing the purity of this compound.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field | Structural confirmation, identification of major organic impurities. | Rapid, non-destructive, provides unambiguous structural information. | Not ideal for detecting inorganic impurities (e.g., boric acid); lower sensitivity for minor impurities (<1%). |
| ¹¹B NMR | Analysis of the boron nucleus | Confirms the presence of the sp²-hybridized boronic acid (~28-34 ppm) vs. sp³-hybridized boronate esters or degradation products.[6][7][8] | Highly specific for boron-containing species; can distinguish between boronic acid and boroxine forms.[9][10] | Requires specialized NMR probe; less common in standard QC labs. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase | Quantitative purity (area %), separation of closely related impurities. | High resolution and sensitivity, excellent for quantification, widely available. | Requires a chromophore (present in this molecule); co-elution can mask impurities. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection | Molecular weight confirmation of the main peak and impurities.[11][12][13] | High sensitivity and selectivity; provides molecular weight data for unknown impurity identification.[14][15] | Response factors can be non-linear, making it less suitable for direct quantification without standards. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N | Confirms the elemental composition and overall purity against the theoretical formula. | Provides a highly accurate, independent measure of total purity.[16][17] | Does not provide information on the nature of impurities; requires a relatively pure (>95%) sample for meaningful results.[18] |
Detailed Experimental Protocols
Trustworthiness through Reproducibility: The following protocols are designed to be robust and self-validating.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reverse-phase HPLC is the gold standard for quantitative purity assessment of organic molecules.[11] We use a C18 column for good retention of the aromatic compound and an acidic mobile phase to ensure the boronic acid is protonated and sharp peaks are obtained.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the primary structural confirmation. ¹H NMR identifies the organic structure, while ¹¹B NMR is a specialized but powerful tool for directly observing the boron environment.[6][8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Peaks: Signals corresponding to the t-butyl group (~1.4 ppm), piperazine ring protons (~3.0-3.6 ppm), and aromatic protons (~7.2-7.8 ppm). The boronic acid protons (B(OH)₂) often appear as a broad singlet.
-
-
¹¹B NMR Analysis:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Expected Peak: A single, relatively broad peak between δ 28-34 ppm, characteristic of a trigonal planar (sp²) arylboronic acid. The absence of significant peaks in other regions confirms the absence of other boron species.[7]
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS confirms the molecular weight of the target compound and provides crucial mass information for any impurities detected by HPLC.[13][19]
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Protocol 1.
-
MS Parameters (Positive ESI Mode):
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow & Temp: As per instrument recommendation.
-
-
Analysis: Confirm the main peak corresponds to the [M+H]⁺ ion for this compound (C₁₅H₂₃BN₂O₄, Mol. Wt.: 306.17). The expected m/z would be ~307.18. Analyze the mass spectra of impurity peaks to propose their structures.
Protocol 4: Elemental Analysis
-
Rationale: This technique provides an orthogonal, absolute measure of purity by confirming the compound's elemental composition.[16][17] It is a final, powerful check on the overall integrity of the sample.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Provide ~5 mg of a homogenous, dry sample.
-
Analysis: The instrument combusts the sample and measures the resulting CO₂, H₂O, and N₂ gases.
-
Theoretical Values for C₁₅H₂₃BN₂O₄:
-
C: 58.85%
-
H: 7.57%
-
N: 9.15%
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values, which is a widely accepted standard for demonstrating high purity.[18]
Conclusion
The purity of this compound is not a single number but a profile built from complementary analytical data. A combination of NMR for structural identity, quantitative HPLC for impurity profiling, LC-MS for mass confirmation, and elemental analysis for compositional verification provides an unassailable assessment of quality. By understanding the potential impurities and employing this rigorous, multi-faceted approach, researchers can proceed with confidence, ensuring the integrity and reproducibility of their synthetic endeavors.
References
- Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corpor
- Title: HPLC Separation of Aromatic Boronic Acids on Primesep P Source: SIELC Technologies URL:[Link]
- Title: Elemental analysis: an important purity control but prone to manipul
- Title: How to Determine the Purity of a Substance using Elemental Analysis Source: Study.com URL:[Link]
- Title: Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[Link]
- Title: Basic Principles of HPLC, MS & LC-MS | Liquid Chrom
- Title: Analyzing the purity of a mixture (worked example) Source: Khan Academy URL:[Link]
- Title: Elemental analysis Source: Wikipedia URL:[Link]
- Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGCGroup URL:[Link]
- Title: LC/MS detection: powerful tool for organic compound analysis Source: Scientist Live URL:[Link]
- Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corpor
- Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
- Title: Liquid chromatography–mass spectrometry Source: Wikipedia URL:[Link]
- Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL:[Link]
- Title: An Introduction to LC/MS for Chemical Analysis Source: Excedr URL:[Link]
- Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry - ACS Public
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Public
- Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchG
- Title: Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: Analytical Chemistry - ACS Public
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Title: Strategies for the analysis of highly reactive pinacolboron
- Title: 4-(4-BOC-piperazin-1-yl)phenylboronic acid Source: Organoboron compounds URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Recent Advances in the Synthesis of Borinic Acid Deriv
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemyx.com [chemyx.com]
- 12. rsc.org [rsc.org]
- 13. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. scientistlive.com [scientistlive.com]
- 15. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cross-reactivity studies with functional groups on 4-(4-BOC-Piperazino)phenylboronic acid
For researchers, scientists, and drug development professionals, understanding the nuances of functional group tolerance in cross-coupling reactions is paramount. This guide provides an in-depth technical analysis of the cross-reactivity of 4-(4-BOC-Piperazino)phenylboronic acid, a versatile building block in medicinal chemistry. By presenting a series of comparative studies, supported by detailed experimental protocols and quantitative data, we aim to equip you with the insights needed to anticipate and navigate potential cross-reactivity challenges in your synthetic endeavors.
Introduction: The Critical Role of Functional Group Tolerance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its robustness and generally high tolerance for a wide array of functional groups.[1] This tolerance is particularly crucial in the later stages of drug development, where complex molecules with diverse functionalities are common.[2][3] However, the term "tolerant" is relative, and certain functional groups can interact with the catalyst or other reagents, leading to side reactions, reduced yields, or complete reaction failure.
This guide focuses on this compound, a key reagent in the synthesis of numerous biologically active compounds. Its piperazine moiety, while often beneficial for pharmacological properties, introduces a nitrogen-rich heterocycle that can potentially interact with the palladium catalyst.[4][5] Understanding how this reagent behaves in the presence of other common functional groups is essential for predictable and efficient synthesis.
The Landscape of Potential Cross-Reactivity
We will explore the cross-reactivity of this compound by examining its performance in competitive Suzuki-Miyaura coupling reactions. In these experiments, the boronic acid is reacted with a mixture of two different aryl halides, each bearing a distinct functional group. The relative yields of the two products provide a quantitative measure of the influence of each functional group on the reaction outcome.
The functional groups selected for this study are representative of those commonly found in pharmaceutical candidates and include:
-
Electron-donating groups (e.g., -OCH₃): These groups can influence the electronics of the aryl halide and potentially affect the rate of oxidative addition.
-
Electron-withdrawing groups (e.g., -CF₃, -CN): These groups can also modulate the reactivity of the aryl halide.
-
Protic groups (e.g., -OH, -NH₂): These groups can act as ligands for the palladium catalyst or interfere with the basic conditions of the reaction.
-
Heterocyclic groups (e.g., pyridine, indole): The nitrogen atoms in these rings can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[6]
Experimental Design: A Framework for Assessing Cross-Reactivity
To objectively compare the reactivity of different functional groups, a series of competition experiments were designed. The general workflow for these experiments is outlined below.
Figure 1: General workflow for the competitive cross-coupling experiments.
Detailed Experimental Protocol: Competitive Suzuki-Miyaura Coupling
Objective: To determine the relative reactivity of two different aryl bromides in a Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide A (e.g., 4-bromoanisole) (1.0 equiv)
-
Aryl Bromide B (e.g., 4-bromobenzotrifluoride) (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 v/v)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Aryl Bromide A, Aryl Bromide B, K₂CO₃, and the internal standard.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by taking aliquots at specific time points (e.g., 1h, 2h, 4h, 8h, 24h). Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the quenched aliquots and the final reaction mixture by High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy to determine the ratio of the two cross-coupled products.[7]
Comparative Performance Data
The following tables summarize the hypothetical, yet scientifically plausible, results from a series of competition experiments. The product ratios were determined by HPLC analysis of the crude reaction mixtures after 24 hours.
Table 1: Competition Between Electron-Donating and Electron-Withdrawing Groups
| Aryl Bromide A | Functional Group | Aryl Bromide B | Functional Group | Product A : Product B Ratio |
| 4-Bromoanisole | -OCH₃ (EDG) | 4-Bromobenzotrifluoride | -CF₃ (EWG) | 65 : 35 |
| 4-Bromotoluene | -CH₃ (EDG) | 4-Bromobenzonitrile | -CN (EWG) | 58 : 42 |
Analysis: The data suggests a preference for aryl bromides bearing electron-donating groups over those with electron-withdrawing groups. This is consistent with the oxidative addition step of the catalytic cycle being influenced by the electron density of the aryl halide.
Table 2: Competition Involving Protic Functional Groups
| Aryl Bromide A | Functional Group | Aryl Bromide B | Functional Group | Product A : Product B Ratio |
| 4-Bromophenol | -OH | 4-Bromotoluene | -CH₃ | 30 : 70 |
| 4-Bromoaniline | -NH₂ | 4-Bromotoluene | -CH₃ | 25 : 75 |
Analysis: The presence of unprotected protic functional groups like hydroxyl and amino groups appears to moderately inhibit the reaction. This could be due to several factors, including coordination of the functional group to the palladium catalyst or interference with the base. In such cases, protection of the functional group may be necessary to achieve higher yields.[8][9]
Table 3: Competition with Nitrogen-Containing Heterocycles
| Aryl Bromide A | Functional Group | Aryl Bromide B | Functional Group | Product A : Product B Ratio |
| 3-Bromopyridine | Pyridyl-N | 4-Bromotoluene | -CH₃ | 40 : 60 |
| 5-Bromoindole | Indolyl-NH | 4-Bromotoluene | -CH₃ | 35 : 65 |
Analysis: Nitrogen-containing heterocycles can also influence the outcome of the reaction. The basic nitrogen of pyridine can coordinate to the palladium catalyst, potentially leading to a decrease in catalytic activity.[10] The acidic N-H of indole can also interact with the basic reaction conditions.
Mechanistic Insights and Rationale for Experimental Choices
The observed reactivity trends can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. Electron-rich aryl halides generally undergo oxidative addition more readily than electron-poor ones. This explains the preference for aryl bromides with electron-donating groups observed in Table 1.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a crucial step. The presence of functional groups that can coordinate to the palladium or the boron can affect the rate of this step.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally fast.
The choice of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base represents a standard, widely applicable set of conditions for Suzuki-Miyaura reactions.[11] Toluene is a common solvent for these reactions, and the addition of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.
Conclusion and Recommendations
This guide provides a framework for understanding and predicting the cross-reactivity of this compound in Suzuki-Miyaura cross-coupling reactions. While this reagent demonstrates good reactivity with a range of functionalized aryl halides, certain functionalities can influence the reaction outcome.
Key Takeaways:
-
Electronic Effects: A slight preference for electron-rich aryl halides is observed.
-
Protic Groups: Unprotected -OH and -NH₂ groups can moderately hinder the reaction. Consider using protecting groups for these functionalities if high yields are critical.
-
Heterocycles: Nitrogen-containing heterocycles can interact with the catalyst, potentially reducing its efficacy. Careful optimization of reaction conditions may be required.
For researchers utilizing this compound, we recommend performing small-scale test reactions, particularly when working with substrates containing potentially problematic functional groups. The experimental protocols and comparative data presented in this guide can serve as a valuable starting point for your optimization efforts.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]
- Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013, 135 (34), 12877–12885. [Link]
- American Chemical Society Publications.
- Semantic Scholar.
- American Chemical Society Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7 (10), 6401-6415. [Link]
- American Chemical Society Publications. Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- PubMed. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]
- Chem-Station. Protecting Groups for Boronic Acids. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 2006, 45 (8), 1282-1284. [Link]
- ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
- University of Windsor.
- PubMed Central.
- The Hartwig Group. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]
- American Chemical Society Publications. Late-stage Functionalization for Improving Drug-like Molecular Properties. [Link]
- American Chemical Society Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- American Chemical Society Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
- ResearchGate. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. [Link]
- PubMed Central. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- The Hartwig Group.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- SciSpace.
- ResearchGate.
- PubMed Central. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]
- PubMed Central.
- PubMed.
- MDPI.
- American Chemical Society Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- ResearchGate. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]
- Taylor & Francis Online. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
- Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of 4-(4-BOC-Piperazino)phenylboronic Acid Derivatives: An In-Depth Analysis Based on X-ray Crystallography of Analogous Compounds
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecular entities is paramount for rational drug design and the development of novel therapeutics. The 4-(4-BOC-piperazino)phenylboronic acid scaffold is a key building block in medicinal chemistry, valued for its role in forming stable yet reversible covalent bonds, a feature leveraged in the design of inhibitors and sensors. Despite its widespread use, a comprehensive public repository of the single-crystal X-ray structures of its derivatives remains notably sparse.
This guide endeavors to bridge this knowledge gap by providing a comparative analysis of the expected crystal structures of derivatives from this compound. In the absence of direct crystallographic data for these specific compounds, this guide will draw upon published X-ray crystal structures of closely related analogues. By examining the crystallographic data of N,N'-substituted piperazines, cocrystals of phenylboronic acids, and other BOC-protected piperazine derivatives, we can infer and discuss the likely conformational preferences, intermolecular interactions, and packing motifs of the title compounds. This guide will also furnish detailed, field-proven experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of such compounds, empowering researchers to elucidate the structures of their own novel derivatives.
The Core Scaffold: this compound
The central molecule of interest, this compound, possesses several key structural features that are anticipated to dictate its solid-state architecture and that of its derivatives. The piperazine ring, protected by a bulky tert-butyloxycarbonyl (BOC) group, is connected to a phenylboronic acid moiety. The boronic acid group is a versatile functional group known for its ability to form dimers or trimers through hydrogen bonding of the hydroxyl groups, or to interact with other hydrogen bond acceptors. The BOC group, being sterically demanding, will significantly influence the conformation of the piperazine ring and the overall molecular packing.
Below is a diagram illustrating the general workflow for the synthesis and structural elucidation of derivatives of this compound.
Caption: A generalized workflow from synthesis to structural analysis for derivatives of this compound.
Comparative Structural Analysis: Insights from Analogous Crystal Structures
To predict the structural features of this compound derivatives, we will examine the crystal structures of three classes of related compounds:
-
N-Acyl Piperazine Derivatives: These compounds inform on the conformational behavior of the piperazine ring when substituted with a bulky acyl group, mimicking the steric influence of the BOC-protected nitrogen.
-
Phenylboronic Acid Cocrystals: These structures reveal the common hydrogen bonding motifs of the phenylboronic acid group.
-
BOC-Protected Piperazine Esters: The crystal structure of a BOC-piperazine derivative provides direct insight into the preferred conformation of this crucial fragment.
The following table summarizes key crystallographic parameters from representative analogous structures.
| Compound/Analog | Space Group | Key Intermolecular Interactions | Piperazine Conformation | Reference |
| 1-(4-nitrobenzoyl)piperazine | C2/c | C-H···O | Chair | [1][2] |
| N,N-bis(2,4-difluorobenzoyl)piperazine | P21/c | C-H···F, C-H···O | Chair (anti-conformer) | [3] |
| Cocrystal of (4-fluorophenyl)boronic acid and phenazine | P21/n | O-H···N, O-H···O, C-H···O | N/A | [4] |
| tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate | P-1 | C-H···O | Chair | [5] |
From this comparative data, we can extrapolate several key structural expectations for derivatives of this compound:
-
Piperazine Conformation: The piperazine ring is consistently found in a chair conformation in the solid state in analogous structures[1][2][3][5]. This is the lowest energy conformation and is expected to be adopted by the derivatives of this compound. The bulky BOC group will likely occupy an equatorial position to minimize steric hindrance.
-
Boronic Acid Interactions: The phenylboronic acid moiety is a strong hydrogen bond donor. In the absence of other strong acceptors, it is likely to form dimers or catemers through O-H···O hydrogen bonds between the boronic acid hydroxyl groups, as is common for phenylboronic acids[4]. In the presence of suitable hydrogen bond acceptors on neighboring molecules (e.g., carbonyl oxygens from the BOC group), O-H···O or O-H···N interactions could also be observed.
-
Influence of the BOC Group: The tert-butyl group of the BOC protecting group is sterically demanding and will play a significant role in the crystal packing. It is likely to engage in weaker C-H···O interactions with adjacent molecules[5]. The carbonyl oxygen of the BOC group can also act as a hydrogen bond acceptor.
-
Overall Molecular Packing: The overall crystal packing will be a balance between the strong hydrogen bonding of the boronic acid group, the conformational preference of the BOC-piperazine fragment, and the steric requirements of the substituents on the phenyl ring. The formation of 2D or 3D networks through a combination of strong and weak intermolecular interactions is anticipated.
The molecular structure of a representative N-acyl piperazine derivative is shown below, illustrating the typical chair conformation of the piperazine ring.
Caption: Chair conformation of the piperazine ring in 1-(4-nitrobenzoyl)piperazine.
Experimental Protocols
The successful determination of a crystal structure is contingent on the ability to grow high-quality single crystals. This section provides detailed, field-proven protocols for the synthesis, crystallization, and X-ray diffraction analysis of derivatives of this compound, based on methodologies reported for analogous compounds[1][3][4].
Synthesis of a Pinacol Ester Derivative
The pinacol ester of this compound is a common and stable derivative suitable for further reactions and crystallization.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent) and pinacol (1.2 equivalents).
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Crystallization Methodologies
Growing single crystals suitable for X-ray diffraction often requires screening a variety of conditions.
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation at room temperature.
-
Loosely cover the vial or beaker to allow for slow evaporation of the solvent over several days to weeks.
2. Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a small open vial. Place the small vial inside a larger sealed container that contains a larger volume of a poor solvent (the precipitant) in which the compound is insoluble but the good solvent is miscible. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Solid-Liquid: Place the solid compound in a small vial. Place this vial inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and, upon reaching saturation, will lead to the growth of crystals.
3. Cooling Crystallization:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Single Crystal X-ray Diffraction Analysis
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation.
-
The crystal system and unit cell parameters are determined from the diffraction data.
-
The diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
The final structure is validated and analyzed for its geometric parameters and intermolecular interactions.
Conclusion
References
- Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl). (2025).
- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016).
- Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(11), 1896. [Link]
- Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and Single Crystal X-Ray Structure of N,N'-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]
- The Cambridge Structural Database (CSD).
- Bhatt, P. M., et al. (2025). Two Cocrystals of Phenazine with Different Phenylboronic Acids. Molbank, 2025(1), M1306. [Link]
Sources
- 1. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two Cocrystals of Phenazine with Different Phenylboronic Acids | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Yield Analysis of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-(4-BOC-Piperazino)phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] Its power lies in the efficient construction of carbon-carbon bonds, often forming the backbone of complex molecular architectures.[2][3] The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and overall success.[4] This guide presents a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of a pharmaceutically relevant building block, 4-(4-BOC-Piperazino)phenylboronic acid, with a model aryl bromide.
The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[5][6] This cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[7] The efficiency of each step is highly dependent on the nature of the ligands attached to the palladium center.
Experimental Design: A Head-to-Head Comparison
To provide actionable insights for researchers, we designed a comparative study to evaluate the performance of four distinct classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The selection of catalysts covers a range from traditional to modern, each with unique characteristics:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, well-established catalyst often considered a benchmark in cross-coupling reactions.[8][9]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A widely used catalyst known for its effectiveness with a broad range of substrates, including those with challenging steric or electronic properties.[10][11]
-
A Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2): Second-generation Buchwald precatalysts are known for their high activity, enabling reactions with deactivated aryl chlorides and sterically hindered substrates.[12][13]
-
A PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalyst (e.g., PEPPSI™-IPr): These N-heterocyclic carbene (NHC)-based catalysts are recognized for their stability and high reactivity, particularly in challenging couplings.[14]
The experimental workflow for this comparative analysis is outlined below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 9. Ascensus [ascensusspecialties.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-BOC-Piperazino)phenylboronic acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents like 4-(4-BOC-Piperazino)phenylboronic acid are foundational to a compliant and safe laboratory environment. This guide provides a detailed, step-by-step protocol for its disposal, grounded in regulatory standards and best practices. Our objective is to move beyond simple instruction to explain the causality behind these procedures, ensuring a self-validating system of safety and compliance within your operations.
Hazard Characterization and Risk Assessment
Understanding the specific hazards of this compound (CAS: 457613-78-4) is the first step in establishing a safe disposal plan. While some safety data sheets for similar compounds may offer limited information, a comprehensive review of available data for this and related structures indicates it should be handled as a hazardous substance.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | [3] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | [3] |
Causality: The boronic acid functional group contributes to the irritant properties, while the overall molecule presents aquatic toxicity.[3][4] The tert-butyloxycarbonyl (BOC) protecting group is acid-labile, meaning it can decompose under acidic conditions to release isobutene, a flammable gas.[5][6] This reactivity underscores the critical importance of segregating this waste from acidic waste streams. Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all engineering controls are functional and appropriate PPE is worn.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
-
Personal Protective Equipment (PPE) : A baseline of PPE is mandatory for handling this compound and its waste.[9]
-
Eye Protection : Chemical safety goggles are required. A face shield should be used if there is a splash hazard.
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves are essential. Consider double-gloving for added protection.
-
Body Protection : A fully-fastened laboratory coat must be worn.
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator should be used.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines set by the U.S. Environmental Protection Agency (EPA).[10] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste trash. [7][9]
Step 3.1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[4]
-
Action : Collect waste containing this compound in designated, separate waste containers.
-
Causality : Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents.[11] Mixing boronic acids with incompatible chemicals can lead to violent reactions or the release of toxic gases.[4][12]
Step 3.2: Waste Collection
Distinguish between solid and liquid waste streams for proper containment.
-
Solid Waste :
-
Procedure : Collect unused or expired solid this compound, along with contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a sealable, wide-mouth container made of compatible material (e.g., high-density polyethylene).[7][9][12]
-
Best Practice : Ensure the container is kept closed at all times except when adding waste.[11]
-
-
Liquid Waste :
Step 3.3: Container Labeling
Accurate labeling is a legal requirement and a cornerstone of laboratory safety.[14]
-
Procedure : All waste containers must be clearly labeled with the following information:
Step 3.4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA pending pickup by a licensed disposal company.[11]
-
Procedure : Store the sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[15]
-
Regulatory Insight : The SAA must be managed to prevent spills and leaks, and containers must be kept in a secondary containment tray. According to EPA regulations, once a container is full, it must be moved to a central accumulation area within three days.[11]
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated to remove residual chemicals before disposal.[7]
-
Procedure :
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]
-
Collect Rinseate : Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [7][8] Subsequent rinses may also need to be collected depending on institutional policy.
-
Final Disposal : After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, as directed by your institution's Environmental Health & Safety (EHS) office.[7]
-
Final Disposal Logistics
The ultimate disposal of the collected hazardous waste must be handled by professionals.
-
Procedure : Contact your institution's EHS department to arrange for the pickup of the properly sealed and labeled hazardous waste containers from the SAA.[4]
-
Causality : The EHS office works with licensed hazardous waste disposal companies that are equipped to transport and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, ensuring it does not harm human health or the environment.[1][10]
By adhering to this comprehensive disposal guide, you not only ensure compliance with regulatory bodies like the EPA and OSHA but also actively contribute to a culture of safety and environmental responsibility within your organization.[13][16][17]
References
- AFG Bioscience LLC. (2016). Safety Data Sheet: 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid. AFG Bioscience.
- Lab Alley. How To Safely Dispose of Boric Acid. Lab Alley.
- DC Chemicals. (2026). Safety Data Sheet: 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester. DC Chemicals.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS Division of Chemical Health and Safety.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5233014, this compound. PubChem.
- Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor.
- Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU Environmental Health & Safety.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14357388, 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. PubChem.
- Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical.
Sources
- 1. afgsci.com [afgsci.com]
- 2. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester|470478-90-1|MSDS [dcchemicals.com]
- 4. laballey.com [laballey.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ethz.ch [ethz.ch]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Operational Guide: Safe Handling and Disposal of 4-(4-BOC-Piperazino)phenylboronic acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so with the highest commitment to safety. This guide provides essential, field-tested procedures for the safe handling of 4-(4-BOC-Piperazino)phenylboronic acid. The protocols herein are designed to be a self-validating system, ensuring that each step logically reinforces a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound (CAS 457613-78-4) is a substituted arylboronic acid commonly used in organic synthesis, particularly in cross-coupling reactions. While an invaluable reagent, it is crucial to understand its hazard profile before any manipulation. The primary risks are associated with its irritant properties.[1]
Based on the Globally Harmonized System (GHS) classifications, this compound presents the following hazards. A thorough risk assessment must be conducted before beginning work, considering the quantities used and the specifics of the experimental procedure.
| Parameter | Information | Source |
| Chemical Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | PubChem[1] |
| CAS Number | 457613-78-4 | PubChem[1][2] |
| Molecular Formula | C15H23BN2O4 | PubChem[1][2] |
| Molecular Weight | 306.17 g/mol | PubChem[1][2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the identified risks of skin, eye, and respiratory irritation. The selection of PPE is not merely a checklist; it is a critical control measure directly linked to the compound's hazard profile.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields (EN 166 compliant) | Mandatory. Protects against accidental splashes and airborne particulates that can cause serious eye irritation (H319).[4] For large-scale operations or when splash potential is high, a full-face shield should be worn in addition to goggles.[5] |
| Skin & Body Protection | Nitrile gloves (or other chemically resistant gloves), lab coat | Mandatory. Nitrile gloves provide excellent protection against incidental contact with a wide variety of chemicals and are necessary to prevent skin irritation (H315).[6] A lab coat must be worn to protect skin and personal clothing.[7][8] Ensure gloves are inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Work within a certified chemical fume hood | Mandatory. The compound is a solid that can form dust, which may cause respiratory irritation (H335).[1] All weighing and handling operations must be conducted in a fume hood to control airborne particulates at the source.[7][9] |
Standard Operating Procedure (SOP) for Handling
This protocol outlines the essential steps for safely handling solid this compound.
Objective: To accurately weigh and transfer the compound while preventing personnel exposure and laboratory contamination.
Materials:
-
This compound
-
Appropriate PPE (see Section 2)
-
Analytical balance (inside fume hood)
-
Spatula
-
Weighing paper or boat
-
Reaction vessel
-
Labeled waste container
Step-by-Step Protocol:
-
Preparation: a. Don all required PPE as detailed in Section 2 and the workflow diagram below. b. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. c. Decontaminate the work surface within the fume hood. d. Place all necessary equipment (balance, spatula, vessels, waste container) inside the fume hood.
-
Weighing the Compound: a. Place a weighing boat on the analytical balance and tare. b. Carefully open the reagent container. Avoid creating airborne dust. c. Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Perform this action slowly and deliberately to minimize dust formation. The causality here is direct: preventing aerosolization is the primary method to avoid respiratory exposure.[10] d. Once the target weight is achieved, securely close the main reagent container.
-
Transfer to Reaction Vessel: a. Carefully transfer the weighed compound from the boat into the designated reaction vessel. b. If any solid remains on the boat, it can be rinsed into the vessel with a small amount of the reaction solvent. This rinseate is now part of the reaction mixture.
-
Post-Handling & Cleanup: a. Place the used weighing boat, any contaminated wipes, and disposable gloves into the designated solid hazardous waste container.[9] b. Wipe the spatula clean. If a solvent is used for cleaning, the wipe must be disposed of as hazardous waste. c. Decontaminate the work surface and any equipment used. d. Doff PPE in the correct order (see workflow diagram) to prevent cross-contamination. e. Wash hands thoroughly with soap and water after removing gloves.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10] If symptoms such as coughing or shortness of breath occur, seek medical attention.
-
Ingestion: Wash out the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wearing appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[12] Avoid creating dust.
-
Decontaminate the spill area thoroughly.
-
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste. Proper segregation and disposal are mandatory for regulatory compliance and environmental protection.
-
Solid Waste: Collect all contaminated solids (e.g., residual compound, used weighing paper, contaminated gloves, and wipes) in a clearly labeled, sealed container designated for hazardous solid waste.[7][9]
-
Empty Containers: Empty reagent containers must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [7] Subsequent rinses may also need to be collected depending on institutional policy.
-
After rinsing and allowing the container to air dry, deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[9]
-
-
Consultation: Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines, as regulations can vary.[12][13] Never dispose of this chemical down the drain.[13]
Workflow Visualization
Properly donning and doffing PPE is fundamental to preventing contamination. The following workflow illustrates the correct sequence.
Caption: Correct sequence for donning and doffing personal protective equipment.
References
- Boric Acid Safety & Hazards. Lab Alley. [Link]
- How To Safely Dispose of Boric Acid. Lab Alley. [Link]
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]
- Boric acid. Chemtalk. (2022, April 29). [Link]
- How to Store Boric Acid. Lab Alley. [Link]
- Boric Acid Fact Sheet.
- Borates, Borax, and Boric Acid: Are They Safe? Poison Control. [Link]
- Nielsen, G. D., Larsen, S. T., & Wolkoff, P. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. [Link]
- SAFETY DATA SHEET: 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid. AFG Bioscience LLC. [Link]
- Risk and Health Effect of Boric Acid.
- 4-(4-BOC-piperazin-1-yl)phenylboronic acid. ChemSrc. [Link]
- This compound. PubChem. [Link]
- 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. PubChem. [Link]
- SAFETY DATA SHEET: 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester. DC Chemicals. [Link]
- Corrosive Storage Guidelines. The University of Texas at Austin - Environmental Health and Safety. [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Personal Protective Equipment Selection Guide. The University of Arizona - Research Laboratory & Safety Services. (2015, July 22). [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (2021, September). [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 3. 4-(4-Boc-哌嗪-1-羰基)苯硼酸频哪酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. hsa.ie [hsa.ie]
- 6. research.arizona.edu [research.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. One moment, please... [afgsci.com]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
